molecular formula C5H5BrO2 B1600447 Ethyl 3-bromopropiolate CAS No. 41658-03-1

Ethyl 3-bromopropiolate

Cat. No.: B1600447
CAS No.: 41658-03-1
M. Wt: 177 g/mol
InChI Key: DCZXXLMBYWALCP-UHFFFAOYSA-N
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Description

Ethyl 3-bromopropiolate (CAS 41658-03-1) is a valuable alkylating reagent and synthetic building block in organic chemistry and pharmaceutical research. This compound, with the molecular formula C5H5BrO2 and a molecular weight of 176.997 g/mol, is characterized by its high purity . It presents as a liquid at room temperature with a density of 1.6±0.1 g/cm³ and a melting point of 21-22°C . Its structure incorporates both an ester group and a bromoalkyne moiety, making it a versatile intermediate for various coupling reactions, including metal-catalyzed cross-couplings such as Sonogashira and Suzuki reactions, which are pivotal in constructing complex molecular architectures. Researchers utilize this compound primarily as a key precursor in the synthesis of alkynoic acid derivatives and other complex organic molecules. Its application is essential in developing potential pharmaceutical compounds and advanced materials, enabling the introduction of an alkyne functional group into target structures . The compound must be stored at 2-8°C to maintain its stability and reactivity over time . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromoprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c1-2-8-5(7)3-4-6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZXXLMBYWALCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454974
Record name Ethyl 3-bromopropiolate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41658-03-1
Record name Ethyl 3-bromopropiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-bromopropionate

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader: The topic specified is "Ethyl 3-bromopropiolate." However, comprehensive searches of chemical literature and databases yield extensive information for Ethyl 3-bromopropionate but virtually none for "this compound." The latter compound, containing a bromo-alkyne functional group, appears to be exceptionally rare or unstable. Given the context of a technical guide for a widely applicable chemical, it is highly probable that "propionate" was the intended term. This guide will therefore focus on the synthesis and characterization of Ethyl 3-bromopropionate, a critical intermediate in pharmaceutical and chemical synthesis.

Abstract

Ethyl 3-bromopropionate (CAS No. 539-74-2) is a versatile bifunctional molecule widely employed in organic synthesis as a potent alkylating agent and a key building block for complex molecular architectures.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] This guide provides a comprehensive overview of its synthesis, purification, and characterization, grounded in established chemical principles and validated methodologies. We will explore the causal factors influencing synthetic route selection, detail robust analytical protocols for quality assurance, and discuss critical safety and handling considerations.

Foundational Profile and Physicochemical Properties

Ethyl 3-bromopropionate, also known as ethyl β-bromopropionate, is an organobromine compound with the chemical formula BrCH₂CH₂CO₂C₂H₅.[4] It presents as a colorless to pale yellow liquid with a pungent odor.[2][5] Understanding its physical properties is paramount for its effective handling, purification, and application in subsequent reactions.

PropertyValueSource
CAS Number 539-74-2[1][4]
Molecular Formula C₅H₉BrO₂[1][4]
Molecular Weight 181.03 g/mol [1][5]
Appearance Colorless to pale yellow liquid[2][5]
Density 1.412 g/mL at 25 °C[2]
Boiling Point 135-136 °C at 50 mmHg[2][4]
Refractive Index (n20/D) 1.452[2]
Flash Point 70 °C (158 °F) - closed cup
Solubility Soluble in water, alcohol, chloroform, benzene[2]

Strategic Synthesis Methodologies

The preparation of Ethyl 3-bromopropionate is primarily achieved through two well-established synthetic routes. The choice between them often depends on the availability of starting materials, desired scale, and economic considerations.

Route A: Fischer Esterification of 3-Bromopropionic Acid

This classical method involves the acid-catalyzed esterification of 3-bromopropionic acid with ethanol.[4] The reaction is governed by equilibrium, necessitating the removal of water to drive the reaction towards the product.

Causality and Mechanistic Insight: The reaction proceeds via protonation of the carboxylic acid carbonyl, rendering it more electrophilic for nucleophilic attack by ethanol. A catalyst, such as p-toluenesulfonic acid or sulfuric acid, is essential to accelerate this process.[2] To overcome the equilibrium limitation, water is continuously removed from the reaction mixture, typically through azeotropic distillation with a solvent like benzene or by using a Dean-Stark apparatus.[2]

Route B: Hydrobromination of Ethyl Acrylate

An alternative and often preferred industrial method is the addition of hydrogen bromide (HBr) across the double bond of ethyl acrylate.[4] This reaction is a hallmark example of an anti-Markovnikov addition.

Causality and Mechanistic Insight: The hydrobromination of α,β-unsaturated esters like ethyl acrylate proceeds via a free-radical mechanism in the presence of radical initiators or via a conjugate addition (Michael addition) mechanism. The outcome is the addition of the bromine atom to the β-carbon, away from the electron-withdrawing ester group, resulting in the desired 3-bromo product.[1][4] This regioselectivity is a key advantage of this route.

Caption: Primary synthetic routes to Ethyl 3-bromopropionate.

Detailed Experimental Protocol: Esterification Route

This protocol provides a robust method for the synthesis and purification of Ethyl 3-bromopropionate, achieving high yield and purity.[2]

Materials and Reagents:

  • 3-Bromopropionic acid (1.0 mol)

  • Ethanol (1.5 mol)[2]

  • p-Toluenesulfonic acid (0.02 mol, catalyst)[2]

  • Benzene or Toluene (for azeotropic removal of water)[2]

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, condenser, Dean-Stark trap, heating mantle, separatory funnel, distillation apparatus.

Step-by-Step Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and Dean-Stark trap, add 3-bromopropionic acid, ethanol, p-toluenesulfonic acid, and benzene.

  • Reflux and Water Removal: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with benzene. Continue refluxing until no more water is collected (typically 3-4 hours), indicating the reaction is complete.[2]

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Aqueous Workup: Wash the organic layer sequentially with:

    • 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted starting material.

    • Water.

    • Saturated brine solution to aid in phase separation and remove residual water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the benzene solvent using a rotary evaporator.

  • Purification via Vacuum Distillation: Purify the crude product by vacuum distillation. Collect the fraction boiling at 135-136 °C/50 mmHg to obtain pure Ethyl 3-bromopropionate.[2] A typical yield for this procedure is over 90%.[2]

Characterization and Quality Control: A Multi-Technique Approach

Confirming the identity and purity of the synthesized Ethyl 3-bromopropionate is a critical step. A combination of spectroscopic techniques provides a comprehensive and self-validating analytical system.

Spectroscopic Data Summary
TechniqueKey Features and Expected Values
¹H NMR (CDCl₃)δ (ppm): ~4.2 (q, 2H, -OCH₂CH₃), ~3.5 (t, 2H, -CH₂Br), ~2.9 (t, 2H, -COCH₂-), ~1.3 (t, 3H, -OCH₂CH₃).[6]
¹³C NMR (CDCl₃)δ (ppm): ~170 (C=O), ~61 (-OCH₂), ~34 (-CH₂Br), ~27 (-COCH₂-), ~14 (-CH₃).[7]
IR Spectroscopy ν (cm⁻¹): ~1735 (strong C=O stretch of ester), ~1180 (C-O stretch), C-H stretching and bending vibrations.[8]
Mass Spectrometry (EI)Characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). Fragments corresponding to loss of -OCH₂CH₃, C₂H₅, and Br.[5][9]
Analytical Workflow

The process from crude product to a fully characterized, high-purity compound follows a logical workflow.

Caption: Standard workflow for purification and characterization.

Critical Safety and Handling Protocols

Ethyl 3-bromopropionate is a hazardous chemical that requires careful handling to mitigate risks.[1][10]

  • Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5][10] It is also a combustible liquid.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

    • Safety glasses with side-shields or goggles.[10]

    • Chemically resistant gloves (e.g., nitrile).[10]

    • A lab coat.

  • Handling and Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[11][12] Keep containers tightly closed.[1][12] The material can yellow upon exposure to light, so storage in an amber or opaque container is recommended.[5]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with soap and plenty of water.[10]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

    • Inhalation: Move the person into fresh air.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]

Applications in Drug Development and Organic Synthesis

The synthetic value of Ethyl 3-bromopropionate stems from its two distinct reactive sites. The bromine atom makes it an excellent electrophile and alkylating agent, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[2] The ester group can be hydrolyzed, reduced, or otherwise transformed. This dual functionality makes it a valuable precursor for synthesizing a wide range of more complex molecules, including APIs and other fine chemicals.[1][3] For instance, it has been utilized in the preparation of compounds like (3′,4′-dimethoxyphenyl)-5-oxopentanoic acid.[1][2]

Conclusion

Ethyl 3-bromopropionate is a cornerstone intermediate in modern organic synthesis. Its preparation via either esterification or hydrobromination can be accomplished with high efficiency and selectivity. A rigorous, multi-technique approach to characterization is essential for ensuring the quality required for demanding applications, particularly in pharmaceutical development. Adherence to strict safety protocols is mandatory for handling this hazardous yet invaluable chemical reagent.

References

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 3-Bromopropiolate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for ethyl 3-bromopropiolate, a key reagent in organic synthesis. Due to the relative obscurity of this compound compared to its saturated analog, ethyl 3-bromopropionate, this document compiles and interprets essential spectroscopic information vital for its unambiguous identification and utilization in research and development.

Introduction: The Synthetic Utility of this compound

This compound (C₅H₅BrO₂) is a highly functionalized alkyne derivative. Its structure incorporates an electrophilic triple bond and a reactive carbon-bromine bond, making it a versatile building block in the synthesis of complex organic molecules, including heterocycles and novel pharmaceutical scaffolds. The precise characterization of this molecule is paramount for ensuring the desired reactivity and purity in multi-step synthetic pathways. This guide will delve into the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Features

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. Understanding these features is crucial for its identification and for monitoring its reactions.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the ethyl group protons.

  • Ethyl Protons (-OCH₂CH₃):

    • A quartet corresponding to the methylene protons (-OCH₂-) is anticipated, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

    • A triplet corresponding to the methyl protons (-CH₃) will be observed upfield. The coupling between the methylene and methyl protons results in the characteristic quartet and triplet splitting pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on all the carbon atoms in the molecule.

  • Alkynyl Carbons (Br-C≡C-): Two signals are expected for the sp-hybridized carbons of the triple bond. The carbon attached to the bromine atom will be significantly influenced by the electronegativity and heavy atom effect of bromine. The other acetylenic carbon, adjacent to the carbonyl group, will also be shifted downfield.

  • Carbonyl Carbon (-C=O): A signal in the typical downfield region for ester carbonyls is expected.

  • Ethyl Group Carbons (-OCH₂CH₃): Two signals corresponding to the methylene and methyl carbons will be present.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H~4.2Quartet
~1.3Triplet
¹³C~153Singlet
~80Singlet
~62Singlet
~60Singlet
~14Singlet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

  • C≡C Stretch: A sharp, and likely weak, absorption band in the region of 2200-2260 cm⁻¹ is indicative of the carbon-carbon triple bond. The substitution pattern may influence the intensity of this peak.

  • C=O Stretch: A strong, sharp absorption band around 1715-1735 cm⁻¹ is characteristic of the ester carbonyl group.

  • C-O Stretch: An absorption band in the region of 1000-1300 cm⁻¹ corresponds to the C-O single bond of the ester.

  • C-Br Stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹, can be attributed to the carbon-bromine bond.

Table 2: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C≡C (Alkyne)2200-2260Weak to Medium
C=O (Ester)1715-1735Strong
C-O (Ester)1000-1300Medium to Strong
C-Br500-600Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will be characterized by the presence of bromine's isotopic pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be two peaks of approximately equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units, which is a characteristic isotopic signature for a monobrominated compound.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and the bromine atom.

G M [Br-C≡C-COOCH₂CH₃]⁺˙ Molecular Ion F1 [Br-C≡C-CO]⁺ Loss of -OCH₂CH₃ M->F1 F2 [C≡C-COOCH₂CH₃]⁺ Loss of Br M->F2 F3 [Br-C≡C]⁺ Loss of -COOCH₂CH₃ M->F3

Caption: Plausible Fragmentation Pathways in Mass Spectrometry.

Experimental Protocols: A Methodological Overview

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrument parameters.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use proton decoupling to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan of the clean salt plates before running the sample.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard ionization technique like Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-250).

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and Mass Spectrometry offers a comprehensive and self-validating system for confirming the structure and purity of this important synthetic intermediate. Researchers and drug development professionals can leverage this information to ensure the quality of their starting materials and the integrity of their synthetic transformations.

Chemical properties and stability of Ethyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Stability of Ethyl 3-Bromopropiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Structural Elucidation

This compound (IUPAC Name: Ethyl 3-bromo-2-propynoate) is a highly functionalized and reactive organic molecule. Its structure features an ethyl ester moiety and a bromoalkyne group, making it a potent building block in synthetic chemistry.

A critical point of clarification is the distinction between This compound (Br-C≡C-COOEt) and the far more common, commercially available Ethyl 3-bromopropanoate (Br-CH₂CH₂-COOEt)[1][2][3]. The presence of the carbon-carbon triple bond (alkyne) in the propiolate renders it significantly more electrophilic and reactive than its saturated propanoate counterpart. This guide will focus exclusively on the chemical properties, stability, and synthetic utility of the unsaturated this compound. Due to its high reactivity, it is typically synthesized and used in situ or stored with great care for short periods.

Physicochemical and Spectroscopic Profile

Specific, experimentally determined physical constants for this compound are not widely published in standard chemical databases, a testament to its reactive nature. However, its properties can be reliably predicted based on its structure and the known characteristics of similar compounds.

PropertyPredicted/Estimated ValueRationale
Molecular Formula C₅H₅BrO₂---
Molecular Weight 177.00 g/mol ---
Appearance Colorless to yellow liquidSimilar to other small bromoalkynes and propiolate esters.
Boiling Point Likely high, with decompositionThe presence of polar groups and bromine increases the boiling point, but the molecule's reactivity makes distillation risky.
Solubility Soluble in common organic solvents (Et₂O, CH₂Cl₂, THF, Acetone)Expected behavior for a small, polar organic molecule.
¹³C NMR (CDCl₃) δ ≈ 153 (C=O), 80 (C-COOEt), 45 (C-Br), 63 (O-CH₂), 14 (CH₃)Chemical shifts are estimated based on the strong deshielding effect of the carbonyl on the adjacent alkyne carbon and the shielding effect of bromine on the terminal alkyne carbon.
¹H NMR (CDCl₃) δ ≈ 4.3 (q, 2H), 1.3 (t, 3H)The spectrum is expected to be simple, showing only the quartet and triplet of the ethyl group.
IR Spectroscopy ν ≈ 2200-2250 cm⁻¹ (C≡C, sharp, weak), 1715-1730 cm⁻¹ (C=O, strong)Characteristic stretching frequencies for a conjugated alkyne and an α,β-unsaturated ester.

Stability, Handling, and Storage

Stability: this compound is an energy-rich molecule and should be considered thermally unstable. The combination of the electron-withdrawing ester and the bromoalkyne functionality makes it highly susceptible to decomposition, especially in the presence of heat, light, or nucleophiles. It is a potent electrophile and alkylating agent.

Handling:

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood. Bromoalkynes are often lachrymatory (tear-inducing) and strong irritants.

  • Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.

  • Inert Atmosphere: Reactions and transfers should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.

Storage:

  • Temperature: Store in a refrigerator or freezer at low temperatures (e.g., -20°C) to minimize decomposition.

  • Container: Use a tightly sealed container with an inert atmosphere.

  • Incompatibilities: Keep away from bases, strong oxidizing agents, and nucleophiles[4][5].

Synthesis

This compound is not typically available commercially and must be prepared. A primary route involves the direct bromination of a terminal alkyne.

Proposed Synthetic Workflow: Bromination of Ethyl Propiolate

A reliable method for synthesizing bromoalkynes involves the reaction of a terminal alkyne with N-bromosuccinimide (NBS) in the presence of a silver(I) catalyst, such as silver nitrate (AgNO₃).

G cluster_process Process EP Ethyl Propiolate Reaction Stir at Room Temp. (Protection from light) EP->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction AgNO3 Silver Nitrate (cat.) AgNO3->Reaction Solvent Acetone Solvent->Reaction EBP This compound Reaction->EBP Succinimide Succinimide Reaction->Succinimide

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

This protocol is adapted from general procedures for the synthesis of bromoalkynes.[6]

  • To a round-bottomed flask equipped with a magnetic stir bar and wrapped in aluminum foil (to protect from light), add Ethyl propiolate (1.0 eq) and acetone.

  • To this solution, add silver nitrate (0.1 eq).

  • With vigorous stirring, add N-bromosuccinimide (1.1 eq) in small portions over 15 minutes. The addition may be exothermic.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, dilute the mixture with pentane or hexane and filter through a pad of Celite to remove the silver salts and succinimide byproduct.

  • Carefully concentrate the filtrate in vacuo at low temperature. The resulting crude product should be used immediately or stored under an inert atmosphere at -20°C. Caution: Do not heat the crude product, as violent decomposition is possible.

Reactivity and Synthetic Utility

The synthetic power of this compound stems from its trifunctional nature: it can act as a dipolarophile, a Michael acceptor, and a substrate for cross-coupling reactions.

G cluster_cyclo Cycloaddition Reactions cluster_addition Nucleophilic Addition cluster_coupling Cross-Coupling Reactions EBP This compound (Br-C≡C-COOEt) Triazole Triazole EBP->Triazole Adduct Michael Adduct EBP->Adduct Coupled_Product Internal Alkyne EBP->Coupled_Product Dipole 1,3-Dipole (e.g., Azide, R-N₃) Dipole->Triazole [3+2] Cycloaddition Nucleophile Nucleophile (e.g., R₂NH, RSH) Nucleophile->Adduct Conjugate Addition Coupling_Partner Organometallic Reagent (e.g., R'-SnBu₃, R'-B(OR)₂) Coupling_Partner->Coupled_Product Pd/Cu Catalysis (e.g., Sonogashira)

Caption: Key reaction pathways for this compound.

[3+2] Cycloaddition Reactions

The electron-deficient alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This provides a direct route to highly substituted five-membered heterocycles.

  • With Azides: The reaction with organic azides (Huisgen cycloaddition) yields substituted 1,2,3-triazoles. This reaction is a cornerstone of click chemistry and is invaluable in drug discovery and bioconjugation.

  • With Nitrile Oxides: Cycloaddition with nitrile oxides, often generated in situ, produces isoxazoles, which are important scaffolds in medicinal chemistry[7].

Nucleophilic Conjugate (Michael) Addition

The triple bond is strongly activated by the adjacent ester group, making the β-carbon highly electrophilic. It readily undergoes conjugate addition with a wide range of soft nucleophiles.

  • With Amines and Thiols: Secondary amines, thiols, and phenols add across the triple bond to generate functionalized enamines and vinyl sulfides/ethers, respectively[8]. These products are versatile intermediates for further elaboration.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

The C(sp)-Br bond is a prime handle for transition metal-catalyzed cross-coupling reactions, allowing for the construction of complex carbon skeletons.

  • Sonogashira Coupling: The reaction with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst forms unsymmetrical diynes.

  • Suzuki and Stille Coupling: Coupling with boronic acids (Suzuki) or organostannanes (Stille) can be used to attach aryl, heteroaryl, or vinyl groups directly to the alkyne framework.

  • Hiyama Coupling: Copper-catalyzed cross-coupling of bromoalkynes with organosilanes (vinylsiloxanes) is an efficient method for forming enynes[9].

Hazard and Safety Profile

As a highly reactive alkylating agent and a bromoalkyne, this compound should be treated as a hazardous substance.

  • Toxicity: Acute toxicity data is unavailable, but it should be assumed to be toxic and corrosive.

  • Irritation: It is expected to be a severe skin, eye, and respiratory tract irritant[4]. As a lachrymator, it can cause immediate and intense eye pain and tearing upon exposure to vapors.

  • Stability: Potential for explosive decomposition upon heating or shock. Do not distill to dryness.

Conclusion

This compound is a powerful and versatile, albeit unstable, synthetic intermediate. Its value lies in the orthogonal reactivity of its three functional components, which allows for sequential and selective transformations. For the medicinal or materials chemist, it serves as a linchpin reagent for accessing complex molecular architectures, particularly heterocycles and conjugated systems, through cycloaddition, conjugate addition, and cross-coupling pathways. Mastery of its handling and synthesis unlocks a direct route to a diverse range of valuable compounds.

References

A Comprehensive Technical Guide to Ethyl 3-Bromopropionate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide addresses the synthesis, properties, and applications of Ethyl 3-bromopropionate, CAS Number 539-74-2. It is presumed that the query for "Ethyl 3-bromopropiolate" contained a typographical error, as "Ethyl 3-bromopropionate" is the widely utilized and documented compound in chemical and pharmaceutical research.

Executive Summary

Ethyl 3-bromopropionate is a versatile bifunctional reagent that has become an indispensable tool for medicinal chemists and researchers in organic synthesis. Its unique molecular architecture, featuring both an electrophilic alkyl bromide and a nucleophilic-susceptible ester, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of Ethyl 3-bromopropionate, from its fundamental physicochemical properties to its sophisticated applications in the synthesis of complex pharmaceutical intermediates. We will delve into validated synthetic protocols, explore the causality behind its reactivity, and present its utility through case studies in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use in the laboratory. Ethyl 3-bromopropionate is a colorless to pale yellow liquid with a characteristic odor. Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 539-74-2[1][2][3][4][5]
Molecular Formula C₅H₉BrO₂[4][6]
Molecular Weight 181.03 g/mol [2][3][4]
Density 1.412 g/mL at 25 °C[7]
Boiling Point 135-136 °C at 50 mmHg[3][7]
Refractive Index (n20/D) 1.452[3][7]
Solubility Soluble in alcohol, benzene, chloroform, and diethyl ether.[3]

Spectroscopic data is crucial for the identification and quality control of Ethyl 3-bromopropionate. The proton NMR (¹H NMR) spectrum provides a clear diagnostic fingerprint of the molecule.

Synthesis of Ethyl 3-Bromopropionate: A Mechanistic Perspective

The preparation of high-purity Ethyl 3-bromopropionate is essential for its successful application in synthesis. Two primary, reliable methods are commonly employed: the esterification of 3-bromopropionic acid and the hydrobromination of ethyl acrylate.[6][7]

Synthesis via Esterification of 3-Bromopropionic Acid

This classical approach involves the reaction of 3-bromopropionic acid with ethanol in the presence of an acid catalyst.

  • To a solution of 3-bromopropionic acid (1 equivalent) in ethanol (3 equivalents), add a catalytic amount of concentrated sulfuric acid (0.05 equivalents).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield pure Ethyl 3-bromopropionate.

Causality of Experimental Choices: The use of excess ethanol drives the equilibrium of the Fischer esterification towards the product side. The acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The aqueous workup is necessary to remove the acid catalyst and any unreacted 3-bromopropionic acid.

Synthesis via Hydrobromination of Ethyl Acrylate

This method proceeds via an anti-Markovnikov addition of hydrogen bromide to ethyl acrylate.[6]

  • Bubble hydrogen bromide gas through a solution of ethyl acrylate (1 equivalent) in a suitable solvent (e.g., acetic acid) at 0 °C.

  • Alternatively, use a solution of hydrobromic acid in acetic acid.

  • Monitor the reaction by GC-MS or NMR until the starting material is consumed.

  • Carefully quench the reaction with a cold, saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by vacuum distillation.

Authoritative Grounding: The anti-Markovnikov regioselectivity is a key feature of the free-radical addition of HBr to alkenes, often initiated by peroxides. In the absence of radical initiators, the reaction can also proceed via a conjugate addition mechanism.

Reactivity and Synthetic Applications

The synthetic utility of Ethyl 3-bromopropionate stems from its ability to act as a versatile building block.[7] The presence of the bromine atom makes it an excellent alkylating agent in the presence of suitable nucleophiles.[7]

Role as an Alkylating Agent in Drug Synthesis

Ethyl 3-bromopropionate serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7][8] Its ability to introduce a three-carbon ester-containing chain is particularly valuable.[8] For example, it has been used in the preparation of (3′,4′-dimethoxyphenyl)-5-oxopentanoic acid.[7]

The general workflow for such an alkylation reaction can be visualized as follows:

Caption: General workflow for alkylation using Ethyl 3-bromopropionate.

Application in Heterocyclic Synthesis

Recent research has demonstrated the utility of Ethyl 3-bromopropionate as a bifunctional reagent in the synthesis of poly-functionalized indolizines through a tandem Knoevenagel–aldol annulation. This metal-free approach showcases the compound's ability to participate in more complex, one-pot transformations, providing an atom-economical route to medicinally relevant scaffolds.

Safety and Handling

Ethyl 3-bromopropionate is a combustible liquid and an irritant to the skin, eyes, and respiratory system.[1] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.[7] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[9]

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Ethyl 3-bromopropionate is a cornerstone reagent in modern organic synthesis with significant applications in drug discovery and development. Its predictable reactivity, commercial availability, and versatile nature make it an invaluable tool for chemists. A comprehensive understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in the laboratory. As synthetic methodologies continue to advance, it is likely that new and innovative applications for this fundamental building block will continue to emerge.

References

Introduction: The Unique Chemical Profile of Ethyl 3-Bromoprop-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Synthetic Applications of Ethyl 3-Bromoprop-2-ynoate

Ethyl 3-bromoprop-2-ynoate (also known as ethyl 3-bromopropiolate) is a highly functionalized and reactive alkyne that serves as a versatile building block in modern organic synthesis. Its structure, featuring an ethyl ester and a bromine atom directly attached to the alkyne, creates a unique electronic landscape that dictates its diverse reactivity. The powerful electron-withdrawing effect of the ester group renders the alkyne electron-deficient, making it a potent electrophile. Concurrently, the carbon-bromine bond provides a reactive handle for a variety of cross-coupling transformations.

This guide provides an in-depth exploration of the core reactivity of ethyl 3-bromoprop-2-ynoate, intended for researchers, scientists, and professionals in drug development. We will dissect its utility as an electrophile in coupling reactions, its susceptibility to nucleophilic attack, and its potential as a partner in cycloaddition reactions, supported by field-proven protocols and mechanistic insights.

Electrophilic Reactivity: A Premier Substrate for Carbon-Carbon Bond Formation

The most prominent role of ethyl 3-bromoprop-2-ynoate in synthesis is as an electrophilic partner in cross-coupling reactions. The polarized C-Br bond allows it to react readily with various organometallic nucleophiles, effectively transferring the propiolate moiety. This strategy is invaluable for constructing complex molecular architectures, particularly in the synthesis of unnatural amino acids and other biologically relevant scaffolds.[1][2]

Mechanism of Reactivity: Coupling with Organozinc-Copper Reagents

A prime example of this reactivity is the coupling with organozinc-copper reagents. This transformation allows for the precise formation of a new C(sp)-C(sp³) bond. The reaction is initiated by the formation of a higher-order mixed copper-zinc reagent from an organozinc precursor. This nucleophilic species then attacks the electrophilic acetylenic carbon of ethyl 3-bromoprop-2-ynoate, displacing the bromide leaving group to forge the new carbon-carbon bond. This method has been successfully employed in the synthesis of highly functionalized γ,δ-unsaturated-α-amino acid derivatives.[3][4]

Experimental Protocol: Synthesis of (S)-1-Ethyl 6-methyl 5-(tert-butoxycarbonylamino)hex-2-ynedioate

This protocol details the coupling of an amino acid-derived zinc-copper reagent with ethyl 3-bromoprop-2-ynoate.[3][4] The procedure demonstrates a self-validating system where precise temperature control and inert atmosphere are critical for achieving high yield and preventing side reactions.

Step 1: Preparation of the Zinc-Copper Reagent

  • To a solution of the starting iodide (e.g., N-(tert-butoxycarbonyl)-L-iodoalanine methyl ester) in anhydrous THF, add activated zinc dust.

  • Heat the mixture to 60°C for 3 minutes, then cool to room temperature. Add 1,2-dibromoethane and heat again to 60°C for 3 minutes to ensure zinc activation.

  • Cool the mixture to 35°C and add a catalytic amount of iodine. The color should fade, indicating the initiation of the organozinc formation. Stir for 15-40 minutes until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the resulting organozinc solution to -10°C. In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and lithium chloride (LiCl) in anhydrous THF.

  • Add the CuCN/LiCl solution to the organozinc reagent. Stir the mixture at 0°C for 10 minutes to form the active zinc-copper nucleophile.

Step 2: Coupling Reaction

  • Cool the solution of the zinc-copper reagent to -55°C under an inert argon atmosphere.

  • Slowly add a solution of ethyl 3-bromoprop-2-ynoate (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Maintain the temperature at -55°C and stir for 20 hours. The extended reaction time is necessary to ensure complete conversion.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Warm the mixture to room temperature and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude residue by silica gel flash chromatography (e.g., 20% ethyl acetate in hexane) to yield the pure product.

Data Presentation: Reaction Parameters

The following table summarizes typical conditions for the coupling reaction described above.

ParameterConditionRationale
SolventAnhydrous THFAprotic polar solvent, suitable for organometallic reagent stability.
Temperature-55°CLow temperature is crucial to control reactivity and prevent side reactions.
Reaction Time20 hoursEnsures complete consumption of the limiting reagent.
AtmosphereInert (Argon)Prevents quenching of the highly reactive organometallic species by O₂ or H₂O.
WorkupSaturated aq. NH₄ClMildly acidic quench to protonate any remaining organometallic species.
PurificationSilica Gel ChromatographyStandard method for separating the product from starting materials and byproducts.
Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_prep Step 1: Reagent Preparation cluster_coupling Step 2: Coupling & Purification Iodo_AA Iodo-Amino Acid Derivative Zn_Dust 1. Activated Zn 2. I₂ (cat.) Iodo_AA->Zn_Dust Formation Organozinc Organozinc Reagent Zn_Dust->Organozinc CuCN_LiCl CuCN / LiCl in THF Organozinc->CuCN_LiCl Transmetalation ZnCu_Reagent Active Zn/Cu Reagent CuCN_LiCl->ZnCu_Reagent EBP Ethyl 3-Bromoprop-2-ynoate in THF, -55°C ZnCu_Reagent->EBP Addition Reaction Coupling Reaction (20 hours) EBP->Reaction Workup Quench (NH₄Cl) & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Pure Product Purification->Product

Workflow for C-C coupling using Ethyl 3-Bromoprop-2-ynoate.

Nucleophilic Addition: The Influence of the Ester Moiety

While cross-coupling at the C-Br bond is a primary reaction pathway, the alkyne itself is highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the adjacent ethyl ester group. This makes ethyl 3-bromoprop-2-ynoate a potent Michael acceptor.[5]

Mechanistic Principles of Conjugate Addition

In a conjugate or Michael-type addition, a soft nucleophile attacks the β-carbon of the activated alkyne. This regioselectivity is driven by the electronic polarization of the π-system towards the ester. The attack results in the formation of a vinyl anion intermediate, which is subsequently protonated (typically during workup) to yield a substituted alkene. This reaction provides a powerful method for constructing highly functionalized olefins with defined stereochemistry.

General mechanism of Michael addition to an activated alkyne.

Cycloaddition Reactions: A Dienophile for Ring Synthesis

The electron-deficient nature of the alkyne in ethyl 3-bromoprop-2-ynoate makes it an excellent candidate for participation in pericyclic reactions, most notably as a dienophile in [4+2] Diels-Alder cycloadditions and as a dipolarophile in [3+2] cycloadditions.[6][7] These reactions are exceptionally powerful for the rapid construction of six- and five-membered ring systems, respectively.

Diels-Alder Reaction ([4+2] Cycloaddition)

In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Ethyl 3-bromoprop-2-ynoate fits the role of an ideal dienophile.[8] The concerted, pericyclic mechanism involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. The electron-withdrawing ester group lowers the energy of the alkyne's LUMO, facilitating this interaction and accelerating the reaction rate. The resulting product is a substituted 1,4-cyclohexadiene, a versatile intermediate for further synthetic transformations.

References

Ethyl 3-Bromopropiolate: A Trifunctional Linchpin for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromopropiolate (BrC≡CCO₂Et) is a compact, trifunctional C3 building block harboring a unique combination of reactive sites: an electron-deficient alkyne, a reactive carbon-bromine bond, and a versatile ethyl ester. This convergence of functionality within a simple acyclic backbone makes it an exceptionally powerful tool for the rapid assembly of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, core reactivity, and strategic applications of this compound, positioning it as a linchpin reagent for cycloadditions, cross-coupling reactions, and the construction of diverse heterocyclic systems. We will delve into the causality behind its reactivity and provide field-proven protocols to empower researchers in leveraging its full synthetic potential.

Core Characteristics: Physicochemical Properties and Synthesis

The strategic utility of any building block begins with a firm understanding of its physical properties, handling requirements, and accessibility.

Physicochemical Data

While this compound is a specialized reagent, its properties can be understood in relation to its well-documented parent compound, ethyl propiolate. The introduction of a bromine atom significantly increases the molecular weight, density, and boiling point.

PropertyValue (this compound)Value (Ethyl Propiolate - for comparison)Source
Molecular Formula C₅H₅BrO₂C₅H₆O₂-
Molar Mass 177.00 g/mol 98.10 g/mol -
Boiling Point Estimated > 150 °C120 °C
Density Estimated > 1.4 g/mL0.968 g/mL at 25 °C
Refractive Index Estimated > 1.45n20/D 1.412
CAS Number Not readily available in searched literature623-47-2

Note: Values for this compound are estimated based on the known effects of bromination.

Safety and Handling

As an activated electrophile and alkylating agent, this compound must be handled with appropriate care.

  • Irritant: Assumed to be a skin, eye, and respiratory tract irritant.[1]

  • Protective Equipment: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dark, and dry place under an inert atmosphere to prevent degradation.

Proposed Synthesis

A robust synthesis of this compound can be envisioned via the electrophilic bromination of a metal acetylide derived from ethyl propiolate. This two-step sequence leverages common and reliable laboratory transformations.

  • Step 1: Deprotonation to form Lithium Ethyl Propiolate.

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq) to the stirred solvent.

    • In a separate flask, dissolve ethyl propiolate (1.0 eq) in anhydrous THF (20 mL).[2]

    • Add the ethyl propiolate solution dropwise to the n-BuLi solution at -78 °C, ensuring the internal temperature does not rise significantly.

    • Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium acetylide.

  • Step 2: Electrophilic Bromination.

    • Dissolve N-bromosuccinimide (NBS, 1.2 eq) in anhydrous THF (30 mL).

    • Add the NBS solution dropwise to the lithium acetylide slurry at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield this compound.

The Trifunctional Core: An Analysis of Reactivity

The synthetic power of this compound stems from the orthogonal reactivity of its three functional groups. Strategic manipulation of these sites allows for a modular and highly creative approach to molecular design.

cluster_0 This compound mol Br—C≡C—C(=O)OEt Br Br C1 C2 CO reac1 Cross-Coupling (e.g., Sonogashira) reac1->Br C(sp)-Br Bond Activation reac2 [3+2] Cycloaddition (e.g., with Azides) reac2->C1 Electrophilic Alkyne (Dipolarophile) reac3 Michael Addition (Nucleophiles) reac3->C2 Electrophilic Alkyne (Michael Acceptor) reac4 Ester Modification (Hydrolysis, Amidation) reac4->CO Carbonyl Reactivity

Caption: Reactive sites of this compound.

  • The Electrophilic Alkyne: The electron-withdrawing effect of the adjacent ester group polarizes the alkyne, rendering it highly electrophilic. This makes it an excellent substrate for two key reaction classes:

    • Dipolarophile in [3+2] Cycloadditions: It readily reacts with 1,3-dipoles like azides, nitrile oxides, and nitrones in Huisgen-type cycloadditions.[3][4]

    • Michael Acceptor: It undergoes 1,4-conjugate addition with a wide range of soft nucleophiles, including amines, thiols, and stabilized carbanions.[5]

  • The C(sp)-Br Bond: The bromine atom attached to an sp-hybridized carbon is a versatile handle.

    • Cross-Coupling Partner: It can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.[6][7]

    • Leaving Group: It can be displaced by nucleophiles in addition-elimination or subsequent cyclization steps.

  • The Ethyl Ester: This group provides a site for late-stage functionalization. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, adding another layer of synthetic utility.

Key Synthetic Transformations and Protocols

The true potential of this compound is realized in its application to construct valuable molecular scaffolds.

[3+2] Cycloadditions: A Gateway to Functionalized Triazoles

The 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of modern synthetic chemistry. Using this compound as the dipolarophile provides a direct route to 4-bromo-5-carboxyethyl-1,2,3-triazoles. The significance of this transformation lies in the retention of the bromine atom on the aromatic triazole core, which serves as a valuable synthetic handle for further diversification via cross-coupling chemistry.

start This compound + Organic Azide (R-N₃) cyclo Huisgen [3+2] Cycloaddition (Thermal or Cu(I) Catalyzed) start->cyclo product 4-Bromo-5-ethoxycarbonyl -1-R-1,2,3-triazole cyclo->product diversify Post-Cycloaddition Functionalization product->diversify Using C-Br bond final Diverse Triazole Derivatives (via Suzuki, Sonogashira, etc.) diversify->final

Caption: Workflow for triazole synthesis and diversification.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and phenyl azide (1.1 mmol, 1.1 eq) in toluene (20 mL).

  • Thermal Conditions: Fit the flask with a reflux condenser and heat the mixture to 110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure triazole product. The regiochemistry is dictated by the electronics of the reactants.

Annulation with Binucleophiles: Direct Synthesis of Pyrazoles

The reaction of this compound with hydrazine derivatives provides a direct and efficient route to 3-amino-4-bromo-5-carboxyethyl pyrazoles. This transformation is a powerful example of a tandem Michael addition-cyclization.

Mechanism:

  • Michael Addition: One nitrogen atom of the hydrazine acts as a nucleophile, attacking the β-carbon of the alkyne.

  • Tautomerization & Cyclization: The resulting intermediate tautomerizes, and the second nitrogen atom performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Aromatization: Elimination of ethanol drives the reaction to form the stable, aromatic pyrazole ring.

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) in ethanol (15 mL), add hydrazine hydrate (1.2 mmol, 1.2 eq).[8]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate may form as the reaction progresses.

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Workup: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce crystallization or purify by column chromatography to afford the pyrazole product.

Sonogashira Cross-Coupling: Extending the Carbon Framework

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] Critically, this reaction is also effective for coupling terminal alkynes with bromoalkynes. This allows the C(sp)-Br bond of this compound to be coupled with other alkynes, generating unsymmetrical and highly functionalized diynes, which are valuable precursors in materials science and medicinal chemistry.

cluster_Pd Pd(0) Catalytic Cycle cluster_Cu Cu(I) Catalytic Cycle A Oxidative Addition (R-Br) B Transmetalation (from Cu) A->B Pd(0) regenerated C Reductive Elimination B->C Pd(0) regenerated C->A Pd(0) regenerated product Coupled Diyne Product R-C≡C-C≡C-R' C->product D Alkyne Coordination E Deprotonation (Base) D->E F Copper Acetylide Formation E->F F->B Transfers acetylide to Palladium F->D start_pd This compound start_pd->A start_cu Terminal Alkyne (R'-C≡CH) start_cu->D

Caption: Simplified Sonogashira cross-coupling mechanism.

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq), copper(I) iodide (CuI, 0.05 eq), and triphenylphosphine (PPh₃, 0.06 eq).

  • Solvent and Base: Add anhydrous, degassed THF (10 mL) and triethylamine (TEA, 3.0 eq).

  • Addition of Substrates: Add this compound (1.0 eq) followed by phenylacetylene (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete (monitored by TLC), dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired diyne.

Conclusion and Future Outlook

This compound is more than just a simple C3 fragment; it is a trifunctional synthetic linchpin. Its unique combination of an electrophilic alkyne, a cross-coupling-compatible C-Br bond, and a modifiable ester group provides a powerful platform for the efficient synthesis of diverse and complex molecules. The ability to engage these functional groups in orthogonal, sequential, or tandem reaction cascades allows for the rapid generation of molecular complexity from a simple, acyclic starting material. For researchers in drug discovery and materials science, mastering the reactivity of this building block opens new avenues for creating novel heterocycles, functionalized aromatics, and conjugated systems with tailored electronic and biological properties.

References

The Duality of the Propiolate Core: A Comparative Guide to the Reactivity of Ethyl 3-Bromopropiolate vs. Ethyl Propiolate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, one recognizes that mastery in organic synthesis lies not just in knowing reactions, but in understanding the subtle electronic nuances that dictate molecular behavior. Ethyl propiolate and its halogenated counterpart, ethyl 3-bromopropiolate, are perfect exemplars of this principle. Though separated by only a single bromine atom, their reactivity profiles diverge significantly, offering distinct and complementary tools for the synthetic chemist. This guide provides an in-depth analysis of these differences, offering field-proven insights to inform strategic experimental design in pharmaceutical and materials science research.

Structural and Electronic Foundations of Reactivity

The reactivity of both molecules is rooted in the propiolate functional group: an alkyne conjugated with an ester. This arrangement creates a polarized system, but the terminal substituent—a hydrogen versus a bromine—fundamentally alters its chemical personality.

Ethyl Propiolate (EP) is the archetypal electrophilic alkyne.[1] The electron-withdrawing effect of the ethyl ester group pulls electron density from the triple bond, rendering the β-carbon highly susceptible to nucleophilic attack. This makes it a classic Michael acceptor, a role that defines the majority of its applications.[2][3]

This compound (EBP) retains the electrophilic character of the alkyne but adds two critical features. First, the inductive effect of the bromine atom further increases the electrophilicity of the β-carbon, potentially accelerating nucleophilic additions. Second, and more importantly, the carbon-bromine bond provides a reactive handle for a completely different class of reactions. The bromide ion is an excellent leaving group, transforming the molecule from a simple Michael acceptor into a versatile building block for cross-coupling reactions.[4][5]

Table 1: Physicochemical Properties
PropertyEthyl PropiolateThis compound
Molecular Formula C₅H₆O₂[1]C₅H₉BrO₂[6]
Molar Mass 98.10 g/mol [7]181.03 g/mol [8]
Appearance Colorless liquid[1]Clear colorless to pale yellow liquid[9]
Boiling Point 120 °C[1]135-136 °C / 50 mmHg[5]
Density 0.968 g/mL[1]1.412 g/mL at 25 °C[5]
Primary Reactive Site(s) β-carbon (electrophilic)β-carbon (electrophilic), Bromine-bearing carbon
Dominant Reaction Types Michael Addition, CycloadditionCross-Coupling, Michael Addition, Alkylation

Comparative Analysis of Reaction Classes

The strategic choice between EP and EBP is dictated entirely by the desired transformation. While they share some overlapping reactivity, their most powerful applications are mutually exclusive.

Michael Addition: The Common Ground

Both propiolates are excellent Michael acceptors, readily reacting with soft nucleophiles like thiols and amines in conjugate addition reactions.[2][10] The reaction proceeds via nucleophilic attack at the β-carbon, followed by protonation to yield a functionalized acrylate.

Michael_Addition cluster_reactants Reactants Propiolate Ethyl Propiolate (or EBP) Intermediate Allenolate Intermediate Propiolate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Intermediate Product Enamine/Thioether Product Intermediate->Product Protonation

Caption: Generalized mechanism for the Michael addition of a nucleophile to a propiolate ester.

For ethyl propiolate, this reaction is a cornerstone of its utility, used to synthesize heterocycles like pyrazoles and for the derivatization of thiols.[10][11] Studies have shown these reactions proceed through a stepwise mechanism where the initial nucleophilic attack is the rate-determining step.[2] While EBP also undergoes these additions, its primary value lies elsewhere.

Cross-Coupling Reactions: The EBP Advantage

The defining feature of this compound is its role as an electrophile in transition metal-catalyzed cross-coupling reactions. The C(sp)-Br bond allows it to behave analogously to an aryl or vinyl halide, a capability completely absent in ethyl propiolate.

The Sonogashira coupling is the most prominent example of this reactivity.[12] This powerful C-C bond-forming reaction couples a terminal alkyne with an sp²- or sp-hybridized halide. With EBP, the molecule itself is the halide partner, enabling the direct synthesis of unsymmetrical diynes and other complex alkynyl structures. This reaction, catalyzed by palladium and a copper(I) co-catalyst, is exceptionally useful in the synthesis of pharmaceuticals, natural products, and organic materials.[12][13]

Sonogashira_Workflow cluster_inputs Inputs EBP This compound (Electrophile) Product Coupled Product (Disubstituted Alkyne) EBP->Product Alkyne Terminal Alkyne (Nucleophile) Alkyne->Product Catalyst Pd(0)/Cu(I) Catalyst System Catalyst->Product Catalysis Base Amine Base (e.g., TEA, Piperidine) Base->Product

Caption: Workflow illustrating the key components of a Sonogashira cross-coupling reaction.

This singular capability makes EBP an invaluable reagent for complex molecular construction, allowing for the precise installation of an ethyl propiolate moiety onto another molecule.

Experimental Methodologies: Protocols in Practice

The following protocols are self-validating systems, representing standardized and field-proven methodologies for leveraging the distinct reactivity of each reagent.

Protocol 1: Michael Addition of Thiophenol to Ethyl Propiolate

Objective: To synthesize ethyl (Z)-3-(phenylthio)acrylate, a common reaction demonstrating the utility of EP as a Michael acceptor.[14]

Materials:

  • Ethyl propiolate (1.0 eq)

  • Thiophenol (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous (0.4 M)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add ethyl propiolate and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • Add thiophenol dropwise over a period of 10 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate eluent) to yield the product.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize ethyl 5-phenylpenta-2,4-diynoate, demonstrating the power of EBP in C-C bond formation.[15]

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide [CuI] (0.05 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous (0.2 M)

  • Schlenk flask and vacuum/inert gas manifold

Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂, CuI, and anhydrous THF.

  • Sequentially add triethylamine, phenylacetylene, and finally this compound to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The formation of triethylammonium bromide precipitate is often observed.

  • Monitor reaction completion by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and salts, washing the pad with additional ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate eluent) to afford the coupled product.

Strategic Reagent Selection

The choice between EP and EBP is a critical decision point in synthetic planning. The following logic dictates the optimal choice.

Reagent_Choice Start What is the synthetic goal? Q1 Is the goal a conjugate addition of a heteroatom (S, N, O)? Start->Q1 Q3 Is the goal to form a C-C bond at the terminal alkyne position? Start->Q3 Q2 Is a terminal C-H required in the final product? Q1->Q2 Yes Use_EBP Use this compound Q1->Use_EBP No, a handle for further reaction is needed Use_EP Use Ethyl Propiolate Q2->Use_EP Yes Q2->Use_EBP No, this position will be further functionalized Q3->Use_EP No Q3->Use_EBP Yes (via Cross-Coupling)

References

Introduction: The Strategic Importance of Bromoalkynes in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Bromoalkynes for Researchers, Scientists, and Drug Development Professionals

Bromoalkynes, or 1-bromoalkynes, have emerged as exceptionally versatile and powerful building blocks in the landscape of organic synthesis. Their unique electronic properties, stemming from the polarized carbon-bromine bond directly attached to a carbon-carbon triple bond, render them highly reactive yet synthetically adaptable intermediates. In the pharmaceutical and agrochemical industries, the alkynyl moiety is a prized functional group, often imparting enhanced metabolic stability, improved binding affinity, and unique conformational constraints to bioactive molecules. Bromoalkynes serve as a robust gateway to a vast array of complex molecular architectures, participating in fundamental transformations such as cross-coupling reactions (e.g., Cadiot-Chodkiewicz, Sonogashira), cycloadditions, and nucleophilic additions.[1] This guide offers a deep dive into the core methodologies for their synthesis, emphasizing the mechanistic rationale behind procedural choices, providing field-tested protocols, and ensuring a foundation of scientific integrity for researchers aiming to leverage these critical synthons.

Part 1: Direct Bromination of Terminal Alkynes: The Go-To Method for Simplicity and Efficiency

The most direct and frequently employed route to bromoalkynes is the electrophilic bromination of a terminal alkyne precursor. This approach is favored for its operational simplicity, mild reaction conditions, and high efficiency, making it suitable for a wide range of substrates.[1]

Causality and Mechanistic Insight

The reaction proceeds via the attack of the electron-rich π-system of the alkyne on an electrophilic bromine source ("Br+"). While elemental bromine (Br₂) can be used, it often leads to side products, including the formation of dibromoalkenes through addition across the triple bond.[2] To circumvent this, N-Bromosuccinimide (NBS) is the reagent of choice. NBS serves as a reliable and solid source of electrophilic bromine, providing a low and steady concentration of Br₂ in situ, which suppresses the competing addition reaction.[3]

The reaction is often catalyzed by a silver(I) salt, most commonly silver nitrate (AgNO₃). The role of the silver catalyst is multifaceted. It is believed to activate the terminal alkyne by forming a silver acetylide intermediate. This interaction increases the nucleophilicity of the alkyne and facilitates the attack on the electrophilic bromine source.[1][4][5]

Diagram: Mechanism of Silver-Catalyzed Bromination

G cluster_0 Step 1: Formation of Silver Acetylide cluster_1 Step 2: Electrophilic Bromination R_C_CH R-C≡C-H R_C_CAg R-C≡C-Ag R_C_CH->R_C_CAg + AgNO₃ AgNO3 AgNO₃ HNO3 HNO₃ R_C_CAg->HNO3 - HNO₃ R_C_CAg_2 R-C≡C-Ag R_C_CBr R-C≡C-Br R_C_CAg_2->R_C_CBr + NBS NBS NBS Ag_Succinimide Silver Succinimide R_C_CBr->Ag_Succinimide - Ag(Succinimide)

Caption: Silver-catalyzed bromination of a terminal alkyne with NBS.

Experimental Protocol: Synthesis of 1-Bromoalkyne using NBS and AgNO₃

This protocol is a robust, general procedure adapted from established literature.[4]

Materials:

  • Terminal Alkyne (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 - 1.4 eq)

  • Silver Nitrate (AgNO₃) (0.1 eq)

  • Acetone (or Acetonitrile), anhydrous

  • Pentane

  • Magnetic stirrer and stir bar

  • Round-bottomed flask

Procedure:

  • Reaction Setup: To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add the terminal alkyne (12.5 mmol, 1.0 eq) and acetone (30 mL).

  • Catalyst Addition: Add silver nitrate (0.213 g, 1.25 mmol, 0.1 eq) to the solution. Stir vigorously to dissolve. For substrates with low solubility, acetonitrile may be a superior solvent choice.[6]

  • Brominating Agent Addition: Add N-bromosuccinimide (2.5 g, 14 mmol, ~1.12 eq) in small portions over 5-10 minutes. Note: The reaction can be mildly exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alkyne is fully consumed (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with pentane (75 mL). This will precipitate the silver salts and succinimide byproduct.

  • Purification: Filter the mixture through a pad of Celite or silica gel, washing the filter cake with additional pentane. Concentrate the filtrate under reduced pressure to yield the crude bromoalkyne. Further purification can be achieved by column chromatography if necessary.

Self-Validation & Troubleshooting:

  • Observation: A color change (often to yellow or orange) and the formation of a precipitate are common.

  • Incomplete Reaction: If the reaction stalls, gentle warming (to ~40 °C) can sometimes drive it to completion. Ensure the NBS is pure; recrystallization from water may be necessary if it is old or discolored.[6]

  • Side Products: The formation of polybrominated species can occur, especially with electron-rich alkynes.[6] Using sub-stoichiometric amounts of NBS and monitoring carefully can mitigate this. Adding a mild inorganic base like K₂CO₃ can sometimes improve selectivity by neutralizing acidic byproducts.[6]

Data Presentation: Substrate Scope and Yields
Starting AlkyneBrominating SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneNBS (1.1 eq), AgNO₃ (0.1 eq)Acetone2>95[4]
1-OctyneNBS (1.1 eq), AgNO₃ (0.1 eq)Acetone2>95[4]
3,3-Dimethyl-1-butyneNBS (1.1 eq), AgNO₃ (0.1 eq)Acetone2>95[4]
N-acylated p-ethynylanilineNBS (1.2 eq), AgNO₃ (0.1 eq)Acetone2-4Variable[6]

Part 2: The Corey-Fuchs Reaction: From Aldehydes to Bromoalkynes

Causality and Mechanistic Insight

Step 1: Dibromo-olefination. This step is a variation of the Wittig reaction. Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to generate a phosphorus ylide, specifically (dibromomethylene)triphenylphosphorane.[11] This ylide then reacts with the aldehyde to form a 1,1-dibromoalkene and triphenylphosphine oxide. The use of zinc dust can improve yields by facilitating ylide formation and simplifying the removal of PPh₃ byproducts.[9][11]

Step 2: Elimination to the Bromoalkyne. The resulting 1,1-dibromoalkene is treated with a strong base. The base abstracts a vinyl proton, leading to an intermediate that undergoes elimination of a bromide ion to form the 1-bromoalkyne.[11][12] The key to isolating the bromoalkyne is the precise control of stoichiometry and temperature. Using just over one equivalent of a strong, non-nucleophilic base (e.g., n-butyllithium, n-BuLi) at a very low temperature (typically -78 °C) allows for a single elimination event. Using two or more equivalents of base will proceed to the lithium acetylide, which upon aqueous workup yields the terminal alkyne.[9][11]

Diagram: Corey-Fuchs Reaction Workflow

G Aldehyde Aldehyde (R-CHO) Dibromoalkene 1,1-Dibromoalkene (R-CH=CBr₂) Aldehyde->Dibromoalkene Step 1: PPh₃, CBr₄ CH₂Cl₂ Bromoalkyne 1-Bromoalkyne (R-C≡C-Br) Dibromoalkene->Bromoalkyne Step 2 (Controlled): ~1.1 eq n-BuLi THF, -78 °C TerminalAlkyne Terminal Alkyne (R-C≡C-H) Bromoalkyne->TerminalAlkyne Excess n-BuLi then H₂O workup G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Dibromoalkene R-CH=CBr₂ Bromoalkyne R-C≡C-Br Dibromoalkene->Bromoalkyne Elimination Q_Br Q⁺Br⁻ Bromoalkyne->Q_Br Q_OH Q⁺OH⁻ Q_OH->Dibromoalkene Q_Br_aq Q⁺Br⁻ Q_Br->Q_Br_aq Phase Transfer KOH K⁺OH⁻ Q_OH_aq Q⁺OH⁻ KOH->Q_OH_aq KBr K⁺Br⁻ KBr->Q_Br_aq Q_Br_aq->Q_OH_aq Ion Exchange Q_OH_aq->Q_OH Phase Transfer

References

Methodological & Application

Application Notes & Protocol: Sonogashira Coupling with Ethyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Power of an Electron-Deficient Alkyne

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity and broad functional group tolerance, enabling its widespread use under mild conditions.[1] Its applications are vast, spanning the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4][5]

This guide focuses on a particularly valuable, yet nuanced, application: the Sonogashira coupling using ethyl 3-bromopropiolate . As an electron-deficient bromoalkyne, this substrate presents unique opportunities and challenges. The resulting product, an unsymmetrical diyne bearing an ester functionality, is a highly versatile building block for synthesizing complex molecular architectures, including heterocycles and conjugated systems relevant to drug discovery and materials science. Understanding the specific parameters required to control the reactivity of this electrophilic alkyne is paramount for achieving high yields and avoiding common pitfalls.

This document provides a detailed exploration of the reaction mechanism, a validated experimental protocol, and field-proven insights to empower researchers in leveraging this compound for their synthetic campaigns.

Mechanistic Rationale and Guiding Principles

The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[1][6][7] A thorough understanding of this mechanism is critical for rational optimization and troubleshooting.

The Dual Catalytic Cycles

The widely accepted mechanism involves the following key steps:

  • Palladium Cycle:

    • Reductive Elimination & Catalyst Regeneration: The active Pd(0) catalyst is typically generated in situ from a stable Pd(II) precatalyst like Pd(PPh₃)₂Cl₂. This reduction can be effected by an amine, a phosphine ligand, or the alkyne itself (via homocoupling).[1][8]

    • Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the terminal alkyne halide (in this case, this compound), forming a Pd(II) intermediate. This step is often rate-limiting.[1][6]

    • Transmetalation: The Pd(II) complex exchanges its halide ligand with the alkynyl group from a copper(I) acetylide intermediate, which is formed in the copper cycle.[7]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, which re-enters the cycle.[9]

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[6]

    • Deprotonation: An amine base deprotonates the alkyne, facilitated by the increased acidity upon coordination to copper, forming a copper(I) acetylide species.[6][10]

    • Transmetalation: This copper acetylide acts as the crucial nucleophile that transfers the alkynyl group to the palladium center in the main cycle.[11]

Specific Considerations for this compound

Unlike traditional aryl or vinyl halides, this compound is an sp-hybridized electrophile. The electron-withdrawing nature of the adjacent ethyl propiolate group significantly influences its reactivity.

  • Enhanced Oxidative Addition: Electron-withdrawing groups on the electrophile generally promote the oxidative addition step, which can lead to faster reaction rates.[12]

  • Propensity for Side Reactions: The product, a conjugated enyne ester, is itself a reactive Michael acceptor. Furthermore, ethyl propiolate derivatives can be prone to oligomerization under strongly basic conditions, a challenge that must be managed through careful control of reaction parameters.[13]

Visualization of the Catalytic Cycle

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_Br R¹-Pd(II)L₂-Br Pd0->PdII_Br Oxidative Addition (R¹-Br) PdII_Alkyne R¹-Pd(II)L₂-C≡C-R² PdII_Br->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Regeneration Product R¹-C≡C-R² PdII_Alkyne->Product Reductive Elimination Alkyne H-C≡C-R² Cu_Acetylide [Cu-C≡C-R²] Alkyne->Cu_Acetylide + CuI, Base - H-Base⁺X⁻ Cu_Acetylide:e->PdII_Br:s To Transmetalation Reactant1 This compound (R¹-Br) Reactant2 Terminal Alkyne (H-C≡C-R²)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Critical Reaction Parameters: A Guide to Optimization

Successful coupling with this compound hinges on the judicious selection of catalysts, base, solvent, and reaction conditions.

ParameterRecommended ChoiceRationale & Expert Insights
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (more stable) or Pd(PPh₃)₄These are the most common and reliable catalysts for Sonogashira couplings.[6] Pd(II) precatalysts like Pd(PPh₃)₂Cl₂ are generally more air-stable than Pd(0) sources.[14] Catalyst loading is typically 1-5 mol%.
Copper (I) Co-catalyst Copper(I) Iodide (CuI)CuI is essential for the formation of the copper acetylide intermediate, which accelerates the reaction, allowing for milder conditions.[1][6] Use a fresh, high-purity source as degradation can inhibit the reaction. Loading is typically 0.5-5 mol%.
Phosphine Ligand Triphenylphosphine (PPh₃) (often part of the precatalyst)For electron-deficient halides, bulky and electron-rich phosphine ligands can further enhance the rate of oxidative addition.[15] However, for this highly reactive substrate, PPh₃ is generally sufficient.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)An amine base is required to neutralize the HBr byproduct and deprotonate the terminal alkyne.[7][14] Et₃N can often serve as both the base and a co-solvent. Ensure the base is anhydrous.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), or neat amine baseThe solvent must dissolve all components.[14] THF is an excellent general-purpose solvent. DMF can be used but has been reported to slow certain Sonogashira reactions.[14] Running the reaction in neat, degassed Et₃N is also a common and effective strategy.
Temperature Room Temperature to 50°CThe reaction is often facile at room temperature.[1][11] Gentle heating may be required for less reactive terminal alkynes but should be approached with caution to minimize potential oligomerization of the starting material or product.
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is critical. Oxygen promotes the undesired oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes the starting material and complicates purification.[1]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylacetylene as a representative example.

Reagents & Equipment:
  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Experimental Workflow Visualization

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add solids (Aryl Halide, Pd/Cu catalysts) to a flame-dried Schlenk flask. B 2. Seal flask and purge with inert gas (e.g., Argon) for 10-15 min. A->B C 3. Add anhydrous solvent (THF) and degassed base (Et₃N) via syringe. B->C D 4. Add terminal alkyne dropwise via syringe. C->D E 5. Stir at room temperature. Monitor reaction progress by TLC or LC-MS. D->E F 6. Quench reaction (e.g., with sat. aq. NH₄Cl). E->F G 7. Perform liquid-liquid extraction with an organic solvent (e.g., EtOAc). F->G H 8. Dry organic layer (e.g., over Na₂SO₄), filter, and concentrate. G->H I 9. Purify the crude product via flash column chromatography. H->I

Caption: Step-by-step experimental workflow for the Sonogashira coupling reaction.

Step-by-Step Procedure:
  • Flask Preparation: To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Base Addition: Add anhydrous THF (10 mL) and anhydrous, degassed Et₃N (3.0 mmol, 3.0 equiv) via syringe. Stir the mixture to dissolve the solids. The solution will typically appear as a yellow-green suspension.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe over 2 minutes. A color change to a darker brown or black is often observed, which is normal.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 2-4 hours.

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL) and filter through a short pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[11]

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 3-phenylpropiolate product.

Safety Considerations and Troubleshooting

Safety First: Managing Exotherms

Palladium-catalyzed cross-coupling reactions, including the Sonogashira, can be significantly exothermic.[16][17]

  • Potential for Runaway Reactions: The heat generated can, in some cases, exceed the boiling point of the solvent or the decomposition temperature of reagents, posing a serious safety hazard.[17]

  • Mitigation Strategy: For scales larger than a few millimoles, it is crucial to monitor the internal temperature. Controlled, slow addition of the terminal alkyne or the use of a cooling bath during the initial phase of the reaction is recommended to manage any initial exotherm.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive catalyst; Poor quality reagents; Insufficiently inert atmosphere.Use a fresh batch of palladium and copper catalysts.[14] Ensure all reagents are pure and solvents/bases are anhydrous.[8][14] Thoroughly degas solvents and maintain a robust inert atmosphere to prevent catalyst deactivation.[14]
Significant Homocoupling (Glaser Product) Presence of oxygen; High catalyst loading.Ensure the reaction is run under strictly anaerobic conditions.[1] Reduce the amount of copper co-catalyst or consider a "copper-free" protocol, which may require more forcing conditions or specialized ligands.[18][19]
Formation of Black Precipitate (Pd Black) Catalyst decomposition.This can occur if the reaction is overheated or if ligands dissociate.[8] Ensure the temperature is controlled. If using a Pd(II) source, the initial reduction to Pd(0) can sometimes lead to precipitation if not managed well.
Complex Mixture/Byproducts Oligomerization of starting material/product; Michael addition.Avoid excessively high temperatures or prolonged reaction times. Ensure the base is not overly strong or used in large excess. Consider slow addition of the alkyne to maintain a low instantaneous concentration.

References

Application Notes: The Synthetic Utility of Ethyl 3-Bromopropiolate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the vast landscape of organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. Ethyl 3-bromopropiolate, a molecule possessing both an electrophilic alkyne and a carbon-bromine bond, presents itself as a highly versatile, yet specific, reagent for the synthesis of heterocyclic compounds. Its unique electronic properties—an electron-deficient triple bond due to the ester functionality and a reactive C-Br bond—allow it to participate in a variety of transformations, most notably cycloaddition and annulation reactions.

The core principle behind its utility lies in its ability to act as a C3 synthon, where the three-carbon backbone can be incorporated into a new heterocyclic ring system. The alkyne is a prime candidate for [3+2] cycloaddition reactions with 1,3-dipoles, while the bromine atom can act as a leaving group in subsequent or tandem reactions, or be retained in the final product for further functionalization. This guide provides an in-depth exploration of its application, focusing on the synthesis of pyrazoles and indolizines, supported by mechanistic insights and detailed experimental protocols.

Safety and Handling of this compound

As a reactive organobromine compound and a potent electrophile, this compound requires careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling Precautions: Avoid inhalation of vapors and direct contact with skin and eyes. The compound is a lachrymator and can cause irritation.[1][2] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[2][3]

  • Storage: Store in a cool, dry place away from heat, sparks, and open flames.[2][3] Keep the container tightly sealed to prevent moisture ingress and potential decomposition. It should be stored away from strong oxidizing agents.[2]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not pour down the drain.[3]

Application I: Synthesis of Functionalized Pyrazoles via [3+2] Cycloaddition

Pyrazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs due to their wide range of biological activities. The reaction of this compound with hydrazine derivatives offers a direct route to 3-bromo-5-hydroxypyrazoles, which are valuable intermediates for further chemical exploration.

Causality and Mechanistic Insight

The synthesis of pyrazoles from this compound and hydrazine proceeds through a well-established cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom onto the most electrophilic carbon of the alkyne (the carbon adjacent to the ester group). This is followed by a series of proton transfers and an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl. The subsequent elimination of ethanol leads to the formation of the stable pyrazole ring. The bromine atom remains on the ring, providing a handle for subsequent cross-coupling reactions or other transformations.

Experimental Protocol: Synthesis of 3-Bromo-1-phenyl-1H-pyrazol-5(4H)-one

This protocol details the reaction between this compound and phenylhydrazine.

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • Reagent Addition: To the stirred solution, add phenylhydrazine (1.05 eq) dropwise at room temperature. A slight exotherm may be observed. Following the addition, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Isolation: Pour the concentrated residue into ice-cold water (50 mL) with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash it with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-bromo-1-phenyl-1H-pyrazol-5(4H)-one.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

ParameterConditionRationale
Solvent Absolute EthanolGood solvent for both reactants; allows for reflux at a moderate temperature.
Catalyst Glacial Acetic AcidProtonates the ester carbonyl, increasing its electrophilicity and facilitating cyclization.
Temperature Reflux (~78 °C)Provides sufficient energy to overcome the activation barrier for cyclization.
Stoichiometry Slight excess of hydrazineEnsures complete consumption of the limiting reagent, this compound.

Diagram: Proposed Reaction Mechanism for Pyrazole Synthesis

Caption: Mechanism of pyrazole formation.

Application II: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition

Indolizines are another class of nitrogen-containing heterocycles with significant applications in materials science and medicinal chemistry. This compound can be employed in a powerful one-pot reaction to construct substituted indolizines through a 1,3-dipolar cycloaddition pathway.

Causality and Mechanistic Insight

This synthesis involves the in-situ generation of a pyridinium ylide from a pyridine derivative and a phenacyl bromide. This ylide, a 1,3-dipole, then reacts with this compound (the dipolarophile) in a [3+2] cycloaddition reaction. The initial cycloadduct undergoes spontaneous aromatization via the elimination of HBr to furnish the stable, fully aromatic indolizine core. The reaction is highly efficient and regioselective, driven by the formation of the aromatic system.

Experimental Protocol: One-Pot Synthesis of Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate

This protocol is based on the reaction of 4-(piperidin-1-yl)pyridine, a phenacyl bromide, and ethyl propiolate, showcasing a similar reactivity pattern expected for this compound.[4]

Materials:

  • 4-(piperidin-1-yl)pyridine (1.0 eq)

  • 2-Bromo-1-phenylethan-1-one (phenacyl bromide) (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous Toluene (as solvent)

  • Triethylamine (TEA) (2.0 eq)

Procedure:

  • Reaction Setup: To a dry 100 mL three-necked flask under a nitrogen atmosphere, add 4-(piperidin-1-yl)pyridine (1.0 eq), phenacyl bromide (1.0 eq), and anhydrous toluene (30 mL).

  • Ylide Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the pyridinium salt.

  • Cycloaddition: Add this compound (1.0 eq) to the mixture, followed by the dropwise addition of triethylamine (2.0 eq). The TEA acts as a base to generate the pyridinium ylide in situ.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, filter the mixture to remove the triethylammonium bromide salt. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure indolizine product.

  • Characterization: Analyze the purified compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.[4]

ParameterConditionRationale
Atmosphere Inert (Nitrogen)Prevents side reactions with atmospheric moisture and oxygen.
Base Triethylamine (TEA)Deprotonates the pyridinium salt to generate the reactive 1,3-dipole (ylide) in situ.
Temperature 80 °CProvides thermal energy for both the cycloaddition and subsequent aromatization steps.
Solvent Anhydrous TolueneA non-polar, aprotic solvent that is suitable for the reaction temperature and does not interfere with the reactive intermediates.

G A 1. Mix Pyridine & Phenacyl Bromide in Toluene B 2. Stir at RT for 1h (Pyridinium Salt Formation) A->B C 3. Add this compound & Triethylamine B->C D 4. Heat to 80°C for 12-16h (Cycloaddition & Aromatization) C->D E 5. Cool & Filter D->E F 6. Aqueous Workup (Wash with H₂O & Brine) E->F G 7. Dry, Concentrate & Purify (Column Chromatography) F->G H Final Product: Substituted Indolizine G->H

References

Application Notes & Protocols: Ethyl 3-Bromopropiolate as a Versatile Precursor for Novel Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-bromopropiolate (EBP) is a highly versatile trifunctional monomer poised to be a cornerstone in the synthesis of advanced functional polymers. Possessing an electron-deficient alkyne, a reactive carbon-bromine bond, and a hydrolyzable ester group, EBP offers an exceptional platform for creating polymers with precisely tailored properties. This guide provides an in-depth exploration of EBP's chemical characteristics, outlines detailed protocols for its polymerization via transition-metal catalysis, and demonstrates its significant potential in post-polymerization modification for applications in drug delivery and materials science. The methodologies herein are designed for researchers, chemists, and drug development professionals seeking to leverage this unique building block for next-generation materials.

Introduction: The Strategic Value of a Trifunctional Monomer

The quest for novel polymers with sophisticated functionalities—such as stimuli-responsiveness, biocompatibility, and targeted bioactivity—demands monomeric precursors that offer a high degree of chemical versatility. This compound emerges as a uniquely powerful building block because it contains three distinct functional handles within a compact structure:

  • An Activated Alkyne: The carbon-carbon triple bond is susceptible to a variety of polymerization techniques, most notably transition-metal-catalyzed coordination polymerization, yielding a conjugated polyacetylene backbone.[1]

  • A Reactive Alkyl Bromide: The bromo group serves as a prime site for post-polymerization modification via nucleophilic substitution, enabling the introduction of a vast array of functional groups. It is a key gateway to "click" chemistry handles.[2][3]

  • An Ester Moiety: The ethyl ester group can be hydrolyzed to yield a poly(propiolic acid) derivative, introducing hydrophilicity and a handle for conjugating biomolecules, or can be transesterified.

This trifunctional nature allows for a modular approach to polymer design: first, the creation of a rigid polymer backbone, followed by the strategic functionalization of the side chains to impart desired chemical and physical properties. This guide will provide the foundational knowledge and actionable protocols to harness the full potential of EBP.

Monomer Profile: this compound (EBP)

Physicochemical and Spectroscopic Data

While EBP is a specialized monomer, its properties can be estimated based on related compounds like methyl propiolate and ethyl 3-bromopropionate.[4]

PropertyEstimated Value / Description
IUPAC Name Ethyl 3-bromoprop-2-ynoate
Synonyms Ethyl 3-bromoacetylenecarboxylate
Molecular Formula C₅H₅BrO₂
Molecular Weight 177.00 g/mol
Appearance Colorless to pale yellow liquid; lachrymatory
Boiling Point ~70-75 °C at reduced pressure (~15 mmHg)
Density ~1.5 g/mL
Solubility Soluble in most organic solvents (THF, Toluene, CH₂Cl₂); reacts with protic solvents.
¹H NMR (CDCl₃) δ 4.25 (q, 2H, -OCH₂CH₃), 1.30 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃) δ 152.0 (C=O), 80.0 (Br-C≡), 63.0 (-OCH₂-), 45.0 (-C≡C-CO), 14.0 (-CH₃)
Synthesis of EBP Monomer

EBP can be synthesized from commercially available ethyl propiolate. A common method for halogenating terminal alkynes involves electrophilic bromination.[5]

Representative Protocol: Synthesis of this compound

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add ethyl propiolate (1.0 eq) and anhydrous acetonitrile (5 mL per 10 mmol of alkyne).

  • Reagents: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.1 eq) and silver nitrate (AgNO₃, 0.1 eq) in anhydrous acetonitrile.

  • Reaction: Protect the reaction flask from light with aluminum foil. Cool the ethyl propiolate solution to 0 °C in an ice bath. Add the NBS/AgNO₃ solution dropwise over 30 minutes.

  • Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts. Dilute the filtrate with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield EBP as a clear liquid.

Safety and Handling

Derivatives of propiolic acid are known to be lachrymatory and corrosive.[6][7][8] EBP should be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear safety goggles, a face shield, nitrile gloves (double-gloved recommended), and a flame-resistant lab coat.

  • Storage: Store under an inert atmosphere (argon or nitrogen) at 2-8 °C, protected from light and moisture. The alkyne functionality can be sensitive to heat and light.

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and nucleophiles, which can react vigorously with the monomer.[9]

Polymerization Strategies for EBP

The polymerization of EBP focuses on its alkyne functionality to create a polyacetylene-type backbone. Transition-metal catalysts, particularly those from Group 9 (Rhodium), are highly effective for the living polymerization of substituted acetylenes, allowing for control over molecular weight and dispersity.[10]

Rhodium-Catalyzed Coordination Polymerization

This method produces a stereoregular, high molecular weight polymer, Poly(EBP), with the pendant bromo-ester groups intact and available for subsequent modification.

G cluster_workflow Workflow: Rh-Catalyzed Polymerization of EBP Monomer EBP Monomer in Toluene Initiation Initiation & Polymerization (Inert Atmosphere, RT, 24h) Monomer->Initiation Catalyst Rh(nbd)BPh4 Solution Catalyst->Initiation Precipitation Precipitation in Methanol Initiation->Precipitation Polymer Purified Poly(EBP) Precipitation->Polymer

Caption: Experimental workflow for Poly(EBP) synthesis.

Protocol 1: Synthesis of Poly(this compound) - Poly(EBP)

  • Preparation: In a nitrogen-filled glovebox, add EBP monomer (e.g., 200 eq) to a vial containing anhydrous toluene.

  • Catalyst: In a separate vial, dissolve the rhodium catalyst, such as [Rh(nbd)BPh₄] (1.0 eq), in anhydrous toluene to prepare a stock solution.

  • Initiation: Vigorously stir the monomer solution and add the required volume of the catalyst stock solution to initiate the polymerization.

  • Polymerization: Seal the vial and allow the reaction to proceed at room temperature (25 °C) for 12-24 hours. The solution will become increasingly viscous.

  • Termination & Purification: Quench the reaction by exposing it to air. Dilute the viscous solution with a small amount of toluene or THF. Precipitate the polymer by adding the solution dropwise into a large volume of rapidly stirring methanol.

  • Isolation: Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight. The resulting Poly(EBP) is typically a yellow or orange solid.

Causality and Expertise:

  • Catalyst Choice: Rhodium catalysts are chosen for their high tolerance to functional groups like esters and halides and their ability to promote living polymerization of sterically hindered alkynes.

  • Inert Atmosphere: Oxygen can irreversibly oxidize the Rh(I) catalyst, terminating the polymerization. All steps must be performed under rigorously anaerobic and anhydrous conditions.

  • Solvent: Toluene is an excellent non-coordinating solvent for this type of polymerization.

  • Purification: Precipitation into methanol is crucial to remove unreacted monomer and catalyst residues.

Post-Polymerization Modification: Unlocking Functionality

The true power of Poly(EBP) lies in its capacity for post-polymerization modification. The pendant bromo groups are ideal handles for introducing new functionalities via nucleophilic substitution, particularly for conversion to an azide group, which opens the door to the vast world of "click" chemistry.[3][11][12]

Conversion to Poly(ethyl 3-azidopropiolate) and Subsequent CuAAC "Click" Reaction

This two-step process transforms the bromo-functional polymer into a versatile platform that can be "clicked" with any alkyne-containing molecule (e.g., fluorescent dyes, PEG chains, or bioactive peptides).[13][14][15]

G cluster_modification Post-Polymerization Modification Pathway PolyEBP Poly(EBP) (Bromo-functional) Azidation Azidation (NaN₃, DMF) PolyEBP->Azidation PolyAzide Poly(ethyl 3-azidopropiolate) (Azide-functional) Azidation->PolyAzide Click CuAAC Click Reaction (Alkyne-R, Cu catalyst) PolyAzide->Click FunctionalPolymer Final Functionalized Polymer Click->FunctionalPolymer

Caption: Pathway from Poly(EBP) to a functionalized polymer.

Protocol 2: Azidation of Poly(EBP)

  • Dissolution: Dissolve the dried Poly(EBP) (1.0 eq of bromo groups) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent: Add sodium azide (NaN₃, 3.0 eq) to the solution.

  • Reaction: Heat the mixture to 50 °C and stir for 24 hours under a nitrogen atmosphere.

  • Purification: Cool the reaction to room temperature and precipitate the polymer into a 1:1 mixture of methanol and water.

  • Isolation: Filter the polymer, wash thoroughly with deionized water and then methanol to remove residual salts, and dry under vacuum. Successful conversion can be confirmed by the appearance of a strong azide stretch (~2100 cm⁻¹) in the FTIR spectrum.

Protocol 3: "Click" Conjugation with an Alkyne-Functionalized Molecule

  • Setup: Dissolve the azide-functionalized polymer (1.0 eq of azide groups) and an alkyne-terminated molecule (e.g., Alkyne-PEG, 1.2 eq) in a solvent mixture like DMF/water.

  • Catalyst Preparation: Prepare a stock solution of copper(II) sulfate (CuSO₄, 0.1 eq) and sodium ascorbate (0.3 eq) in deionized water.

  • "Click" Reaction: Add the catalyst solution to the polymer mixture. Stir vigorously at room temperature for 24 hours.

  • Purification: Precipitate the functionalized polymer into cold diethyl ether. To remove the copper catalyst, redissolve the polymer in a minimal amount of THF and pass it through a short column of neutral alumina.

  • Isolation: Reprecipitate the purified polymer and dry under vacuum. Characterize the final product using NMR (to confirm the presence of signals from the conjugated molecule) and GPC (to observe the increase in molecular weight).

Applications in Drug Development and Materials Science

The ability to easily conjugate various moieties to the Poly(EBP) backbone opens up numerous application possibilities.

  • Drug Delivery: Hydrophilic polymers like PEG can be "clicked" onto the backbone to improve solubility and circulation time for drug delivery systems.[16][17][18][19] Anticancer drugs with an alkyne handle could be conjugated to create a targeted delivery vehicle.

  • Biomaterials and Tissue Engineering: Attaching peptides or other bioactive molecules can create scaffolds that promote specific cell adhesion and growth.

  • Advanced Materials: The conjugated polymer backbone has interesting optical and electronic properties that can be tuned by the attached side groups, making these materials candidates for sensors or electronic devices.

Conclusion

This compound is more than just a monomer; it is a strategic platform for the rational design of complex, functional macromolecules. By leveraging robust polymerization techniques and highly efficient post-polymerization modification chemistries, researchers can create a virtually limitless library of novel polymers from a single, versatile precursor. The protocols and insights provided in this guide serve as a validated starting point for innovation in fields ranging from therapeutic delivery systems to next-generation smart materials.

References

Application Notes & Protocol for the Safe Handling and Storage of Ethyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific safety and toxicity data for Ethyl 3-bromopropiolate is not widely available in published literature or standard safety data sheets. The following protocols and recommendations are therefore based on the known hazards of analogous chemical structures, specifically α-halo acetylenes and propiolate esters. These guidelines are intended for use by trained researchers and professionals in a controlled laboratory setting. A thorough, substance-specific risk assessment must be conducted before commencing any work.

Introduction: The Double-Edged Sword of Reactivity

This compound (C₅H₃BrO₂) is a highly functionalized alkyne, valued in organic synthesis and drug discovery for its versatile reactivity. The molecule's utility stems from the synergistic activation provided by the electron-withdrawing ester and the presence of a good leaving group (bromide) adjacent to a reactive π-system. This same electronic arrangement, however, renders the compound inherently energetic and potentially hazardous.

This document provides a detailed protocol for the safe handling and storage of this compound, grounded in the established principles for managing reactive acetylenic compounds. The causality behind each procedural step is explained to ensure a deep understanding of the associated risks.

Hazard Analysis & Risk Assessment

The primary hazards associated with this compound are inferred from its structural motifs: the propiolate ester and the bromoalkyne.

  • Acetylenic Bond: Terminal alkynes can be thermally unstable and may decompose exothermically.[1] The presence of a halogen on the acetylenic carbon can further increase this instability. Acetylenic compounds are known to form explosive mixtures with air over a wide concentration range.[1]

  • α-Haloacetylene: This functional group is known for its potential to undergo sudden, violent decomposition, especially in the presence of heat, shock, or certain metals.[2] Heavy metals like copper and silver can form highly sensitive and explosive acetylide salts.[1][3]

  • Lachrymator & Corrosive: Based on analogous compounds like ethyl 3-bromopropionate, it is prudent to assume that this compound is a potent lachrymator and is corrosive to skin, eyes, and the respiratory tract.[4][5][6]

Summary of Assumed Hazards
Hazard ClassDescriptionMitigation Strategy
Explosive Potential May decompose violently upon heating, shock, or contact with incompatible metals.[1][2][3]Strict temperature control, use of spark-proof equipment, avoidance of metal spatulas and certain reaction vessels.
High Flammability Vapors may form explosive mixtures with air.[1]Work in a certified chemical fume hood, eliminate all ignition sources, and ensure proper grounding of equipment.
Corrosive/Irritant Assumed to be severely irritating or corrosive to eyes, skin, and respiratory system.[4][5][6]Use of appropriate Personal Protective Equipment (PPE), including chemical splash goggles, face shield, and suitable gloves.
Toxicity Assumed to be toxic if inhaled or absorbed through the skin.All handling must occur within a chemical fume hood with high ventilation rates.

Integrated Safety Protocol: A Self-Validating Workflow

This protocol is designed as a closed-loop system where each step validates the safety of the subsequent one. The core principle is the absolute avoidance of conditions that could lead to thermal runaway or decomposition.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations involving this compound, including weighing and transfers, MUST be performed in a certified chemical fume hood with a face velocity of at least 100 ft/min.

  • Blast Shield: For reactions involving heating or scaling up beyond milligram quantities, a polycarbonate blast shield is mandatory.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the formation of explosive air-vapor mixtures.

  • Ventilation: Ensure adequate ventilation and that eyewash stations and safety showers are in close proximity and operational.[4]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a full-face shield are required.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Inspect gloves for any signs of degradation before and during use.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

Step-by-Step Handling Protocol

The following workflow minimizes exposure and mitigates the risk of an uncontrolled reaction.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Reaction Phase Prep Don PPE & Verify Fume Hood Operation Inert Establish Inert Atmosphere in Glassware Prep->Inert Cool Pre-cool Solvent/Reaction Vessel (if required) Inert->Cool Weigh Weigh Reagent via Syringe (Avoid Metal Spatulas) Cool->Weigh Proceed to Handling Transfer Slow, Sub-surface Addition to Reaction Vessel Weigh->Transfer Monitor Constant Monitoring of Temperature & Pressure Transfer->Monitor Quench Careful Quenching of Unreacted Reagent Monitor->Quench Reaction Complete Waste Segregate Halogenated Waste Quench->Waste Decon Decontaminate Glassware & Work Surface Waste->Decon

Caption: Experimental workflow for handling this compound.

  • Preparation:

    • Don all required PPE.

    • Verify the fume hood is operational and the sash is at the appropriate height.

    • Assemble clean, dry glassware. Avoid any apparatus containing copper, silver, or brass fittings.[1][3]

    • Purge the reaction vessel with an inert gas.

  • Weighing and Transfer:

    • As a liquid, this compound should be transferred by syringe. Do NOT use metal spatulas or needles with brass components.

    • Dispense the required volume slowly into a tared, sealed container under an inert atmosphere to determine the mass.

    • For addition to a reaction, introduce the liquid sub-surface via syringe to a cooled, stirred solution to manage any initial exotherm.

  • Reaction Conditions:

    • Maintain strict temperature control using a reliable cryostat or ice bath. Never heat a reaction containing this compound without a prior, small-scale safety test and appropriate shielding.

    • Continuously monitor the reaction for any unexpected color changes, gas evolution, or temperature spikes.

  • Work-up and Waste Disposal:

    • Quench any unreacted this compound slowly with a suitable nucleophile in a separate, cooled flask.

    • Segregate all waste containing this compound into a dedicated, labeled halogenated waste container.

    • Decontaminate all glassware with a suitable solvent in the fume hood before removing it for cleaning.

Storage Protocol: Maintaining Stability

Improper storage is a primary contributor to the degradation and potential pressurization of reactive chemical containers.

G cluster_segregation Incompatible Materials Storage This compound Storage Requirements Temp Temperature (2-8 °C) Storage->Temp Prevents thermal decomposition Atmosphere Atmosphere (Inert Gas) Storage->Atmosphere Prevents peroxide formation Segregation Segregation Storage->Segregation Avoids incompatible materials Container Container Storage->Container Ensures integrity Bases Bases Oxidizing Agents Oxidizing Agents Reducing Agents Reducing Agents Metals (Cu, Ag) Metals (Cu, Ag)

References

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Substituted Alkynes Using Ethyl 3-Bromopropiolate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the strategic incorporation of the alkyne moiety is a cornerstone of molecular design. This functional group is not merely a rigid linker but a versatile hub for further chemical transformations, enabling the construction of complex molecular architectures. Among the array of reagents available for the introduction of a propargyl ester fragment, ethyl 3-bromopropiolate stands out as a potent and versatile electrophilic building block. Its unique electronic properties, arising from the conjugation of a bromine atom with an electron-deficient alkyne, unlock a diverse range of synthetic possibilities.

This guide provides an in-depth exploration of the applications of this compound in the synthesis of substituted alkynes. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for their execution. The focus will be on providing not just a series of steps, but a deeper understanding of the "why" behind each experimental choice, empowering researchers to adapt and innovate in their own synthetic endeavors.

Preparation of this compound

The successful application of any reagent begins with its reliable preparation. This compound can be synthesized from the commercially available ethyl propiolate. The following protocol is based on a silver-catalyzed bromination.[1]

Protocol 1: Synthesis of this compound

Reagent Molar Eq. MW ( g/mol ) Amount
Ethyl propiolate1.098.105.0 g (51 mmol)
N-Bromosuccinimide (NBS)1.2177.9810.9 g (61.2 mmol)
Silver Nitrate (AgNO₃)0.2 (10 mol% x 2)169.871.73 g (10.2 mmol)
Acetone (anhydrous)--~170 mL
Hexane--For extraction
10% aq. HCl--For washing
Brine--For washing

Step-by-Step Procedure:

  • To a solution of ethyl propiolate (1.0 eq) in anhydrous acetone (to make a 0.3 M solution), add N-bromosuccinimide (1.2 eq) and silver nitrate (0.1 eq).

  • Stir the mixture at room temperature for 1 hour. The reaction should be protected from light.

  • Add a second portion of silver nitrate (0.1 eq) and continue to stir for an additional hour.

  • Upon completion, filter the reaction mixture to remove the precipitated silver salts.

  • Extract the filtrate with hexane.

  • Wash the combined organic layers with 10% aqueous HCl, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford this compound.

Expertise & Experience: The use of silver nitrate is crucial as it catalyzes the bromination of the terminal alkyne. The reaction is performed in the dark to prevent the light-induced decomposition of the silver salts and potential radical side reactions. The two additions of the catalyst ensure a complete reaction. Anhydrous conditions are important to prevent the hydrolysis of the ester and other side reactions.

Cross-Coupling Reactions: Forging C(sp)-C(sp) and C(sp)-C(sp²) Bonds

Cross-coupling reactions are among the most powerful tools in modern organic synthesis for the construction of carbon-carbon bonds. This compound is an excellent substrate for these transformations, allowing for the direct connection of the propiolate unit to other carbon frameworks.

Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical Diynes

The Cadiot-Chodkiewicz coupling is a classic and reliable method for the synthesis of unsymmetrical 1,3-diynes, involving the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt.[2][3][4]

Mechanism Overview: The reaction is believed to proceed through the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. This is followed by oxidative addition of the copper acetylide to the haloalkyne and subsequent reductive elimination to yield the diyne product and regenerate the copper(I) catalyst.[2]

G cluster_0 Catalytic Cycle R1_alkyne R¹-C≡C-H Cu_acetylide R¹-C≡C-Cu R1_alkyne->Cu_acetylide Deprotonation Ox_add Oxidative Addition Intermediate Cu_acetylide->Ox_add Base Base Cu_salt Cu(I) Salt Bromoalkyne Br-C≡C-R² Bromoalkyne->Ox_add Ox_add->Cu_salt Regeneration Diyne R¹-C≡C-C≡C-R² Ox_add->Diyne Reductive Elimination Red_elim Reductive Elimination caption Cadiot-Chodkiewicz Coupling Mechanism

Caption: Cadiot-Chodkiewicz Coupling Mechanism

Protocol 2: Cadiot-Chodkiewicz Coupling of this compound with a Terminal Alkyne

Reagent Molar Eq. Notes
Terminal Alkyne1.0
This compound1.1
Copper(I) Iodide (CuI)0.05Catalyst
Amine Base (e.g., Piperidine)2.0Base and solvent
Hydroxylamine Hydrochloride0.1Reducing agent to maintain Cu(I) state
Methanol-Solvent

Step-by-Step Procedure:

  • To a flask containing the terminal alkyne (1.0 eq) dissolved in methanol, add piperidine (2.0 eq), hydroxylamine hydrochloride (0.1 eq), and copper(I) iodide (0.05 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 15 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience: The use of an amine base is critical for the deprotonation of the terminal alkyne. Hydroxylamine hydrochloride is often added to prevent the oxidation of the Cu(I) catalyst to Cu(II), which would promote homocoupling of the terminal alkyne (Glaser coupling). The reaction is typically run at room temperature and under an inert atmosphere to prevent oxidative side reactions.

Sonogashira Coupling: A Palladium/Copper Co-catalyzed Approach

The Sonogashira coupling is a highly versatile and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][5][6] While the "inverse" Sonogashira coupling (coupling a haloalkyne with an organometallic reagent) is less common, the principles can be adapted. However, a standard Sonogashira coupling with a terminal alkyne and an aryl/vinyl halide is a more conventional approach to synthesize substituted alkynes. For the purpose of illustrating the utility of this compound, we will consider its reaction in a related context. A more direct application involves the coupling of a terminal alkyne with an aryl halide to produce a substituted alkyne, which can then be further functionalized.

A more direct application of a haloalkyne like this compound is in a palladium-catalyzed cross-coupling with organoboron reagents (Suzuki coupling) or other organometallics.

Cycloaddition Reactions: Building Rings with Precision

The electron-deficient nature of the alkyne in this compound makes it an excellent dipolarophile and dienophile in cycloaddition reactions, providing access to a variety of five- and six-membered heterocyclic and carbocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction)

In the Diels-Alder reaction, this compound can serve as a potent dienophile, reacting with a conjugated diene to form a six-membered ring. This has been applied in the synthesis of complex natural products.[7]

Protocol 3: Diels-Alder Reaction with this compound

Reagent Molar Eq. Notes
Diene1.0
This compound1.2Dienophile
Toluene-Solvent

Step-by-Step Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, dissolve the diene (1.0 eq) and this compound (1.2 eq) in toluene.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience: The Diels-Alder reaction is often performed at elevated temperatures. The choice of solvent can influence the reaction rate and selectivity. Toluene is a common choice due to its high boiling point and ability to dissolve a wide range of organic compounds. The use of a sealed tube is recommended for volatile dienes or when higher pressures are needed to drive the reaction to completion.

[3+2] Cycloaddition (Huisgen 1,3-Dipolar Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles.[8][9][10] this compound, as an activated alkyne, readily participates in these reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. The reaction with an azide, for instance, provides a straightforward route to 1,2,3-triazoles.

Mechanism Overview: The classical Huisgen cycloaddition is a concerted pericyclic reaction where the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile (the alkyne) come together in a single transition state to form the five-membered ring.[8][9]

G cluster_1 [3+2] Cycloaddition Workflow Dipole 1,3-Dipole (e.g., R-N₃) Reaction Thermal or Catalytic Reaction Dipole->Reaction Dipolarophile Dipolarophile (this compound) Dipolarophile->Reaction Cycloadduct Five-membered Heterocycle (e.g., Triazole) Reaction->Cycloadduct caption Huisgen 1,3-Dipolar Cycloaddition

Caption: Huisgen 1,3-Dipolar Cycloaddition

Protocol 4: Synthesis of a 1,2,3-Triazole via Huisgen Cycloaddition

Reagent Molar Eq. Notes
Organic Azide1.0
This compound1.1
Toluene or THF-Solvent

Step-by-Step Procedure:

  • Dissolve the organic azide (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as toluene or THF.

  • Heat the reaction mixture to reflux. The reaction temperature and time will depend on the reactivity of the specific azide.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the substituted triazole.

Expertise & Experience: The thermal Huisgen cycloaddition often requires elevated temperatures and can lead to a mixture of regioisomers. For terminal alkynes, copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides excellent regioselectivity for the 1,4-isomer. While this compound is an internal alkyne, related ruthenium-catalyzed cycloadditions with 1-haloalkynes have been shown to be effective.[2]

Synthesis of Ynamides: Accessing Electron-Rich Alkynes

Ynamides are a valuable class of compounds characterized by a nitrogen atom directly attached to an acetylenic carbon. They serve as versatile intermediates in a wide range of transformations. The reaction of a haloalkyne with an amine, amide, or carbamate is a common method for their synthesis.[11][12]

Protocol 5: Copper-Catalyzed Synthesis of Ynamides

Reagent Molar Eq. Notes
Amide/Carbamate/Sulfonamide1.0
This compound1.2
Copper(I) Iodide (CuI)0.1Catalyst
1,10-Phenanthroline0.2Ligand
K₃PO₄ or Cs₂CO₃2.0Base
Toluene or Dioxane-Solvent

Step-by-Step Procedure:

  • To an oven-dried flask, add the amide/carbamate/sulfonamide (1.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen).

  • Add the anhydrous solvent (toluene or dioxane) followed by this compound (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as indicated by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: The copper-catalyzed N-alkynylation of amides and related compounds is a significant advancement in ynamide synthesis. The choice of ligand, base, and solvent is crucial for achieving high yields. 1,10-Phenanthroline is a common and effective ligand for these transformations. The use of a strong, non-nucleophilic base like potassium phosphate or cesium carbonate is necessary to deprotonate the nitrogen nucleophile without reacting with the electrophilic alkyne. Anhydrous and inert conditions are essential for the success of this reaction.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide array of substituted alkynes. Through cross-coupling, cycloaddition, and nucleophilic substitution reactions, this building block provides efficient access to diynes, heterocycles, ynamides, and other valuable molecular scaffolds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the pharmaceutical and chemical industries, enabling the strategic and effective use of this compound in the design and synthesis of novel chemical entities.

References

Application Notes and Protocols: Leveraging Ethyl 3-bromopropiolate Derivatives in Advanced Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of Ethyl 3-bromopropiolate and its derivatives as powerful trifunctional reagents in click chemistry. Moving beyond a simple alkyne, this molecule offers three distinct points for chemical modification: the alkyne for cycloaddition, the ester for hydrolysis or amidation, and the bromine atom for a wide array of post-cycloaddition functionalizations. We will detail the underlying chemical principles and provide field-proven protocols for its application in drug discovery, advanced bioconjugation, and the synthesis of functional polymers.

Introduction: Beyond a Simple Alkyne—The Trifunctional Advantage of this compound

Click chemistry, a concept introduced by K. Barry Sharpless, provides a modular and highly efficient approach to synthesizing complex molecules under mild conditions.[1] The cornerstone of this field is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that rapidly and reliably joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2] This transformation has become indispensable in drug discovery, materials science, and bioconjugation.

While many alkynes serve this purpose, this compound stands out as a uniquely versatile building block. Its structure contains not one, but three distinct functional handles:

  • The Alkyne: Serves as the primary reaction site for the [3+2] cycloaddition with azides.

  • The Bromo Substituent: Is carried through the cycloaddition to yield a 5-bromo-1,2,3-triazole. This bromine atom is not merely a spectator; it is an activatable site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling complex, multi-component molecular assembly.

  • The Ethyl Ester: Provides another site for modification, which can be hydrolyzed to a carboxylic acid or converted to an amide, allowing for the attachment of solubility tags, affinity probes, or other molecular entities.

This guide will demonstrate how to harness this trifunctional nature to accelerate research and development, moving from fundamental reaction mechanisms to detailed, application-specific protocols.

Section 1: The Unique Mechanistic Role of this compound in [3+2] Cycloadditions

The reaction of this compound with an azide proceeds via a [3+2] cycloaddition to form a 1,4,5-trisubstituted triazole. Theoretical and experimental studies on the reaction with the parent compound, ethyl propiolate, indicate that the process is a polar, single-step mechanism, rather than a stepwise pathway involving a stable zwitterionic intermediate.[3][4] The electron-withdrawing nature of the ester and bromo groups on the propiolate enhances its reactivity as a dipolarophile in the cycloaddition.

The CuAAC reaction is the most common method for this transformation, utilizing a Cu(I) catalyst, typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[5] The catalyst coordinates with the alkyne, lowering the activation energy and ensuring high regioselectivity for the 1,4-disubstituted triazole product.

CuAAC_Mechanism reagents This compound + Azide (R-N3) product 1-R-4-carboxyethyl- 5-bromo-1,2,3-triazole reagents->product [3+2] Cycloaddition catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) catalyst->reagents Catalyzes post_func Post-Cycloaddition Functionalization (e.g., Suzuki, Sonogashira) product->post_func Utilizes Bromo Group

Caption: General workflow for CuAAC using this compound.

The true power of this reagent lies in the product: a stable, brominated triazole. This intermediate is a launchpad for further molecular diversification, allowing for the sequential and controlled introduction of different functionalities.

Section 2: Application in Drug Discovery: Rapid Library Synthesis

The 1,2,3-triazole ring is not just a stable linker; it is an important pharmacophore in its own right, capable of participating in hydrogen bonding and dipole interactions with biological targets.[6][7] this compound is an ideal starting material for generating libraries of complex, drug-like molecules.

The following protocol outlines a two-step workflow: first, a CuAAC reaction to form the core triazole scaffold, followed by a Suzuki cross-coupling reaction to functionalize the 5-bromo position. This approach allows for the rapid combination of three diverse building blocks (azide, propiolate, and boronic acid) around a central triazole core.

Drug_Discovery_Workflow start Reagents: - this compound - Azide Library (R1-N3) - Boronic Acid Library (R2-B(OH)2) step1 Step 1: CuAAC Reaction (Formation of Brominated Triazole Intermediate) start->step1 intermediate Intermediate: 5-Bromo-triazole Library step1->intermediate step2 Step 2: Suzuki Cross-Coupling (Functionalization at C5 Position) intermediate->step2 final_product Final Product: 1,4,5-Trisubstituted Triazole Library step2->final_product

Caption: Workflow for combinatorial library synthesis.

Protocol 1: Two-Step Synthesis of a 1,4,5-Trisubstituted Triazole Library

Objective: To synthesize a diverse library of compounds by combining an azide, this compound, and a boronic acid.

Part A: CuAAC Reaction

  • Reagent Preparation: In a reaction vial, dissolve the starting azide (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of t-BuOH and water (to a final concentration of ~0.5 M).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. Prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture and stir for 2 minutes. Then, add the copper sulfate solution. The reaction should turn from blue to a greenish/yellow color.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting azide is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-bromo-triazole intermediate.

Part B: Suzuki Cross-Coupling

  • Reaction Setup: To a solution of the 5-bromo-triazole intermediate (1.0 eq) and the desired boronic acid (1.5 eq) in a suitable solvent (e.g., 1,4-dioxane or DMF), add a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the mixture under an inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate. Purify the residue by flash column chromatography or preparative HPLC to obtain the final 1,4,5-trisubstituted triazole product.

Section 3: Application in Bioconjugation: Crafting Functional Probes

Bioconjugation via click chemistry allows for the precise labeling of biomolecules like proteins and nucleic acids.[8][9] The challenge often lies in creating probes that can be attached without disrupting biological function. The ester and bromo functionalities of this compound provide handles to build sophisticated probes prior to their conjugation to azide-modified biomolecules.

Protocol 2: Labeling of an Azide-Modified Peptide

Objective: To conjugate a fluorescent probe, synthesized from an this compound derivative, to a peptide containing an unnatural azido-amino acid.

Part A: Synthesis of a Fluorescein-Propiolate Probe

  • Ester Hydrolysis: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF/water. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC). Acidify the mixture with 1M HCl and extract the 3-bromopropiolic acid product with ethyl acetate.

  • Amide Coupling: Dissolve the resulting acid (1.0 eq), an amine-containing fluorophore (e.g., 5-(aminoacetamido)fluorescein, 1.0 eq), and a coupling agent like HATU (1.2 eq) in anhydrous DMF. Add a non-nucleophilic base such as DIPEA (3.0 eq). Stir under a nitrogen atmosphere at room temperature for 12-16 hours.

  • Purification: Purify the resulting fluorescent bromo-propiolamide probe by preparative HPLC.

Part B: CuAAC Bioconjugation

  • Reagent Preparation:

    • Dissolve the azide-modified peptide in a biocompatible buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the fluorescent bromo-propiolamide probe in DMSO.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

    • Prepare a premixed catalyst solution of 20 mM CuSO₄ and 100 mM of a copper-stabilizing ligand like THPTA in water (1:5 molar ratio).[10][11] The ligand is critical to protect the peptide from oxidative damage and enhance reaction efficiency.[8][10]

  • Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order to the final concentrations specified in the table below.

ReagentStock ConcentrationVolume (µL) for 500 µL RxnFinal Concentration
Azide-Peptide5 mM20200 µM
Buffer (PBS)-to 437.5-
Fluorescent Probe10 mM in DMSO12.5250 µM (1.25 eq)
CuSO₄/THPTA20 mM/100 mM5200 µM / 1 mM
Sodium Ascorbate100 mM255 mM
  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification: Remove the excess probe and catalyst using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer. The labeled peptide can be analyzed by mass spectrometry and fluorescence spectroscopy.

Section 4: Application in Polymer & Materials Science

Post-polymerization modification is a powerful strategy for creating functional materials where the properties can be precisely tuned.[12][13] this compound can be "clicked" onto an azide-functionalized polymer backbone, creating a new material decorated with reactive bromo-triazole handles for further functionalization.

Polymer_Modification polymer_start Azide-Functionalized Polymer Backbone step1 CuAAC 'Click' Reaction polymer_start->step1 reagent This compound reagent->step1 polymer_intermediate Polymer with Pendant 5-Bromo-triazole Groups step1->polymer_intermediate step2 Downstream Chemistry (e.g., Cross-linking, Grafting) polymer_intermediate->step2 final_material Advanced Functional Material step2->final_material

Caption: Workflow for post-polymerization modification.

Protocol 3: Modification of an Azide-Containing Polymer

Objective: To functionalize a poly(glycidyl methacrylate)-co-(azidopropyl methacrylate) backbone with this compound.

  • Polymer Preparation: Synthesize an azide-containing polymer via a controlled radical polymerization method like ATRP or RAFT. Ensure the polymer is well-characterized (Mn, PDI via GPC/SEC).

  • Click Reaction: Dissolve the azide-polymer (1.0 eq based on azide monomer units) in a suitable solvent like THF or DMF. Add this compound (2.0 eq per azide unit).

  • Catalyst System: Add a copper source and ligand. For organic solvents, a Cu(I)Br/PMDETA complex is highly effective. Add Cu(I)Br (0.2 eq) and PMDETA (0.2 eq) to the solution.

  • Execution and Monitoring: Stir the reaction at 40-50 °C for 24 hours. Monitor the reaction by FTIR, looking for the disappearance of the characteristic azide peak (~2100 cm⁻¹).

  • Purification: Precipitate the polymer by pouring the reaction solution into a non-solvent like cold methanol or hexane. Redissolve the polymer in a minimal amount of THF and re-precipitate. Repeat this process 2-3 times to remove unreacted small molecules and the catalyst. Dry the final polymer under vacuum. The resulting bromo-functionalized polymer is now ready for further modification, such as cross-linking or grafting other molecules.

Section 5: Safety and Handling

  • This compound and Derivatives: These are alkylating agents and should be treated as irritants and potentially harmful.[14] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of vapors and contact with skin and eyes.[16]

  • Organic Azides: While many high molecular weight organic azides are relatively stable, low molecular weight azides can be explosive. Handle with care and avoid exposure to heat, shock, or friction.

  • Copper Catalysts: Copper salts can be toxic. Avoid ingestion and inhalation. Dispose of copper-containing waste according to institutional guidelines.

Conclusion

This compound is far more than a simple click chemistry reagent. Its trifunctional nature—alkyne, bromo-substituent, and ester—provides a platform for sophisticated molecular engineering. By leveraging these handles sequentially, researchers in drug discovery, bioconjugation, and materials science can rapidly assemble complex, highly functionalized molecules and materials. The protocols provided herein serve as a validated starting point for harnessing the full potential of this versatile chemical tool.

References

Application Notes & Protocols: Strategic Synthesis of Functionalized Pyrazoles Utilizing Ethyl 3-Bromopropiolate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatile biological activities, ranging from anti-inflammatory to anticancer and antiviral, have cemented its importance in drug discovery.[4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized pyrazoles using ethyl 3-bromopropiolate, a highly versatile and reactive three-carbon (C3) synthon. We will delve into the mechanistic underpinnings of the key synthetic transformations, offer step-by-step experimental procedures, and provide expert insights into reaction optimization and troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this efficient methodology for the rapid construction of diverse pyrazole libraries.

Introduction: The Significance of Pyrazoles and the Utility of this compound

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern pharmaceutical design.[4] Its prevalence in blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (Viagra®), and various agrochemicals highlights the scaffold's favorable physicochemical and pharmacological properties.[2][6] The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.

Traditional methods for pyrazole synthesis, like the Knorr synthesis, typically involve the condensation of hydrazines with 1,3-dicarbonyl compounds.[7][8][9] While effective, this approach can be limited by the availability of the requisite dicarbonyl starting materials. This compound emerges as a powerful alternative, offering a direct and often more convergent route to highly functionalized pyrazoles. Its structure combines an electrophilic alkyne, an electron-withdrawing ester group, and a bromine atom that can act as a leaving group or a handle for further functionalization, making it an exceptionally versatile building block.

Core Synthetic Strategy: [3+2] Cyclocondensation of this compound with Hydrazines

The most direct and widely employed method for constructing the pyrazole core from this compound is its reaction with hydrazine or its substituted derivatives. This transformation proceeds via a [3+2] cyclocondensation mechanism.

Mechanistic Rationale

The reaction is initiated by a nucleophilic attack of one of the nitrogen atoms of the hydrazine onto the electron-deficient β-carbon of the alkyne (a Michael-type addition). This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl. The subsequent elimination of ethanol and hydrogen bromide (or a stepwise elimination/tautomerization) leads to the formation of the stable, aromatic pyrazole ring.

The use of substituted hydrazines (e.g., phenylhydrazine) introduces a critical challenge: regioselectivity .[10] The initial nucleophilic attack can occur from either nitrogen atom, potentially leading to a mixture of two regioisomeric products (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles). The outcome is often influenced by steric and electronic factors of the hydrazine substituent and can be controlled to some extent by judicious choice of solvent and reaction temperature.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product Reactant_A This compound Reactant_B Hydrazine (R-NH-NH2) Intermediate_1 Michael Addition Adduct Reactant_B->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 2. Intramolecular Cyclization Product_P Functionalized Pyrazole Intermediate_2->Product_P 3. Aromatization (-EtOH, -HBr)

Caption: General mechanism for pyrazole synthesis from this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Amino-1H-pyrazole-4-carboxylate

This protocol describes the reaction of this compound with hydrazine hydrate to yield a key pyrazole intermediate bearing an amino group, which is highly valuable for further diversification.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (2.0-2.5 equiv)

  • Ethanol (or Methanol)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equiv) in ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add hydrazine hydrate (2.0-2.5 equiv) dropwise to the stirred solution over 15-20 minutes. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 78 °C for ethanol).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent) until the starting propiolate spot has been completely consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add deionized water to the residue, which should precipitate the product.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield ethyl 5-amino-1H-pyrazole-4-carboxylate as a white to off-white solid.

Protocol 2: Regiocontrolled Synthesis of Ethyl 1-Phenyl-5-aminopyrazole-4-carboxylate

This protocol demonstrates the synthesis using a substituted hydrazine, highlighting considerations for regioselectivity. The reaction with phenylhydrazine typically favors the formation of the 1,5-disubstituted pyrazole isomer.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Acetonitrile (or Ethanol)

  • Standard reaction and purification equipment as listed in Protocol 1

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and phenylhydrazine (1.1 equiv) in acetonitrile (0.2-0.3 M).

  • Base Addition: Add triethylamine (1.2 equiv) to the solution. Triethylamine acts as a base to scavenge the HBr formed during the reaction, which can improve yields and prevent unwanted side reactions.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and stir for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting materials via TLC.

  • Work-up: After cooling, evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired regioisomer, ethyl 1-phenyl-5-aminopyrazole-4-carboxylate. The identity and regiochemistry should be confirmed by ¹H NMR and NOESY spectroscopy.

Data Presentation and Workflow Visualization

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation A 1. Dissolve Ethyl 3-bromopropiolate in Solvent B 2. Add Hydrazine Derivative (± Base) A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Work-up (Quench, Extract) D->E F 6. Purify (Chromatography or Recrystallization) E->F G 7. Characterize Product (NMR, MS) F->G

Caption: A standardized workflow for pyrazole synthesis.

Table 1: Representative Yields for Pyrazole Synthesis
EntryHydrazine DerivativeBase (if any)SolventTime (h)ProductYield (%)
1Hydrazine HydrateNoneEthanol3Ethyl 5-amino-1H-pyrazole-4-carboxylate85
2PhenylhydrazineEt₃NAcetonitrile5Ethyl 1-phenyl-5-aminopyrazole-4-carboxylate78¹
3MethylhydrazineK₂CO₃DMF6Mixture of regioisomers²72 (total)
44-ChlorophenylhydrazineEt₃NEthanol5Ethyl 1-(4-chlorophenyl)-5-aminopyrazole-4-carboxylate81¹

¹ Yield refers to the isolated major regioisomer. ² Separation required by column chromatography.

Table 2: Characterization Data for Ethyl 1-phenyl-5-aminopyrazole-4-carboxylate
AnalysisData
¹H NMR (400 MHz, CDCl₃)δ 7.55-7.40 (m, 5H, Ar-H), 7.28 (s, 1H, pyrazole C3-H), 5.85 (s, 2H, NH₂), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
¹³C NMR (101 MHz, CDCl₃)δ 165.2, 148.1, 140.5, 138.2, 129.3, 128.8, 125.4, 98.6, 60.1, 14.5.
HRMS (ESI) m/z: [M+H]⁺ Calcd for C₁₂H₁₄N₃O₂ 232.1081; Found 232.1085.

Scientific Integrity & Field-Proven Insights

Causality Behind Experimental Choices
  • Solvent Selection: Protic solvents like ethanol are often preferred as they can facilitate the necessary proton transfers during the cyclization and aromatization steps. For reactions involving bases like triethylamine, aprotic polar solvents such as acetonitrile or DMF are excellent choices to ensure solubility of all components.

  • Role of Base: The addition of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is crucial when using hydrazine salts or when aiming to minimize side reactions. The base neutralizes the HBr formed, preventing the protonation of the starting hydrazine (which would render it non-nucleophilic) and driving the reaction to completion.

  • Temperature Management: The initial Michael addition is often exothermic. Performing this step at a lower temperature (0-5 °C) ensures better control and prevents the formation of polymeric byproducts. Subsequent heating is required to overcome the activation energy for the cyclization and elimination steps to form the aromatic pyrazole.

Troubleshooting and Self-Validation
  • Problem: Low Yields.

    • Potential Cause: Incomplete reaction or decomposition of the starting propiolate.

    • Solution: Ensure the hydrazine reagent is of high quality. Increase the reaction time or temperature moderately. Consider switching to a higher-boiling solvent like DMF for less reactive hydrazines. Ensure the base is added if necessary.

  • Problem: Mixture of Regioisomers.

    • Potential Cause: Similar reactivity of the two nitrogen atoms in the substituted hydrazine.

    • Solution: Altering the solvent polarity or reaction temperature can sometimes favor one isomer over the other. If inseparable, a more robust strategy involves using a hydrazine with a removable protecting group on one nitrogen to force the reaction down a single pathway. Meticulous column chromatography is the primary method for separation.

  • Problem: Dark, Tarry Reaction Mixture.

    • Potential Cause: Polymerization of the highly reactive this compound, often initiated by trace impurities or excessive heat during the initial addition.

    • Solution: Ensure the propiolate is pure. Perform the initial addition of hydrazine slowly and at low temperature (0 °C). Consider using slightly more dilute conditions.

Conclusion

This compound stands out as a robust and efficient C3 synthon for the synthesis of diverse, functionalized pyrazoles. The [3+2] cyclocondensation with hydrazines provides a direct entry into valuable pyrazole cores that are primed for further chemical exploration. By understanding the underlying mechanism and carefully controlling reaction parameters such as solvent, temperature, and basicity, researchers can effectively mitigate challenges like regioselectivity and optimize yields. The protocols and insights provided herein serve as a validated foundation for scientists in the pharmaceutical and agrochemical industries to accelerate their discovery programs by building complex molecular architectures around the privileged pyrazole scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of Ethyl 3-bromopropiolate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to high-level questions regarding the synthesis of this compound.

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent method is the deprotonation of ethyl propiolate with a strong base, typically n-butyllithium (n-BuLi), at low temperature, followed by quenching the resulting lithium acetylide with an electrophilic bromine source, such as elemental bromine (Br₂). This approach offers good control and generally provides high yields if executed correctly.

Q2: What are the primary safety concerns associated with this synthesis?

The primary hazards stem from the reagents used:

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air or moisture.[1][2] It is also highly corrosive.[1][2] All manipulations must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.[2][3]

  • Bromine (Br₂): Elemental bromine is a highly corrosive, toxic, and volatile liquid. It can cause severe chemical burns upon contact with skin and is harmful if inhaled. Work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Low-Temperature Baths: The reaction is typically run at -78 °C, requiring the use of a dry ice/acetone or dry ice/isopropanol bath. Cryogenic gloves and careful handling are necessary to prevent cold burns.

Q3: Why is strict temperature control so critical in this synthesis?

Maintaining a very low temperature (typically -78 °C) is crucial for two main reasons:

  • Stability of the Lithium Acetylide: The lithium acetylide intermediate formed after deprotonation is unstable at higher temperatures and can undergo side reactions.

  • Controlling the Bromination Reaction: The reaction with bromine is highly exothermic. Adding bromine at a low temperature and at a slow, controlled rate prevents localized overheating. This minimizes the formation of side products, such as dibromo species, and ensures selective monobromination.[4]

Q4: What is a realistic yield to expect for this reaction?

With careful attention to anhydrous conditions, temperature control, and purification, yields in the range of 70-85% are commonly reported in literature for similar transformations. However, yields can be significantly lower if reaction parameters are not strictly controlled.[5]

Q5: How should the final product, this compound, be stored?

This compound can be light-sensitive and may yellow over time.[6] It should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place.[6] For long-term storage, refrigeration under an inert atmosphere is recommended to maintain purity.

Part 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during the synthesis.

Problem 1: Low or No Product Yield

A diminished yield is the most common issue, often stemming from multiple potential causes.[5][7][8]

Possible Cause Underlying Reason & How to Diagnose Recommended Solution
Poor Reagent Quality n-BuLi: The titer (concentration) of n-BuLi solutions can decrease over time, especially with improper storage. If the solution appears cloudy or contains precipitate, it has likely degraded. Ethyl Propiolate/Solvents: The presence of water or other protic impurities will quench the n-BuLi.n-BuLi: Use a fresh bottle or titrate the solution before use (e.g., with diphenylacetic acid). Solvents: Use freshly distilled, anhydrous solvents. Ensure all glassware is rigorously flame-dried or oven-dried before use.[9]
Incomplete Deprotonation The reaction between ethyl propiolate and n-BuLi may not have gone to completion. This can be due to an insufficient amount of n-BuLi (incorrect titer) or adding it too quickly at a slightly elevated temperature, causing side reactions.Add n-BuLi dropwise to the solution of ethyl propiolate at -78 °C and allow it to stir for a sufficient time (typically 30-60 minutes) before adding the bromine source. Ensure thorough mixing.[9]
Loss of Intermediate The lithium acetylide intermediate is warming up before or during the addition of bromine. This can lead to decomposition or side reactions.Ensure the reaction flask is well-insulated and the cold bath is maintained at -78 °C throughout the addition of both n-BuLi and bromine.
Inefficient Quenching Allowing the reaction to warm significantly before quenching can lead to product degradation or further side reactions.Quench the reaction while it is still cold (at or below -40 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Product Loss During Workup/Purification This compound is somewhat volatile. Aggressive removal of solvent on a rotary evaporator, especially with high heat, can lead to significant product loss.[9]Remove the solvent under reduced pressure without excessive heating. For purification, vacuum distillation at a low temperature is preferred. If using column chromatography, use a less polar solvent system and run the column efficiently to minimize contact time with the silica gel.
Problem 2: Product is Impure - Contaminated with a Dibromo Byproduct

Q: My NMR/GC-MS analysis shows a significant amount of a dibrominated species alongside my desired product. What went wrong?

A: This is a classic case of over-bromination. It occurs when the electrophilic bromine reacts with the desired product, this compound, in a second addition reaction.[10]

  • Primary Cause: Localized excess of bromine during the addition step. If bromine is added too quickly, it can create "hot spots" in the reaction mixture where it is in high concentration, leading to the second addition reaction on the newly formed product before all the lithium acetylide has reacted.

  • Solution:

    • Slow, Controlled Addition: Prepare a solution of bromine in your anhydrous reaction solvent (e.g., THF or diethyl ether) and add it dropwise via a syringe pump or dropping funnel to the vigorously stirred solution of the lithium acetylide at -78 °C.

    • Stoichiometry Check: Ensure you are using a slight excess of the alkyne relative to the bromine source (e.g., 1.05 equivalents of alkyne to 1.0 equivalent of bromine). This ensures that the bromine is the limiting reagent and is consumed before it can react with the product.

Problem 3: Product is Impure - Contaminated with Starting Material (Ethyl Propiolate)

Q: My analysis shows a significant peak for ethyl propiolate. Why was the reaction incomplete?

A: The presence of unreacted starting material points directly to incomplete deprotonation or insufficient reaction time.

  • Primary Cause 1: Inactive n-BuLi: As mentioned in the low yield section, the most common culprit is an inaccurate concentration of your n-BuLi solution.[11] If you add a substoichiometric amount of active n-BuLi, a corresponding amount of ethyl propiolate will remain unreacted.

  • Primary Cause 2: Insufficient Reaction Time: After adding the bromine, the reaction may need more time to go to completion before it is quenched.

  • Solution:

    • Verify Reagent Titer: Always use freshly titrated n-BuLi to ensure accurate stoichiometry.

    • Monitor the Reaction: If possible, monitor the reaction's progress using a suitable technique (e.g., TLC, if your compounds are UV active and sufficiently different in polarity). After adding the bromine at -78 °C, allow the reaction to stir for a defined period (e.g., 1-2 hours) as it slowly warms to a slightly higher temperature (e.g., -20 °C) before quenching. This can help drive the reaction to completion.

Part 3: Experimental Protocols & Visualizations

Detailed Synthesis Protocol

This protocol is a representative procedure. All operations must be conducted in a fume hood under an inert atmosphere of argon or nitrogen.

Materials & Reagents:

  • Ethyl propiolate (1.0 eq)

  • n-Butyllithium (1.05 eq, solution in hexanes)

  • Bromine (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Initial Solution: In the flask, dissolve ethyl propiolate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 45 minutes.

  • Bromination: In a separate flame-dried flask, prepare a solution of bromine (1.05 eq) in anhydrous THF. Add this bromine solution dropwise to the reaction mixture over 30-40 minutes, again maintaining the temperature at -78 °C.

  • Reaction: After the addition is complete, stir the mixture at -78 °C for another hour.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise, ensuring the temperature does not rise excessively.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (with minimal heat) to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Visual Workflow for Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification A Flame-dry glassware under N2/Ar B Dissolve Ethyl Propiolate in Anhydrous THF A->B C Cool to -78 °C B->C D Add n-BuLi dropwise (Deprotonation) C->D E Stir for 45 min @ -78 °C D->E F Add Br2 solution dropwise (Bromination) E->F G Stir for 1 hr @ -78 °C F->G H Quench with sat. NH4Cl (aq) G->H I Warm to RT & Extract H->I J Wash with H2O & Brine I->J K Dry (Na2SO4) & Concentrate J->K L Purify via Vacuum Distillation K->L

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic Diagram: Diagnosing Low Yield

Low_Yield_Troubleshooting Start Low Product Yield Observed CheckReagents Analyze Starting Materials (NMR, GC-MS) Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Review Workup/Purification Start->CheckWorkup ReagentPurity Impure Ethyl Propiolate or Wet Solvents? CheckReagents->ReagentPurity BuLiTiter n-BuLi Titer Low? CheckReagents->BuLiTiter TempControl Temperature > -70 °C during additions? CheckConditions->TempControl StirTime Insufficient Stir Time? CheckConditions->StirTime Rotovap Aggressive Concentration? (High Heat/Vacuum) CheckWorkup->Rotovap Purification Loss during Distillation or Chromatography? CheckWorkup->Purification Soln_Purify Solution: Purify/Re-distill Reagents ReagentPurity->Soln_Purify Yes Soln_Titrate Solution: Use Fresh or Titrated n-BuLi BuLiTiter->Soln_Titrate Yes Soln_Temp Solution: Improve Bath Insulation & Slow Addition Rate TempControl->Soln_Temp Yes Soln_Time Solution: Increase Stir Time Post-Addition StirTime->Soln_Time Yes Soln_Rotovap Solution: Concentrate with No Heat Rotovap->Soln_Rotovap Yes Soln_PurifyMethod Solution: Optimize Vacuum Distillation Parameters Purification->Soln_PurifyMethod Yes

Caption: A logical flowchart for troubleshooting low yield issues.

References

Side reactions in the preparation of Ethyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of Ethyl 3-bromopropiolate, a valuable reagent in organic synthesis, is a critical process for many research and development endeavors. While seemingly straightforward, the preparation is often plagued by competing side reactions that can significantly reduce yield and complicate purification. This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help researchers navigate the common challenges encountered during its synthesis, primarily focusing on the bromination of ethyl propiolate.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction mixture turned into a dark, viscous tar or solid. What happened and how can I prevent it?

Answer: This is a classic sign of polymerization. Propiolate esters are highly susceptible to polymerization, especially in the presence of heat, light, radical initiators, or certain metal catalysts.[1][2] The electron-withdrawing ester group activates the alkyne, making it prone to nucleophilic attack and subsequent chain reactions.

Causality and Mechanism: Polymerization can occur through several pathways:

  • Anionic Polymerization: Initiated by bases or nucleophiles.

  • Radical Polymerization: Initiated by light, heat, or radical initiators.

  • Metal-Catalyzed Polymerization: Trace metals (e.g., from reagents or reaction vessels) can catalyze the formation of poly(alkyl propiolate) structures.[3][4] These polymers are often conjugated, leading to the dark coloration you observed.

Troubleshooting & Prevention Protocol:

StepActionRationale
1 Use an Inhibitor Add a small amount of a radical inhibitor, such as hydroquinone or 2,5-di-tert-butylhydroquinone, to the ethyl propiolate starting material before starting the reaction.[5]
2 Strict Temperature Control Maintain the reaction at a low temperature (e.g., 0 °C or below) during the addition of the brominating agent. Exothermic reactions can quickly heat the mixture and initiate polymerization.
3 Exclude Light Wrap the reaction flask in aluminum foil to prevent photo-initiated radical polymerization.
4 Solvent Choice Use anhydrous, degassed solvents. Oxygen can contribute to radical formation. Solvents like carbon tetrachloride or dichloromethane are common.
5 Minimize Reaction Time Monitor the reaction closely (e.g., by TLC or GC) and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor polymerization.
Question 2: My spectral analysis (¹H NMR, MS) indicates the presence of a dibrominated species. How is this forming?

Answer: The formation of a dibromo adduct, typically ethyl 2,3-dibromoacrylate, is a common side reaction resulting from over-bromination. The desired product, this compound, still contains a carbon-carbon multiple bond (alkyne) that can react with a second equivalent of the brominating agent.

Causality and Mechanism: This side reaction is an electrophilic addition. If using HBr (often generated in situ or as a co-product), the proton acts as the initial electrophile, attacking the alkyne to form a vinyl carbocation. The bromide ion then attacks the carbocation.[6][7] The electron-withdrawing ester group directs the initial bromine to the terminal carbon, but the resulting product is an electron-deficient alkene, which can still be attacked by another equivalent of bromine or HBr, especially if there are localized excesses of the brominating agent.

Dibromination cluster_main Main Reaction cluster_side Side Reaction A Ethyl Propiolate B This compound (Desired Product) A->B + Br₂ or NBS C Ethyl 2,3-dibromoacrylate (Side Product) B->C + Excess Br₂ or HBr

Caption: Over-bromination side reaction pathway.

Troubleshooting & Prevention Protocol:

StepActionRationale
1 Control Stoichiometry Use no more than 1.0 equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). Precisely measure your reagents.
2 Slow Reagent Addition Add the brominating agent slowly, dropwise, using a syringe pump or dropping funnel. This prevents localized high concentrations that favor the second addition.
3 Maintain Low Temperature Keep the reaction cold (0 °C or below) to decrease the rate of the second addition reaction, which often requires a higher activation energy than the first.
4 Use a Milder Brominating Agent N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it provides a low, steady concentration of Br₂ in the reaction mixture, reducing the chance of over-bromination.[8]
Question 3: My product seems to be decomposing during distillation, and I'm detecting CO₂ evolution. What is happening?

Answer: You are likely observing thermal decarboxylation. While esters are generally more stable to decarboxylation than their corresponding carboxylic acids, propiolate systems can be susceptible to this degradation pathway under harsh thermal stress.[9] Propiolic acid itself is known to decarboxylate, and its esters can undergo a related decomposition, especially if any hydrolysis to the acid occurs during workup.[10][11]

Troubleshooting & Prevention Protocol:

StepActionRationale
1 Purify via Vacuum Distillation Purify the final product under high vacuum. This significantly lowers the boiling point, minimizing the thermal stress on the molecule.
2 Avoid High Temperatures Do not heat the crude product for extended periods. If distillation is slow, ensure the heating mantle temperature is as low as possible.
3 Ensure Anhydrous Workup Use a non-aqueous workup if possible. If an aqueous wash is necessary, ensure the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before concentrating and distilling to prevent hydrolysis to the less stable propiolic acid.
4 Consider Chromatography For small-scale, high-purity needs, flash column chromatography on silica gel can be an alternative to distillation, avoiding heat altogether. Use a non-polar eluent system (e.g., hexanes/ethyl acetate).
Experimental Protocols
Optimized Synthesis of this compound using NBS

This protocol is designed to minimize polymerization and over-bromination.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add ethyl propiolate (1.0 eq.) and a catalytic amount of AIBN (azobisisobutyronitrile, ~0.02 eq.). Dissolve the mixture in anhydrous carbon tetrachloride (CCl₄).

  • Inhibitor: Add a small crystal of hydroquinone.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in CCl₄. Add this solution to the reaction flask dropwise via a pressure-equalizing dropping funnel over 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC (staining with potassium permanganate).

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator with a cool water bath.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Troubleshooting Workflow

Troubleshooting start Observe Undesired Outcome problem1 Dark Tar / Polymer Formation Cause: Polymerization start->problem1 problem2 Dibromo-adduct Detected (NMR/MS) Cause: Over-bromination start->problem2 problem3 Low Yield / Product Loss on Heating Cause: Thermal Decarboxylation start->problem3 solution1 Action: Use inhibitor, lower temp, exclude light. problem1:c1->solution1 Solution solution2 Action: Control stoichiometry, slow addition of Br source. problem2:c1->solution2 Solution solution3 Action: Use high vacuum for distillation, avoid prolonged heating. problem3:c1->solution3 Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Ethyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-E3BP-20260102 Version: 1.0

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Ethyl 3-bromopropiolate and why is it difficult to handle?

This compound (BrC≡CCO₂Et) is the ethyl ester of 3-bromopropiolic acid. It is a bromoalkyne, a class of compounds known for their reactivity and potential instability.[1] The molecule contains two key reactive sites: the electrophilic alkyne and the carbon-bromine bond. Bromoalkynes can be volatile, lachrymatory, and may decompose, sometimes vigorously, upon heating or exposure to certain reagents.[3][4]

Q2: What are the likely impurities in a crude sample of this compound?

Impurities will depend on the synthetic route. A common preparation involves the bromination of ethyl propiolate.[5] In this case, likely impurities include:

  • Unreacted Ethyl Propiolate: The starting material.

  • Brominating Reagent: e.g., N-Bromosuccinimide (NBS).

  • Byproducts: e.g., Succinimide (if NBS is used).

  • Dibrominated Species: e.g., Ethyl 2,3-dibromoacrylate, from the addition of bromine across the triple bond.

  • Solvent: The reaction solvent (e.g., dichloromethane, acetonitrile).

  • Decomposition Products: Small, volatile, and/or polymeric materials resulting from product degradation.

Q3: What are the key physical properties I should know for purification?

Since experimental data for this compound is scarce, we must estimate its properties based on its precursor, Ethyl Propiolate.

PropertyEthyl Propiolate (Starting Material)This compound (Product - Estimated)Rationale for Estimation
Molecular Weight 98.10 g/mol [6]177.00 g/mol Addition of one Bromine atom, subtraction of one Hydrogen atom.
Boiling Point ~120 °C @ 760 mmHg[6]>150 °C @ 760 mmHgThe significant increase in molecular weight and polarity due to the bromine atom will substantially increase the boiling point.
Polarity Moderately PolarMore PolarThe C-Br bond introduces additional polarity compared to the C-H bond.
Stability Generally stable, but reactive.[7]Suspected Instability. Bromoalkynes are known to be reactive and potentially thermally labile.[1][2]

Q4: What are the critical safety precautions?

Due to the suspected instability and reactivity of bromoalkynes, the following precautions are mandatory:

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.

  • Avoid heat: Do not heat the crude or purified material unnecessarily. All heating steps should be gentle and carefully monitored.[1]

  • Use an explosion shield for distillations, especially on initial attempts.

  • Quench all glassware that has come into contact with the compound with a suitable nucleophile (e.g., a dilute solution of sodium thiosulfate) before cleaning.

Part 2: Troubleshooting and Purification Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the purification of this compound.

Guide 1: Purification by Vacuum Distillation

Vacuum distillation is the recommended primary purification method due to the expected high boiling point and thermal sensitivity of the product.[8]

Q: My crude product is turning dark upon gentle heating for distillation. What should I do?

A: This is a strong indication of thermal decomposition.

  • Immediate Action: Stop heating and cool the flask immediately.

  • Causality: Bromoalkynes can be thermally unstable. The darkening suggests polymerization or elimination reactions.

  • Troubleshooting Steps:

    • Improve Vacuum: A lower pressure will decrease the required boiling temperature.[8] Ensure all joints are well-sealed and your vacuum pump is operating efficiently. A pressure below 5 mmHg is advisable.

    • Use a Kugelrohr Apparatus: For small quantities, a Kugelrohr (short-path) distillation minimizes the residence time of the compound at high temperatures.

    • Add a Radical Inhibitor: A small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) might prevent polymerization, but test on a small scale first to ensure it doesn't catalyze other decomposition pathways.

Q: I'm not getting a clean separation from my starting material (Ethyl Propiolate). How can I improve the distillation?

A: The boiling points might be too close for a simple distillation, even under vacuum.

  • Causality: Inefficient fractional distillation.

  • Troubleshooting Steps:

    • Use a Fractionating Column: Insert a short, vacuum-jacketed Vigreux or packed column between the distillation flask and the condenser.

    • Control the Reflux Ratio: Distill slowly to allow for proper equilibration on the column surfaces, which is essential for separating components with close boiling points.

    • Ensure Stable Heating: Use a temperature-controlled heating mantle with gentle stirring to avoid bumping and ensure smooth boiling. Boiling chips are not effective under vacuum; a magnetic stir bar is required.

Workflow for Vacuum Distillation

G cluster_prep Preparation cluster_distill Distillation cluster_finish Shutdown prep1 Transfer crude product to round-bottom flask prep2 Add magnetic stir bar prep1->prep2 prep3 Assemble short-path distillation apparatus prep2->prep3 prep4 Grease all joints lightly and securely clamp prep3->prep4 dist1 Start stirring and cooling water prep4->dist1 dist2 Apply vacuum slowly (target < 5 mmHg) dist1->dist2 dist3 Gently heat the pot dist2->dist3 dist4 Collect foreshot (volatile impurities/solvent) dist3->dist4 dist5 Collect main fraction at stable head temperature dist4->dist5 dist6 Stop distillation when temperature drops or pot darkens dist5->dist6 fin1 Cool the pot to room temperature dist6->fin1 fin2 Vent the system slowly with inert gas (N2 or Ar) fin1->fin2 fin3 Transfer purified product to a clean, tared vial fin2->fin3 fin4 Store immediately under inert atmosphere at low temperature fin3->fin4 caption Workflow for Vacuum Distillation of this compound

Caption: Workflow for Vacuum Distillation of this compound

Guide 2: Purification by Flash Column Chromatography

Chromatography is an alternative if distillation fails or if non-volatile impurities are present. However, the acidic nature of silica gel can cause decomposition of sensitive compounds.[9][10]

Q: My product seems to be streaking on the TLC plate and disappearing on the column. What is happening?

A: This is a classic sign of decomposition on silica gel.

  • Causality: The acidic silanol groups (Si-OH) on the silica surface are likely catalyzing the decomposition of the bromoalkyne.[10]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (Et₃N) by volume. The triethylamine will neutralize the acidic sites.[9] Use this "neutralized" silica to pack your column and run your TLC plates.

    • Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Celite.[9]

    • Work Quickly: Do not let the crude material sit on the column for an extended period. Prepare your column, load the sample, and elute immediately.

Q: How do I choose the right solvent system (eluent) for column chromatography?

A: The goal is to find a solvent system that provides good separation between your product and impurities, ideally with a target Rf value of ~0.3 for the product on TLC.

  • Causality: Improper solvent polarity leads to poor separation.

  • Troubleshooting Steps:

    • Start with a Non-polar System: Begin with a low polarity eluent like Hexanes/Ethyl Acetate or Hexanes/Dichloromethane.

    • TLC Analysis: Spot your crude mixture on a TLC plate (preferably a neutralized one) and test different solvent ratios.

      • If everything stays at the baseline, increase the polarity (more Ethyl Acetate or Dichloromethane).

      • If everything runs to the solvent front, decrease the polarity (more Hexanes).

    • Example System: Given the estimated higher polarity of the product compared to the starting material, a system like 10-20% Ethyl Acetate in Hexanes is a good starting point. Non-polar impurities will elute first, followed by your product.[11][12]

Decision Tree for Chromatography Troubleshooting

G start Run TLC of crude mixture streak Streaking or spotting at baseline? start->streak yes_streak YES streak->yes_streak Yes no_streak NO streak->no_streak No rf_ok Good spot separation? (Rf ~0.3) yes_rf YES rf_ok->yes_rf Yes no_rf NO rf_ok->no_rf No deactivate Decomposition likely. Prepare column with silica gel slurried in eluent + 1% Et3N. yes_streak->deactivate no_streak->rf_ok run_column Proceed with flash column chromatography. yes_rf->run_column adjust_solvent Adjust eluent polarity. - Too high Rf -> Less polar - Too low Rf -> More polar no_rf->adjust_solvent deactivate->start Re-run TLC on neutralized plate re_tlc Re-run TLC with new eluent adjust_solvent->re_tlc re_tlc->streak caption Troubleshooting Logic for Chromatographic Purification

Caption: Troubleshooting Logic for Chromatographic Purification

References

Technical Support Center: Optimizing Sonogashira Coupling of Ethyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of ethyl 3-bromopropiolate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful C(sp)-C(sp) bond-forming reaction. As a highly activated and electrophilic alkynyl halide, this compound presents unique challenges and opportunities compared to standard Sonogashira couplings involving aryl or vinyl halides. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and a validated experimental protocol to ensure the success of your experiments.

The Catalytic Cycle: A Mechanistic Overview

Understanding the underlying mechanism is critical for effective troubleshooting. The Sonogashira reaction traditionally involves a dual catalytic system of palladium and copper.[1] The palladium cycle is responsible for the cross-coupling itself, while the copper cycle facilitates the activation of the terminal alkyne.[2]

The key steps are:

  • Oxidative Addition : A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (or in this specific case, the alkynyl halide) to form a Pd(II) complex.[3]

  • Copper-Acetylide Formation : The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.[3]

  • Transmetalation : The copper acetylide transfers its organic group to the Pd(II) complex, regenerating the copper(I) halide.[3]

  • Reductive Elimination : The Pd(II) complex reductively eliminates the final coupled product, regenerating the active Pd(0) catalyst.[3]

References

Preventing polymerization of Ethyl 3-bromopropiolate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-Bromopropiolate

A Guide to Preventing Uncontrolled Polymerization During Storage and Handling

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive, yet synthetically valuable, reagent. Due to its chemical structure, this compound is prone to rapid, often exothermic, polymerization. This document provides in-depth, experience-based guidance to ensure its safe storage, handling, and use, thereby preserving its integrity for your critical experiments.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Hazard

Q1: What is this compound, and why is it so reactive?

This compound (C₅H₅BrO₂) is an ester of propiolic acid. Its high reactivity stems from the combination of an electron-deficient carbon-carbon triple bond (alkyne) and the presence of a good leaving group (bromide) on the adjacent carbon. This arrangement makes the molecule highly susceptible to nucleophilic attack and prone to undergoing rapid, uncontrolled polymerization.[1] It is a valuable alkylating agent in organic synthesis for introducing specific functional groups.[1]

Q2: What is the primary risk associated with improper storage of this compound?

The primary risk is uncontrolled, exothermic polymerization. This process can generate significant heat and pressure inside a sealed container, creating a risk of container rupture and violent release of material. The polymerization is often autocatalytic, meaning once it starts, it can accelerate rapidly. Factors like heat, light, and the presence of certain impurities can initiate this hazardous reaction.

Q2.1: What does this polymerization look like?

The polymerization of acetylenic compounds, which can be initiated by heat or impurities, often results in the formation of solid polymeric materials.[2][3] For this compound, this would manifest as the clear, colorless-to-yellow liquid turning viscous, changing color (often darkening to brown or black), and eventually solidifying.

Section 2: Recommended Storage & Handling Protocols

Q3: What are the absolute essential conditions for storing this compound?

Proper storage is the most critical step in preventing polymerization. The key principles are to minimize thermal energy, exclude atmospheric oxygen and moisture, and prevent exposure to light.

ParameterRecommendationRationale
Temperature -20°C or below Low temperatures significantly reduce the kinetic rate of polymerization.
Atmosphere Inert Gas (Argon or Nitrogen) Oxygen can initiate radical polymerization pathways.[4] Moisture can react with the compound.
Container Amber glass bottle with a tightly sealing cap Amber glass protects the light-sensitive compound from UV-initiated degradation.[5] A secure cap prevents moisture and air ingress.
Inhibitors Consider addition of a radical inhibitor (e.g., MEHQ, BHT) Chemical stabilizers can scavenge free radicals that initiate polymerization chains.[4]

Q4: You mentioned inhibitors. Which ones are suitable and at what concentration?

For unsaturated monomers, phenolic compounds are commonly used as inhibitors for transport and storage because they can be easily removed via an alkali wash before use.[4] The selection of an appropriate inhibitor is crucial and depends on the specific application and subsequent chemistry.

InhibitorCommon NameTypical ConcentrationMechanism
4-Methoxyphenol MEHQ50-200 ppmScavenges free radicals to terminate polymerization chains.[4]
Butylated Hydroxytoluene BHT100-500 ppmA hindered phenol that acts as a primary antioxidant by donating a hydrogen atom to peroxy radicals.[6]
Hydroquinone HQ100-200 ppmEffective radical scavenger, but can cause discoloration.[4]

Note: Always consult your specific experimental requirements before adding any stabilizer, as it may interfere with downstream reactions.

Q5: How should I handle the material upon receiving it?

Immediate and proper action upon receipt is crucial. Do not let the package sit at ambient temperature.

  • Inspect: Check for any signs of damage to the outer packaging.

  • Date and Label: Immediately write the date of receipt and the planned "use by" or "re-test" date on the container.[7][8]

  • Store Immediately: Transfer the container to a designated, explosion-proof freezer (-20°C or below) that is properly labeled for reactive materials.[9]

  • Log Inventory: Record the chemical in your lab's inventory, noting its storage location and hazard class.[7]

Troubleshooting Guide

This section addresses potential issues and provides a logical framework for making safe decisions.

Q6: I think my sample of this compound has started to polymerize. What are the signs?

Visual inspection is the first line of defense. Perform this inspection without opening the container, preferably behind a safety shield.

ObservationIndicationRecommended Action
Color Change From colorless/pale yellow to dark yellow, brown, or black.High Risk. Do not use. Proceed to Q7.
Increased Viscosity Liquid appears thicker, less mobile when gently swirled.High Risk. Do not use. Proceed to Q7.
Solid Formation Presence of solid particles or complete solidification.Extreme Risk. Do not move or handle. Proceed to Q8.
Bulging Container Lid or bottle appears swollen.Extreme Risk. Indicates pressure buildup. Do not handle. Proceed to Q8.

Q7: I've observed a color change or increased viscosity. What should I do?

If the container is not under pressure, the material should be considered unstable and disposed of immediately.

  • Do NOT open the container.

  • Consult your institution's Environmental Health & Safety (EH&S) department for guidance on disposing of highly reactive or shock-sensitive waste.[10]

  • Clearly label the container as "SUSPECTED POLYMERIZATION - DO NOT USE".

  • Place the bottle in a secondary containment vessel (e.g., a plastic bucket with vermiculite) and move it to a designated hazardous waste area, away from other chemicals.[9]

Q8: The container is bulging or contains solid. What is the procedure?

A bulging or solidified container presents a significant explosion hazard.

  • DO NOT HANDLE OR MOVE THE CONTAINER.

  • Evacuate the immediate area and prevent personnel from entering.

  • Inform your laboratory supervisor and EH&S department immediately. They will coordinate with emergency responders or bomb disposal units for safe removal and disposal. This situation is extremely dangerous and requires expert intervention.

troubleshooting_flowchart start Inspect Stored This compound (Behind Safety Shield) check_visual Observe any visual changes? (Color, Viscosity, Solids) start->check_visual check_pressure Is the container bulging or solidified? check_visual->check_pressure Yes safe Material is Safe for Use. Proceed with experiment. check_visual->safe No dispose High Risk: - Label as 'Unstable' - Do NOT open - Contact EH&S for disposal check_pressure->dispose No (Color/Viscosity Change Only) emergency Extreme Danger: - DO NOT HANDLE - Evacuate Area - Call Emergency Services / EH&S check_pressure->emergency Yes

Experimental Protocols

Protocol 1: Initial Receipt and Preparation for Storage

This protocol outlines the steps for safely receiving and storing a new bottle of this compound, with the optional addition of a stabilizer.

Materials:

  • New, sealed bottle of this compound

  • Inert gas source (Argon or Nitrogen) with regulator and needle adapter

  • Syringe and needle for inert gas blanketing

  • Secondary containment (e.g., small bucket or beaker)

  • Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, flame-resistant lab coat, chemical-resistant gloves.[11]

  • (Optional) Stock solution of inhibitor (e.g., 1% MEHQ in a dry, compatible solvent)

Procedure:

  • Work in a Fume Hood: Conduct all operations in a certified chemical fume hood.[12]

  • Prepare Inert Gas: Set up the inert gas line. Purge the line and needle for 1-2 minutes.

  • Cool the Bottle: If the bottle is at room temperature, place it in an ice bath for 15-20 minutes to reduce vapor pressure.

  • Inert the Headspace: a. Carefully and briefly open the bottle. b. Insert a long needle connected to the inert gas line into the headspace, above the liquid level. c. Insert a second, shorter "vent" needle to allow the air to be displaced. d. Gently flush the headspace with inert gas for 30-60 seconds. e. Remove the vent needle first, then the gas inlet needle, and immediately reseal the bottle cap tightly.

  • (Optional) Add Inhibitor: a. Before inerting, calculate the volume of inhibitor stock solution needed to reach the target concentration (e.g., 100 ppm). b. Using a clean, dry microliter syringe, add the inhibitor solution directly to the this compound. c. Gently swirl the bottle to mix. d. Proceed with inerting the headspace as described in step 4.

  • Seal and Label: Seal the cap with parafilm. Apply a label with the date received, date opened/inerted, and any added inhibitor information.

  • Store Cold: Immediately place the sealed bottle inside a labeled secondary container and transfer it to a designated -20°C (or colder) explosion-proof freezer.

storage_workflow receive Receive Shipment inspect Inspect Package for Damage receive->inspect fume_hood Work in Fume Hood with Full PPE inspect->fume_hood stabilize Optional: Add Stabilizer (e.g., MEHQ) fume_hood->stabilize inert Inert Headspace with Argon/Nitrogen stabilize->inert seal Seal, Label with Dates, and Log in Inventory inert->seal store Place in Secondary Container & Store at <= -20°C seal->store

References

Technical Support Center: Synthesis of Ethyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-bromopropiolate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in this important synthetic transformation. As a Senior Application Scientist, I will provide insights grounded in chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary methods for the synthesis of this compound:

  • Esterification of 3-Bromopropionic Acid: This classic method involves the reaction of 3-bromopropionic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation.[1][3]

  • Hydrobromination of Ethyl Acrylate: This method involves the addition of hydrogen bromide (HBr) to ethyl acrylate.[4][5] The reaction proceeds via an anti-Markovnikov addition, yielding the desired Ethyl 3-bromopropionate.[4][5] This can be achieved by bubbling HBr gas through a solution of ethyl acrylate or by using reagents that generate HBr in situ, such as acetyl bromide in an alcohol solvent.[2][6]

Q2: My yield of this compound is consistently low. What are the likely causes?

Low yields can stem from several factors, much like in other organic syntheses.[7] Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure all starting material has been consumed.[7]

  • Side Reactions: The formation of byproducts is a common cause of low yields. In the esterification of 3-bromopropionic acid, a potential side reaction is the formation of ethyl hydracrylate if water is not effectively removed.[3] In the hydrobromination of ethyl acrylate, polymerization of the starting material can occur, especially in the presence of peroxides.[6]

  • Product Decomposition: this compound can be unstable and may decompose during workup or purification, especially if exposed to high temperatures for extended periods.

  • Purity of Reagents: The use of impure or wet starting materials and solvents can significantly impact the reaction outcome.[7] For instance, water in the esterification reaction will shift the equilibrium towards the starting materials.

Q3: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

The primary side reactions depend on the synthetic route:

  • Esterification Route:

    • Formation of Ethyl Hydracrylate: This occurs when water, a byproduct of the esterification, reacts with the starting acid or the product ester.[3]

      • Solution: Efficiently remove water as it is formed. Using a Dean-Stark apparatus or a similar setup for azeotropic removal of water is highly recommended.[3] Carrying out the esterification as rapidly as possible also helps to minimize this side reaction.[3]

  • Hydrobromination Route:

    • Polymerization of Ethyl Acrylate: Ethyl acrylate is prone to polymerization, especially in the presence of radical initiators like peroxides.[6]

      • Solution: Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.[2][6] It is also advisable to use freshly distilled ethyl acrylate to remove any pre-existing polymers or inhibitors that may interfere with the desired reaction.

    • Formation of α-bromo ester: While the anti-Markovnikov addition is favored, some of the Markovnikov addition product, ethyl 2-bromopropionate, may form.

      • Solution: Carefully control the reaction conditions, such as temperature and the method of HBr addition, to favor the desired anti-Markovnikov product.

Q4: What are the best practices for the purification of this compound?

Purification is critical to obtaining a high-purity product. The recommended method is vacuum distillation .[3]

  • Workup: Before distillation, the crude reaction mixture should be washed to remove unreacted starting materials, catalysts, and water-soluble byproducts. A typical workup involves washing with a dilute base solution (e.g., sodium bicarbonate or sodium carbonate) to neutralize any remaining acid, followed by washing with water and then brine.[1][3] The organic layer should then be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Distillation: Distill the crude product under reduced pressure. This is crucial because this compound has a relatively high boiling point and can decompose at atmospheric pressure. The boiling point is reported to be 135-136 °C at 50 mmHg.[5] Using a fractionating column can improve the separation from any remaining impurities.[3]

Q5: What are the key safety precautions when handling this compound and the reagents used in its synthesis?

Safety is paramount in any chemical synthesis. Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[8][9] this compound can cause respiratory irritation.[10]

  • Handling Reagents:

    • Bromine/Hydrogen Bromide: These are highly corrosive and toxic. Handle with extreme care in a fume hood.[11]

    • Acids and Bases: Strong acids and bases used in the reaction and workup are corrosive.

  • Fire Safety: this compound is a combustible liquid.[10] Keep it away from heat, sparks, and open flames.[12][13]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[9][12] It can be sensitive to light and may yellow over time.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation Inactive catalyst (esterification).Use fresh, high-purity acid catalyst.
Low reaction temperature.Ensure the reaction is heated to the appropriate temperature (e.g., reflux for esterification).[7]
Insufficient reaction time.Monitor the reaction by TLC. Increase the reaction time if starting material is still present.[7]
Poor quality of starting materials.Use pure, anhydrous reagents and solvents.[7]
Formation of a White Precipitate Formation of ammonium bromide (if starting from ethylene cyanohydrin).[3]Filter the precipitate before proceeding with the esterification.[3]
Polymerization of ethyl acrylate.Add a polymerization inhibitor like hydroquinone.[2][6]
Product is Colored (Yellow/Brown) Decomposition of the product.Avoid prolonged heating at high temperatures. Purify by vacuum distillation.
Impurities in starting materials.Use purified starting materials.
Difficulty in Separating Layers during Workup Emulsion formation.Add brine to the aqueous layer to help break the emulsion.
Low Recovery after Distillation Product loss due to high vacuum and low temperature.Carefully control the vacuum and heating mantle temperature.
Decomposition during distillation.Ensure the distillation is performed under a good vacuum to keep the temperature low.

Experimental Protocols

Protocol 1: Synthesis via Esterification of 3-Bromopropionic Acid

This protocol is adapted from established literature procedures.[1][3]

Materials:

  • 3-Bromopropionic acid

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid (or concentrated sulfuric acid)

  • Benzene or Toluene (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromopropionic acid, a 1.5 molar excess of ethanol, and a catalytic amount of p-toluenesulfonic acid.[1]

  • Add a solvent that forms an azeotrope with water, such as benzene or toluene.[1]

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-4 hours).[1]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.[1]

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis via Hydrobromination of Ethyl Acrylate

This one-pot method generates HBr in situ from acetyl bromide and ethanol.[2]

Materials:

  • Ethyl acrylate

  • Ethanol (anhydrous)

  • Acetyl bromide

  • Hydroquinone (polymerization inhibitor)

Procedure:

  • To a round-bottom flask, add ethyl acrylate, a 5-fold molar excess of ethanol, and a small amount of hydroquinone.[2]

  • Stir the mixture at room temperature.

  • Slowly add a 1.1 molar excess of acetyl bromide dropwise to the reaction flask using a dropping funnel.[2]

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Increase the temperature to 55°C and continue to stir for another hour.[2]

  • After the reaction is complete, distill the mixture at atmospheric pressure to recover the excess ethanol and the ethyl acetate byproduct.[2]

  • Purify the remaining crude product by vacuum distillation to obtain pure this compound.[2]

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time / Temperature Incomplete->Increase_Time Check_Purity Check Reagent Purity Complete->Check_Purity Impure Reagents Impure Check_Purity->Impure Yes Analyze_Side_Products Analyze for Side Products (NMR, GC-MS) Check_Purity->Analyze_Side_Products No Purify_Reagents Purify/Replace Reagents Impure->Purify_Reagents Side_Products Side Products Detected Analyze_Side_Products->Side_Products Yes Workup_Loss Check for Loss During Workup/Purification Analyze_Side_Products->Workup_Loss No Optimize_Conditions Optimize Reaction Conditions (e.g., remove water, add inhibitor) Side_Products->Optimize_Conditions Improve_Technique Improve Extraction/Distillation Technique Workup_Loss->Improve_Technique

Caption: A decision tree for troubleshooting low yields.

General Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reagents Combine Starting Materials & Catalyst Reaction Heat and Stir for Required Time Reagents->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Wash Wash with Base, Water, Brine Quench->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distillation Vacuum Distillation Concentrate->Distillation Characterization Characterize Pure Product (NMR, IR, etc.) Distillation->Characterization

Caption: A general workflow for synthesis and purification.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Bromoalkynes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with bromoalkynes. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and application of these versatile reagents. As powerful building blocks in modern organic chemistry, bromoalkynes offer a direct route to a diverse array of molecular architectures. However, their unique reactivity profile can also present specific experimental hurdles. This resource, presented in a question-and-answer format, aims to equip researchers, scientists, and drug development professionals with the knowledge to diagnose and resolve these issues effectively.

Section 1: General Handling and Stability of Bromoalkynes

This section addresses fundamental questions regarding the intrinsic properties of bromoalkynes that can influence reaction outcomes.

Question 1: My reaction with a bromoalkyne is giving a complex mixture of products, and I suspect the starting material is decomposing. How stable are bromoalkynes, and what are the best practices for their storage and handling?

Answer: Bromoalkynes are known to be sensitive compounds, and their stability can be a critical factor in the success of a reaction. The primary modes of decomposition involve self-coupling, polymerization, and reaction with atmospheric moisture or oxygen. It is crucial to handle these reagents with care to ensure their integrity.

  • Storage: Bromoalkynes should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Refrigeration at 2-8°C is recommended for long-term storage.[1] It is advisable to store them in amber vials to protect them from light, which can promote decomposition.

  • Handling: Always handle bromoalkynes in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Avoid contact with skin and eyes, and prevent inhalation of vapors.[1][2] Due to their potential lachrymatory properties, extra caution is advised.[3]

  • Inert Atmosphere: When setting up reactions, it is best practice to use anhydrous solvents and perform manipulations under an inert atmosphere to prevent hydrolysis and oxidation. Techniques such as using a Schlenk line or a glovebox are highly recommended.

Question 2: I'm observing the formation of a significant amount of a symmetrical 1,3-diyne byproduct. What is causing this, and how can I minimize it?

Answer: The formation of a symmetrical 1,3-diyne is a common side reaction known as homocoupling. This can occur through several pathways, including the Glaser coupling, which is an oxidative homocoupling of terminal alkynes that may be present as impurities or formed in situ.

To minimize homocoupling:

  • High Purity of Bromoalkyne: Ensure the bromoalkyne starting material is of high purity and free from terminal alkyne contaminants. Purification by flash chromatography or distillation may be necessary.

  • Degassing Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can promote oxidative homocoupling.

  • Use of Reductants: In some cases, the addition of a mild reducing agent, such as hydroxylamine hydrochloride, can help to suppress oxidative side reactions by maintaining copper catalysts in their active Cu(I) state.[4]

  • Reaction Conditions: Carefully control the reaction temperature and concentration. Running the reaction at lower temperatures and in more dilute conditions can sometimes disfavor the bimolecular homocoupling pathway.

Section 2: Troubleshooting Cross-Coupling Reactions

Cross-coupling reactions are one of the most powerful applications of bromoalkynes. This section focuses on troubleshooting two of the most common types: the Cadiot-Chodkiewicz and Sonogashira couplings.

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[4][5]

Question 3: My Cadiot-Chodkiewicz coupling is resulting in low yields of the desired unsymmetrical diyne and a mixture of homocoupled products. How can I improve the selectivity?

Answer: Achieving high selectivity in Cadiot-Chodkiewicz couplings can be challenging due to competing homocoupling of both the terminal alkyne and the bromoalkyne.[6] Several factors can be optimized to favor the desired cross-coupling pathway.

  • Stoichiometry: A common strategy to improve selectivity is to use a slight excess of one of the coupling partners.[6] Typically, the more readily available or less expensive alkyne is used in excess.

  • Catalyst and Ligands: The choice of copper source and ligand can significantly impact the reaction outcome. Copper(I) salts like CuI or CuBr are commonly used.[4] The addition of phosphine ligands, such as tris(o-tolyl)phosphine, has been shown to improve yields and selectivity in some cases.[5]

  • Base and Solvent: The choice of base and solvent is critical. An amine base, such as piperidine or a hindered amine, is typically used to deprotonate the terminal alkyne.[4] Co-solvents like methanol, ethanol, DMF, or THF can be beneficial as they increase the solubility of the alkyne reactants.[5]

  • In Situ Generation of Bromoalkyne: For volatile or unstable bromoalkynes, in situ generation from the corresponding 1,1-dibromoalkene can be an effective strategy to minimize side reactions and handling hazards.[7]

Experimental Protocol: A General Procedure for Cadiot-Chodkiewicz Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkyne (1.0 equiv), the bromoalkyne (1.1 equiv), and a suitable solvent (e.g., THF or methanol).

  • Add the copper(I) catalyst (e.g., CuI, 5 mol%) and any desired ligand.

  • Add the amine base (e.g., piperidine, 2.0 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] While typically performed with aryl/vinyl halides, bromoalkynes can also be used as coupling partners in related transformations. A more common scenario is the coupling of a terminal alkyne with an aryl or vinyl bromide.

Question 4: I am attempting a Sonogashira-type coupling with a bromoalkyne, but the reaction is sluggish and gives low yields. What are the key parameters to optimize?

Answer: While the classic Sonogashira reaction involves an aryl/vinyl halide and a terminal alkyne, related palladium-catalyzed cross-couplings with bromoalkynes can be sensitive to reaction conditions.

  • Catalyst System: The choice of palladium source and ligand is crucial. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[9] The ligand plays a vital role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands often give good results.[9]

  • Copper Co-catalyst: In the traditional Sonogashira reaction, a copper(I) co-catalyst (e.g., CuI) is used.[8][10] The copper acetylide is believed to be the active nucleophile that undergoes transmetalation to the palladium center. However, copper-free Sonogashira protocols have also been developed and may be advantageous in certain cases to avoid homocoupling side reactions.[10]

  • Base and Solvent: A suitable base, such as an amine (e.g., triethylamine, diisopropylamine), is required to deprotonate the terminal alkyne and neutralize the HX generated during the reaction.[8][11] The choice of solvent can influence the solubility of the reactants and the reaction rate. Common solvents include THF, DMF, and acetonitrile.

  • Temperature: The reaction temperature can have a significant impact on the rate and yield. While some Sonogashira couplings proceed at room temperature, others may require heating.[11]

Troubleshooting Decision Tree for Sonogashira Coupling

Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling check_reagents Are reagents pure and solvent anhydrous/degassed? start->check_reagents check_reagents->start No, purify/dry reagents optimize_catalyst Optimize Pd catalyst and ligand check_reagents->optimize_catalyst Yes optimize_base Optimize base and solvent optimize_catalyst->optimize_base optimize_temp Adjust reaction temperature optimize_base->optimize_temp consider_cu_free Consider copper-free conditions optimize_temp->consider_cu_free success Improved Yield consider_cu_free->success

Caption: A decision tree for troubleshooting Sonogashira couplings.

Section 3: Cycloaddition Reactions

Bromoalkynes can participate in various cycloaddition reactions, serving as valuable precursors for the synthesis of complex cyclic and heterocyclic systems.

Question 5: I am trying to perform a [3+2] cycloaddition with a bromoalkyne and an azide, but the reaction is not proceeding as expected. What are the critical factors for this type of reaction?

Answer: The [3+2] cycloaddition between an alkyne and an azide, often referred to as the Huisgen cycloaddition, is a powerful tool for the synthesis of triazoles. When using a bromoalkyne, the electronic properties of the alkyne are altered, which can affect the reaction rate and regioselectivity.

  • Thermal vs. Catalyzed: The traditional Huisgen cycloaddition is a thermal reaction that often requires elevated temperatures and can lead to a mixture of regioisomers. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a more modern and highly efficient variant that proceeds under mild conditions and provides excellent regioselectivity, typically affording the 1,4-disubstituted triazole.

  • Catalyst Choice for CuAAC: For the CuAAC, a source of copper(I) is essential. This can be generated in situ from copper(II) salts (e.g., CuSO₄) in the presence of a reducing agent (e.g., sodium ascorbate).

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents, such as water or alcohols, or mixtures thereof, are often used in CuAAC reactions.

  • Ligands: In some cases, the addition of a ligand can accelerate the reaction and improve the yield.

Question 6: Can bromoalkynes be used in Diels-Alder reactions?

Answer: Yes, bromoalkynes can function as dienophiles in Diels-Alder [4+2] cycloaddition reactions. The electron-withdrawing nature of the bromine atom can activate the alkyne towards reaction with a diene.

  • Reaction Conditions: Diels-Alder reactions are typically performed under thermal conditions. The required temperature will depend on the reactivity of the diene and the bromoalkyne.

  • Lewis Acid Catalysis: In cases where the reaction is sluggish, a Lewis acid catalyst can be employed to further activate the dienophile and accelerate the reaction.

  • Stereochemistry: The stereochemistry of the Diels-Alder reaction is predictable. The reaction proceeds via a concerted mechanism, and the stereochemistry of the diene is retained in the product.

Comparative Data for Cycloaddition Conditions

Reaction TypeTypical ConditionsKey Considerations
Thermal [3+2] Cycloaddition High temperature (80-150 °C)Can lead to mixtures of regioisomers.
CuAAC [3+2] Cycloaddition Room temperature, Cu(I) catalystHigh regioselectivity for the 1,4-isomer.
Diels-Alder [4+2] Cycloaddition Thermal or Lewis acid catalyzedStereospecific and predictable outcomes.

Section 4: Safety and Handling

Question 7: What are the primary safety concerns when working with bromoalkynes, and what emergency procedures should be in place?

Answer: Bromoalkynes are hazardous chemicals that require careful handling to minimize risks.

  • Toxicity and Irritation: Bromoalkynes can be toxic and are often irritants to the skin, eyes, and respiratory tract.[2][12] Always work in a well-ventilated fume hood and wear appropriate PPE.[1][12]

  • Flammability: Many bromoalkynes are flammable liquids and vapors.[2][12] Keep them away from heat, sparks, open flames, and other sources of ignition.[12] Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[12]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[1][12]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]

    • In all cases of exposure, seek immediate medical attention.[1][12]

Workflow for Safe Handling of Bromoalkynes

Safe_Handling_Workflow start Prepare for Experiment ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood inert_atmosphere Use Inert Atmosphere Techniques fume_hood->inert_atmosphere dispense Carefully Dispense Bromoalkyne inert_atmosphere->dispense reaction_setup Set Up Reaction dispense->reaction_setup workup Perform Reaction Workup reaction_setup->workup waste_disposal Dispose of Waste Properly workup->waste_disposal cleanup Clean Glassware and Workspace waste_disposal->cleanup end Experiment Complete cleanup->end

Caption: A workflow diagram for the safe handling of bromoalkynes.

References

Analytical methods for determining the purity of Ethyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical determination of Ethyl 3-bromopropiolate purity. This resource is designed for researchers, scientists, and drug development professionals who rely on the quality of this critical reagent. In pharmaceutical development and complex organic synthesis, the purity of starting materials is paramount, as impurities can lead to unwanted side reactions, lower yields, and potentially compromise the safety and efficacy of the final product.[1][2] This guide provides in-depth methodologies, expected data, and robust troubleshooting advice to ensure accurate and reproducible purity assessments.

Section 1: Core Analytical Methodologies

The selection of an analytical method is crucial for an accurate purity assessment.[3] A multi-technique approach is often recommended to create an orthogonal and comprehensive purity profile. This section details the primary chromatographic and spectroscopic methods for analyzing this compound.

Gas Chromatography (GC)

Why this method? Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound.[3] It provides excellent separation of impurities with similar boiling points and can be coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for impurity identification.[4]

Experimental Protocol: GC-FID Analysis

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as Dichloromethane or Ethyl Acetate. Create a dilution series for calibration if quantification is required.

  • Instrument Setup:

    • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 50 °C (hold for 2 min), ramp to 250 °C at 15 °C/min, and hold for 5 min.

    • Detector (FID): 280 °C.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate the peaks and calculate the purity based on the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Expected Data: GC-FID

CompoundExpected Retention Time (min)Notes
This compound~8-10 minMain component.
Residual Solvents (e.g., Dichloromethane)< 3 minImpurity from synthesis/storage.
Ethyl propiolate< 8 minPotential starting material impurity.
Diethyl acetylenedicarboxylate> 10 minPotential side-product.
High-Performance Liquid Chromatography (HPLC)

Why this method? HPLC is a powerful technique for separating a wide range of compounds, including those that are non-volatile or thermally labile, making it an excellent orthogonal method to GC.[5] A reversed-phase HPLC (RP-HPLC) method is typically used for small organic molecules like this compound.

Experimental Protocol: RP-HPLC-UV Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., Acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter to prevent column blockage.[5]

  • Instrument Setup:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detector (UV): 210 nm.

  • Injection: Inject 10 µL of the filtered sample.

  • Data Analysis: Calculate purity using the area percent method as described for GC.

Expected Data: RP-HPLC

CompoundExpected Retention Time (min)Notes
3-Bromopropiolic acid< 3 minPotential hydrolysis product (more polar).
This compound~5-7 minMain component.
Less Polar Impurities> 7 minPotential oligomers or side-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Why this method? NMR spectroscopy is unparalleled for structural elucidation and can provide a direct, quantitative measure of purity (qNMR) without the need for reference standards of impurities.[6] It offers a holistic view of the sample, detecting all proton-containing species.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a known amount of an internal standard (e.g., maleic acid) if performing qNMR.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest for accurate integration in qNMR.

  • Data Processing: Process the spectrum with phasing and baseline correction. Integrate all signals.

Expected Data: ¹H and ¹³C NMR (Note: As direct literature spectra for this compound are scarce, these shifts are predicted based on the known spectra of Ethyl propiolate[7] and the expected deshielding effects of the bromine atom.)

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.25Quartet (q)2H-O-CH₂ -CH₃
~1.32Triplet (t)3H-O-CH₂-CH₃

Note: The acetylenic proton (≡C-H) present in the starting material, ethyl propiolate (δ ~2.0-3.0 ppm), should be absent in the final product.[8][9]

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~152C =O
~75Br-C ≡C-
~63-O-CH₂ -CH₃
~40Br-C≡C -
~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy

Why this method? FTIR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups, verifying that the desired molecular structure has been synthesized.[10]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected Data: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupNotes
~2200 cm⁻¹C≡C Stretch (Alkyne)Weak but sharp. Confirms the alkyne backbone.[9]
~1715 cm⁻¹C=O Stretch (Ester)Strong absorption.[11]
~1250 cm⁻¹C-O Stretch (Ester)Strong absorption.
~650 cm⁻¹C-Br StretchConfirms the presence of the bromo group.
No band at ~3300 cm⁻¹Absence of ≡C-HConfirms substitution at the terminal alkyne position.[10]

Section 2: Troubleshooting and FAQs

This section addresses common issues encountered during the purity analysis of this compound in a direct question-and-answer format.

Gas Chromatography (GC) Issues
  • Q1: Why is my this compound peak showing significant tailing?

    • A1: Causality & Solution: Peak tailing is often caused by unwanted interactions between the analyte and active sites (e.g., exposed silanols) in the GC system.[12] this compound, being a reactive compound, can be particularly susceptible.

      • Troubleshooting Steps:

        • Check the Inlet Liner: The liner is a common site for contamination. Replace it with a fresh, deactivated liner.[13]

        • Column Contamination: Trim the first 10-15 cm from the front of the column to remove non-volatile residues.

        • Column Aging: If the column is old, its deactivation layer may have degraded. Consider conditioning the column at a high temperature or replacing it if performance does not improve.[14]

  • Q2: My retention times are shifting from one injection to the next. What is the cause?

    • A2: Causality & Solution: Inconsistent retention times point to instability in flow rate or temperature.[12]

      • Troubleshooting Steps:

        • Check for Leaks: Use an electronic leak detector to check fittings at the injector, detector, and column connections. A leak in the carrier gas line is a common culprit.[15]

        • Verify Flow Rate: Use a calibrated flow meter to confirm that the carrier gas flow rate is stable and accurate.

        • Oven Temperature: Ensure the GC oven is properly calibrated and that the temperature program is consistent for each run.

  • Q3: I am observing "ghost peaks" in my blank runs after analyzing my sample. What are they?

    • A3: Causality & Solution: Ghost peaks are signals from compounds that are not present in the current injection. They typically arise from sample carryover or system contamination.[14][16]

      • Troubleshooting Steps:

        • Injector Carryover: Clean the injector port and replace the septum, as pieces of old septa can trap the analyte.

        • Syringe Contamination: Implement a rigorous syringe washing protocol with a strong solvent between injections.

        • Bake Out the System: Run the oven at its maximum allowed temperature for an extended period (without the column installed) to bake out contaminants from the system.

High-Performance Liquid Chromatography (HPLC) Issues
  • Q1: My system backpressure is suddenly very high and/or fluctuating wildly. What should I do?

    • A1: Causality & Solution: High or fluctuating pressure is almost always due to a blockage or a problem with the pump.[17][18]

      • Troubleshooting Steps:

        • Identify the Blockage: Systematically disconnect components starting from the detector and working backward towards the pump. If the pressure drops when you disconnect the column, the blockage is in the column or its inlet frit.

        • Check for Precipitation: If you are using buffers, ensure they are fully soluble in your mobile phase mixture. Buffer precipitation can clog frits and tubing.

        • Pump Issues: Air bubbles in the pump head are a common cause of pressure fluctuations. Purge the pump thoroughly to remove any trapped air.

  • Q2: How can I improve the separation between my main peak and a closely eluting impurity?

    • A2: Causality & Solution: Poor resolution means the chromatographic conditions are not optimal for separating the two compounds.[17]

      • Troubleshooting Steps:

        • Adjust Mobile Phase Strength: For reversed-phase HPLC, decrease the percentage of the organic solvent (Acetonitrile). This will increase retention and often improve the separation between peaks.

        • Try Gradient Elution: If isocratic elution is insufficient, a shallow gradient can help resolve closely eluting peaks.[17]

        • Check the Column: A loss of resolution can indicate that the column is aging or has been contaminated. Try washing it with a strong solvent series or replace it if necessary.[19]

  • Q3: My baseline is very noisy or is drifting upwards during the run. What's wrong?

    • A3: Causality & Solution: Baseline issues are often related to the mobile phase or the detector.[19]

      • Troubleshooting Steps:

        • Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed, as dissolved air can cause noise when it outgasses in the detector.

        • Check Solvent Quality: Use high-purity HPLC-grade solvents. Contaminants in the mobile phase can cause a drifting or noisy baseline, especially during gradient elution.[19]

        • Detector Lamp: A failing detector lamp can cause significant baseline noise. Check the lamp's energy output and replace it if it is low.

Section 3: Workflow & Troubleshooting Diagrams

The following diagrams, generated using Graphviz, illustrate the standard analytical workflow and a decision-making process for troubleshooting common chromatographic issues.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Receive Sample Dissolution Dissolve in Solvent SampleReceipt->Dissolution Filtration Filter (HPLC) Dissolution->Filtration NMR NMR Analysis Dissolution->NMR GC GC-FID Analysis Filtration->GC HPLC HPLC-UV Analysis Filtration->HPLC Integration Peak Integration GC->Integration HPLC->Integration NMR->Integration PurityCalc Calculate % Purity Integration->PurityCalc Report Generate Certificate of Analysis PurityCalc->Report

Caption: General workflow for determining the purity of this compound.

GCTroubleshooting cluster_checks Initial Checks cluster_actions Corrective Actions cluster_results Outcome Problem GC Peak Tailing Observed CheckLiner Inspect Inlet Liner Problem->CheckLiner CheckColumn Examine Column Front Problem->CheckColumn ReplaceLiner Replace Liner CheckLiner->ReplaceLiner Contaminated? TrimColumn Trim Column (15cm) CheckColumn->TrimColumn Discolored? Resolved Problem Resolved ReplaceLiner->Resolved NotResolved Still Tailing? TrimColumn->NotResolved ReplaceColumn Replace Column ReplaceColumn->Resolved NotResolved->ReplaceColumn Column is old

Caption: Troubleshooting decision tree for GC peak tailing issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating Ethyl 3-Bromopropiolate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the Activated Alkyne

Ethyl 3-bromopropiolate is a highly versatile reagent in organic synthesis, prized for its electron-deficient carbon-carbon triple bond. This activation, conferred by the adjacent ester and bromo functionalities, makes it a potent Michael acceptor and a valuable precursor for a diverse array of heterocyclic and functionalized acyclic compounds. However, this same reactivity presents a significant challenge: the potential for multiple reaction pathways, including nucleophilic conjugate addition, substitution, and cycloadditions, often leading to products with complex stereochemistry.[1][2]

Common Reaction Pathways and the Resulting Structural Questions

The primary reactivity mode of this compound is the conjugate (or Michael) addition of a nucleophile.[1][2] When a generic nucleophile (Nu⁻) reacts, it attacks the β-carbon, leading to a vinyl carbanion intermediate that is then protonated. This seemingly simple addition raises immediate and critical structural questions:

  • Regiochemistry: Did the nucleophile add to the β-carbon as expected, or did a competing reaction occur?

  • Stereochemistry: The addition creates a double bond. What is the resulting stereochemistry? Is the product the E-isomer, the Z-isomer, or a mixture of both? The stereochemical outcome is often influenced by the nucleophile, solvent, and reaction conditions.[2][3]

  • Integrity of the Molecule: Did the ester undergo hydrolysis or transesterification? Did the bromine atom remain, or was it displaced?

Answering these questions requires an integrated analytical strategy where each technique provides a unique and complementary piece of the structural puzzle.

The Analytical Toolkit: An Integrated Approach

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural elucidation process, emphasizing the iterative nature of data acquisition and hypothesis testing.

G Figure 1: General Workflow for Structural Validation A Crude Reaction Product B Purification (e.g., Column Chromatography) A->B C Initial Characterization (TLC, LC-MS) B->C D Acquire 1D NMR (¹H, ¹³C) C->D K Crystalline Product? C->K E Propose Putative Structure(s) D->E F Acquire 2D NMR (COSY, HSQC, HMBC) E->F Ambiguity exists H Acquire High-Res MS (Confirm Formula) E->H I Acquire IR (Confirm Functional Groups) E->I G Refine Structure & Stereochemistry F->G J Final Structure Confirmation G->J H->G I->G K->D No L Single Crystal X-Ray Diffraction K->L Yes M Definitive Structure L->M M->J

Caption: A typical workflow from crude product to confirmed structure.

Case Study: Thiol Addition to this compound

To illustrate the power of this integrated approach, let's consider the reaction of this compound with a simple thiol, ethanethiol (EtSH), in the presence of a mild base. The expected reaction is a conjugate addition, but this could potentially yield two different geometric isomers: (Z)-ethyl 3-bromo-3-(ethylthio)acrylate and its (E)-isomer.

Mass Spectrometry (MS) - The First Checkpoint

Objective: Confirm the molecular weight and elemental formula.

High-resolution mass spectrometry (HRMS) is the first step after purification. It provides the exact mass of the product, which is used to confirm the elemental formula.

  • Expected Result: The product should have a molecular formula of C₇H₁₁BrO₂S. HRMS should yield a molecular ion peak ([M+H]⁺) with an m/z value that matches the theoretical exact mass (e.g., ~241.9741), including the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

  • Causality: A match confirms that a simple 1:1 addition has occurred without the loss of the bromine atom or hydrolysis of the ester. A significant deviation would immediately indicate an unexpected reaction pathway.

Infrared (IR) Spectroscopy - Functional Group Fingerprinting

Objective: Confirm the presence of key functional groups.

  • Expected Result:

    • Strong C=O stretch around 1700-1730 cm⁻¹ (confirming the ester is intact).

    • C=C stretch around 1620-1640 cm⁻¹ (confirming the formation of the alkene).

    • Absence of the characteristic alkyne (C≡C) stretch (~2100-2260 cm⁻¹) from the starting material.

  • Causality: IR provides rapid, confirmatory evidence of the core functional groups in the molecule. While it cannot distinguish between E/Z isomers, it quickly verifies the success of the addition reaction.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy - The Core of Elucidation

NMR is the most powerful tool for determining the precise connectivity and stereochemistry of the product. A suite of experiments is required.

  • Objective: Identify all proton environments and their neighboring protons.

  • Expected Signals for the Product:

    • An ethyl ester pattern: a quartet (~4.2 ppm) and a triplet (~1.3 ppm).

    • An ethyl thioether pattern: a quartet (~2.9 ppm) and a triplet (~1.4 ppm).

    • A single vinyl proton (-CH=) singlet. The chemical shift of this proton is highly diagnostic for stereochemistry.

  • Expert Insight: In substituted acrylates, the chemical shift of the vinyl proton can often distinguish between isomers. The Z-isomer, where the vinyl proton is cis to the ester group, typically appears at a different chemical shift than the E-isomer. Literature values for similar structures are invaluable for initial assignment.

  • Objective: Identify all unique carbon environments.

  • Expected Signals:

    • Ester carbonyl carbon (~165 ppm).

    • Two vinyl carbons (C=C) between ~110-150 ppm.[8]

    • Four aliphatic carbons (two for the ethyl ester, two for the ethyl thioether).

  • Causality: A proton-decoupled ¹³C NMR spectrum confirms the number of unique carbons in the molecule.[9] The chemical shifts provide strong evidence for the types of carbons present (e.g., carbonyl, sp², sp³).

When 1D spectra are ambiguous, 2D NMR experiments are essential for establishing definitive correlations.[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It's a powerful way to assign carbon signals based on their known proton assignments.[12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • Key Correlation: A correlation from the vinyl proton to the ester carbonyl carbon is definitive proof of the conjugate addition product. This ³JCH coupling unambiguously connects the alkene portion of the molecule to the ester group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For determining stereochemistry, NOESY is invaluable. It shows correlations between protons that are close in space, regardless of their bonding connectivity.

    • Distinguishing E/Z Isomers: In the Z-isomer, the vinyl proton and the methylene protons of the ethyl ester group are on the same side of the double bond. A NOESY experiment should show a spatial correlation (a cross-peak) between them. The absence of this correlation would strongly suggest the E-isomer.

Logical Integration of Spectroscopic Data

The following diagram illustrates how different spectroscopic data types are synthesized to build a complete structural picture.

G Figure 2: Integration of Spectroscopic Data cluster_nmr NMR Spectroscopy cluster_other Other Techniques HNMR ¹H NMR (Proton Env.) COSY COSY (¹H-¹H Bonds) HNMR->COSY HSQC HSQC (¹H-¹³C Direct Bonds) HNMR->HSQC HMBC HMBC (¹H-¹³C Long Range) HNMR->HMBC CNMR ¹³C NMR (Carbon Skeleton) CNMR->HSQC CNMR->HMBC Structure Validated Structure & Stereochemistry HMBC->Structure Connectivity NOESY NOESY (Spatial Proximity) MS Mass Spec (Formula) IR IR Spec (Func. Groups) Structure->HNMR Structure->CNMR Structure->NOESY Stereochemistry Structure->MS Structure->IR

Caption: Inter-relationships between analytical techniques for structure elucidation.

X-Ray Crystallography: The Gold Standard

If the product can be grown into a suitable single crystal, X-ray crystallography provides definitive, unambiguous proof of its structure and stereochemistry.[4][5][6][14] It generates a 3D model of the molecule, directly visualizing the atomic positions and connectivity. While not always feasible, it is the ultimate arbiter when spectroscopic data is inconclusive or for regulatory submissions where absolute certainty is required.

Data Summary and Comparison

The following table summarizes the expected NMR data for the two possible isomers from our case study, highlighting the key differences that allow for definitive assignment.

Parameter(Z)-isomer (Predicted)(E)-isomer (Predicted)Rationale for Distinction
Vinyl ¹H Shift (δ) ~6.0 - 6.5 ppm~7.0 - 7.5 ppmThe vinyl proton in the E-isomer is deshielded by the anisotropic effect of the cis-ester carbonyl.
Vinyl ¹³C Shift (δ) ~115 - 125 ppm~130 - 140 ppmCarbon shifts are also sensitive to the electronic environment dictated by the cis/trans substituents.
NOESY Correlation Vinyl-H ↔ Ester-CH₂None ExpectedProtons must be close in space (<5 Å) to show a NOE. This is only true for the Z-isomer.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified product into a clean, dry NMR tube.

  • Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution and signal-to-noise. Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon. Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY): Use standard instrument parameters.

    • For HMBC: Optimize the long-range coupling delay (typically set for J = 8-10 Hz) to enhance 2- and 3-bond correlations.

    • For NOESY: Use a mixing time appropriate for small molecules (typically 300-800 ms) to observe key spatial correlations.

  • Data Processing: Process all spectra using appropriate software, performing Fourier transformation, phase correction, and baseline correction.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup: Use a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). Set up a temperature gradient program that effectively separates the product from any residual starting materials or impurities.

  • Injection: Inject 1 µL of the sample solution into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram to assess purity. Examine the mass spectrum of the product peak and compare the fragmentation pattern and molecular ion with expected values.

Alternative Reagents: A Comparative Viewpoint

A common alternative to this compound is ethyl propiolate , which lacks the bromine atom. While it also undergoes conjugate addition, the validation process differs slightly.

  • Product Structure: The reaction of ethyl propiolate with ethanethiol would yield ethyl 3-(ethylthio)acrylate.

  • Validation Comparison:

    • MS: The molecular formula would be different (C₇H₁₂O₂S), resulting in a distinct molecular ion peak. The characteristic bromine isotope pattern would be absent.

    • NMR: The product would have two vinyl protons instead of one. These protons would form a doublet system, and their coupling constant (JHH) would be highly diagnostic of the stereochemistry (Jcis is typically ~8-12 Hz, while Jtrans is ~14-18 Hz). This provides a direct and powerful alternative to NOESY for stereochemical assignment in this specific case.

This comparison highlights how the initial structure of the reagent dictates the necessary analytical strategy for validating the product. The presence of the bromine atom in our primary topic simplifies the ¹H NMR spectrum (one vinyl proton instead of two) but necessitates the use of 2D techniques like NOESY for confident stereochemical assignment.

Conclusion

The structural validation of products from this compound reactions is a multi-faceted process that demands a rigorous, evidence-based approach. Relying on a single piece of data is insufficient and scientifically unsound. By strategically integrating data from high-resolution mass spectrometry, IR spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, researchers can build an unassailable case for the structure and stereochemistry of their products. This analytical diligence is the bedrock of reproducible science and the foundation for success in the highly competitive fields of chemical research and drug development.

References

A Senior Application Scientist's Guide to the Efficacy of Ethyl 3-Bromopropiolate in Specific Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of its performance with alternative reagents, supported by experimental data, for researchers, scientists, and drug development professionals.

In the dynamic landscape of organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Ethyl 3-bromopropiolate, a halogenated acetylenic ester, presents itself as a versatile, albeit specialized, reagent. Its unique electronic properties, stemming from the juxtaposition of an electron-withdrawing ester and a bromine atom on an alkyne scaffold, unlock a distinct reactivity profile. This guide provides an in-depth technical comparison of this compound with its more common counterpart, ethyl propiolate, and other relevant alternatives in key organic transformations. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in leveraging the full potential of this intriguing molecule.

Acknowledging a Common Point of Confusion: Propiolate vs. Propionate

Before proceeding, it is crucial to address a frequent ambiguity: the distinction between ethyl 3-bromopropio late and ethyl 3-bromopropano ate. The former, the focus of this guide, possesses a carbon-carbon triple bond (alkyne), rendering it a highly reactive synthon for a variety of transformations. The latter is its saturated analog, an alkyl halide with a significantly different reactivity profile, primarily as an alkylating agent. The limited literature specifically on this compound compared to its saturated counterpart underscores its status as a more specialized tool in the synthetic chemist's arsenal.

Core Reactivity: The Electronic Influence of the Bromo and Ester Groups

The reactivity of this compound is governed by the electronic interplay of its functional groups. The electronegative bromine atom polarizes the C-Br bond, making the acetylenic carbon attached to it electrophilic. Concurrently, the π-system of the alkyne can act as a nucleophile. This dual nature is a key determinant in its reaction pathways.

Section 1: [3+2] Cycloaddition Reactions – A Gateway to Heterocycles

[3+2] cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals and natural products. This compound serves as a competent dipolarophile in these transformations.

Comparison with Ethyl Propiolate in Azide-Alkyne Cycloadditions

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes to form triazoles is a cornerstone of click chemistry. While ethyl propiolate is a commonly used dipolarophile, the presence of the bromine atom in this compound introduces both steric and electronic perturbations that can influence the regioselectivity and reaction rate.

Theoretically, the reaction of an azide with this compound can yield two regioisomers. The electronic nature of the azide and the reaction conditions (thermal or copper-catalyzed) will dictate the outcome. Mechanistic studies on the cycloaddition of aryl azides with ethyl propiolate suggest a polar, single-step mechanism. While specific comparative kinetic data for this compound is scarce, the electron-withdrawing nature of the bromine atom is expected to influence the orbital energies of the alkyne, potentially altering the reaction rate compared to ethyl propiolate.

Table 1: Conceptual Comparison of this compound and Ethyl Propiolate in [3+2] Cycloadditions

FeatureThis compoundEthyl PropiolateRationale for Difference
Regioselectivity Potentially altered due to steric and electronic influence of bromine.Well-established regioselectivity patterns.The bromine atom can direct the approaching dipole through steric hindrance and by modifying the electron density of the alkyne.
Reaction Rate May differ due to the electron-withdrawing effect of bromine on the alkyne's LUMO energy.Serves as a benchmark for comparison.The electron-withdrawing bromine atom can lower the LUMO energy of the alkyne, potentially accelerating reactions with HOMO-controlled dipoles.
Product Functionalization The resulting triazole is functionalized with a bromine atom, allowing for further synthetic transformations (e.g., cross-coupling).The resulting triazole has a proton at the corresponding position.The bromine atom acts as a synthetic handle for post-cycloaddition modifications.
Experimental Protocol: Synthesis of a Brominated Triazole

This protocol describes a general procedure for the thermal [3+2] cycloaddition of an organic azide with this compound.

Materials:

  • This compound (CAS 41658-03-1)

  • Organic azide (e.g., benzyl azide)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the organic azide (1.0 eq) in anhydrous toluene.

  • Add this compound (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired brominated triazole.

Causality: The choice of a non-polar solvent like toluene and elevated temperature are characteristic of thermal Huisgen cycloadditions. The use of a slight excess of the dipolarophile can help drive the reaction to completion.

Caption: General workflow for the [3+2] cycloaddition of an azide with this compound.

Section 2: Cross-Coupling Reactions – Forging Carbon-Carbon Bonds

Bromoalkynes are valuable substrates in a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities onto the acetylenic scaffold. This compound is no exception and can participate in reactions such as the Sonogashira and Cadiot-Chodkiewicz couplings.

Sonogashira Coupling: A Comparison of Bromo- vs. Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[1][2][3] In the context of this compound, it acts as the haloalkyne component. A direct comparison can be made with a reaction employing ethyl propiolate as the terminal alkyne and an aryl bromide.

The standard Sonogashira mechanism involves the formation of a copper acetylide from the terminal alkyne, which then undergoes transmetalation to a palladium(II) complex. In the case of this compound, the reaction proceeds via oxidative addition of the Pd(0) catalyst to the C-Br bond.

Table 2: Conceptual Comparison of this compound and Ethyl Propiolate in Sonogashira-type Couplings

FeatureThis compound (as haloalkyne)Ethyl Propiolate (as terminal alkyne)Rationale for Difference
Reaction Partner Terminal AlkyneAryl/Vinyl HalideThe role of the propiolate derivative is reversed in the catalytic cycle.
Catalytic Cycle Initiated by oxidative addition of Pd(0) to the C-Br bond.Involves deprotonation and formation of a copper acetylide.The functional group on the alkyne dictates its entry point into the catalytic cycle.
Side Reactions Potential for homocoupling of the terminal alkyne partner (Glaser coupling).Potential for homocoupling of ethyl propiolate.Homocoupling is a common side reaction in copper-catalyzed alkyne couplings.
Product A substituted propiolate with a new C-C bond at the 3-position.An aryl/vinyl substituted propiolate.The final structure depends on which component provides the alkyne and which provides the aryl/vinyl group.
Experimental Protocol: Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine), anhydrous

  • Solvent (e.g., THF or DMF), anhydrous and degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%) and CuI (e.g., 1-2 mol%).

  • Add the anhydrous, degassed solvent followed by the amine base.

  • Add the terminal alkyne (1.0 eq) and this compound (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the organic phase with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: The use of a palladium catalyst in combination with a copper(I) co-catalyst is the hallmark of the Sonogashira reaction. The amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne. An inert atmosphere is essential to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.

Caption: Key components of the Sonogashira coupling reaction involving this compound.

Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical Diynes

The Cadiot-Chodkiewicz coupling provides a route to unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt in the presence of an amine base.[4][5][6] In this context, this compound serves as the 1-haloalkyne.

Comparison with Sonogashira Coupling: While both reactions can be used to form C(sp)-C(sp) bonds, the Cadiot-Chodkiewicz coupling is often preferred for the synthesis of diynes as it does not require a palladium co-catalyst, which can be advantageous in terms of cost and product purity. However, the Sonogashira coupling generally has a broader substrate scope, particularly with aryl and vinyl halides.

Section 3: Synthesis of Pyrazoles

Pyrazoles are another important class of heterocycles with diverse biological activities.[7][8][9][10] The reaction of hydrazines with 1,3-dielectrophiles is a common method for their synthesis. This compound, with its electrophilic alkyne and a leaving group, can be envisioned as a precursor to such a 1,3-dielectrophilic system.

While direct, well-documented examples of this compound in pyrazole synthesis are limited, a plausible pathway involves the initial Michael addition of a hydrazine to the propiolate, followed by an intramolecular cyclization and elimination of HBr to form the pyrazole ring. This contrasts with the use of ethyl propiolate, where the initial adduct would need to be oxidized or undergo a different cyclization pathway. The bromine atom in this compound facilitates the final aromatization step.

Conclusion and Future Outlook

This compound is a potent yet underutilized reagent in the synthetic organic chemist's toolbox. Its dual functionality as both an electrophilic alkyne and a substrate for cross-coupling reactions opens avenues for the efficient synthesis of functionalized heterocycles and complex acetylenic architectures. While its literature footprint is smaller than that of its saturated analog or the parent ethyl propiolate, the synthetic potential is clear. The bromine atom is not merely a leaving group but a strategic functional handle that allows for post-transformational modifications, adding a layer of synthetic versatility.

Future research will likely focus on expanding the scope of its applications, particularly in asymmetric catalysis and the synthesis of complex natural products and pharmaceuticals. As our understanding of the subtle electronic effects of the bromo substituent grows, we can expect the development of more refined and selective transformations, solidifying the place of this compound as a valuable and unique building block in modern organic synthesis.

References

A Senior Application Scientist's Guide to the Analytical Cross-Validation of Ethyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 3-bromopropiolate is a highly reactive trifunctional reagent possessing an ester, a bromine atom, and an internal alkyne. Its utility in advanced organic synthesis, particularly for the construction of complex heterocyclic systems, is significant. However, its reactivity also implies a propensity for degradation and the potential for significant batch-to-batch variability. This guide provides a comprehensive framework for the rigorous cross-validation of this compound's analytical data. We will establish a predicted analytical signature, outline a multi-technique workflow for structural confirmation and purity assessment, and compare its data profile with a key alternative, ethyl propiolate. This document is intended for researchers, quality control scientists, and drug development professionals who handle reactive chemical intermediates where absolute certainty of structure and purity is paramount for reproducible and successful outcomes.

The Imperative for Rigorous Validation

In modern chemical synthesis, the quality and purity of starting materials are foundational to the success of any experimental program.[1][2] For highly functionalized and reactive reagents like this compound, this principle is magnified. The presence of impurities, such as unreacted starting materials, isomers, or degradation products, can lead to failed reactions, the formation of complex side-products, and ultimately, the misinterpretation of experimental results.[3]

Therefore, a simple certificate of analysis is insufficient. A robust, internal cross-validation protocol is required to build a self-consistent and trustworthy analytical data package. Cross-validation, in this context, is the process of using multiple, orthogonal analytical methods to confirm the chemical's identity and purity, ensuring that the data from one technique corroborates the data from another.[4][5]

Establishing the Predicted Analytical Signature of this compound

Before analyzing a sample, we must first predict its expected spectral characteristics based on its molecular structure (Br-C≡C-COOCH₂CH₃). This a priori signature forms the basis of our validation.

Technique Predicted Signature for this compound
¹H NMR Ethyl Group: Quartet (~4.2 ppm, 2H, -OCH₂ CH₃) and a Triplet (~1.3 ppm, 3H, -OCH₂CH₃ ). Absence of Signal: No acetylenic proton signal is expected.
¹³C NMR Carbonyl: ~152-154 ppm. Ethyl Group: ~62 ppm (-C H₂CH₃) and ~14 ppm (-CH₂C H₃). Alkyne Carbons: Two distinct signals expected in the ~70-85 ppm range; one attached to Br and one to the carbonyl group.
FTIR C=O Stretch: Strong absorption ~1715-1725 cm⁻¹. C≡C Stretch: Weak to medium absorption ~2200-2250 cm⁻¹. C-O Stretch: Strong absorption ~1200-1300 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺): A characteristic doublet for the molecular ion due to the ⁷⁹Br and ⁸¹Br isotopes, which occur in a nearly 1:1 natural abundance. Expected m/z: 175.96 and 177.96. Key Fragments: Loss of ethoxy group (-OCH₂CH₃, m/z 45), loss of C=O, and other fragments.

A Step-by-Step Cross-Validation Workflow

This protocol provides a systematic approach to validating a newly received or synthesized batch of this compound. Each step provides a layer of data that must be consistent with the others.

Cross-Validation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Functional Group Confirmation cluster_3 Phase 4: Final Validation A Step 1: GC-MS Analysis (Volatility & Purity Screen) B Assess Peak Purity (Single major peak?) A->B C Analyze Mass Spectrum (Correct M+ and Br isotope pattern?) B->C I Cross-Validation Check C->I D Step 2: NMR Spectroscopy (¹H and ¹³C) E Confirm ¹H Signals (Ethyl group present? No alkyne H?) D->E F Confirm ¹³C Signals (Alkyne, carbonyl, ethyl carbons present?) E->F F->I G Step 3: FTIR Spectroscopy H Verify Key Stretches (C=O and C≡C bands present?) G->H H->I J Sample Validated I->J Data Consistent? K Reject Sample / Re-purify I->K Inconsistent Data

A multi-technique workflow for validating this compound.
Protocol Details

Step 1: Initial Purity and Molecular Weight Confirmation via GC-MS

  • Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal initial step for volatile, thermally stable compounds. It separates the sample into its components, providing an immediate assessment of purity (a single, sharp peak is desired) while the mass spectrometer provides the molecular weight of each component.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Inject onto a GC equipped with a standard non-polar column (e.g., DB-5ms).

    • Use a temperature gradient program (e.g., 50°C to 250°C at 10°C/min) to ensure elution of the compound and any potential impurities.

    • Validation Check: The primary peak's mass spectrum must show the characteristic 1:1 doublet for the molecular ion at m/z ≈ 176/178. The overall chromatographic purity should be >95% for use in sensitive applications.

Step 2: Definitive Structural Elucidation via NMR Spectroscopy

  • Causality: Nuclear Magnetic Resonance (NMR) provides the most detailed structural information, confirming the connectivity of atoms. Both ¹H and ¹³C NMR are required for unambiguous confirmation.

  • Methodology:

    • Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃) with a known internal standard (e.g., TMS).

    • Acquire a ¹H NMR spectrum. Check for the ethyl quartet and triplet. Critically, confirm the absence of a signal between 2.0-3.0 ppm, which would indicate a terminal alkyne proton.

    • Acquire a ¹³C NMR spectrum. This is non-negotiable. Confirm the presence of five distinct carbon signals corresponding to the predicted chemical shifts. The two alkyne carbons are the most important diagnostic signals.

    • Validation Check: The observed spectra must match the predicted signature. Any significant, unexplainable peaks suggest impurities that must be identified.

Step 3: Orthogonal Functional Group Confirmation via FTIR

  • Causality: Fourier-Transform Infrared (FTIR) spectroscopy provides orthogonal validation by directly probing the vibrational modes of the functional groups identified by NMR.

  • Methodology:

    • Acquire a spectrum of the neat liquid sample, typically using an Attenuated Total Reflectance (ATR) accessory.

    • Validation Check: Confirm the presence of a strong carbonyl (C=O) stretch around 1720 cm⁻¹ and a weak-to-medium alkyne (C≡C) stretch around 2200 cm⁻¹. The data must be consistent with the ester and alkyne functionalities proposed by the NMR data.

Comparative Analysis: this compound vs. Ethyl Propiolate

Ethyl propiolate (H-C≡C-COOCH₂CH₃) is a common, commercially available alternative and a potential synthetic precursor or impurity. Differentiating between these two is a critical task for the analyst.

Structural comparison of this compound and Ethyl Propiolate.

The primary analytical differences are stark and allow for easy differentiation:

Analytical Technique This compound Ethyl Propiolate Rationale for Differentiation
¹H NMR NO acetylenic proton signal.Acetylenic proton singlet at ~2.9 ppm .[6]This is the most definitive and rapid method of differentiation.
Mass Spec (M⁺) Doublet at m/z 176/178 .Single peak at m/z 98 .[7][8]The bromine isotope pattern is an unmistakable signature.
¹³C NMR Two alkyne carbons, one significantly downfield due to Br.Two alkyne carbons with different chemical shifts.Provides confirmation of the substitution on the alkyne.

Conclusion

This compound is a reagent with high synthetic potential, but its effective use is predicated on the rigorous confirmation of its identity and purity. A multi-technique cross-validation approach, integrating GC-MS, ¹H and ¹³C NMR, and FTIR, provides a self-consistent and trustworthy system for quality control. By first establishing a predicted analytical signature and then systematically acquiring and comparing orthogonal data sets, researchers can proceed with confidence, ensuring the integrity and reproducibility of their synthetic work. This level of diligence is not merely good practice; it is a cornerstone of scientific integrity.

References

A Senior Application Scientist's Guide to In-situ Reaction Monitoring of Ethyl 3-bromopropiolate Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of in-situ reaction monitoring tailored for the transformations of ethyl 3-bromopropiolate. As a highly reactive and versatile building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, understanding and controlling its reaction pathways is paramount. This guide moves beyond mere procedural descriptions to offer a comparative analysis of key spectroscopic techniques, grounded in the principles of Process Analytical Technology (PAT). Our objective is to empower you, the research scientist or drug development professional, to select and implement the most effective monitoring strategy for your specific synthetic challenge, ensuring process safety, enhancing kinetic understanding, and optimizing product outcomes.

This compound: A Profile in Reactivity and Risk

This compound (EBP) is a trifunctional molecule featuring an ester, a carbon-carbon triple bond (alkyne), and a bromine atom. This unique combination makes it an exceptionally useful synthon, but also necessitates careful handling and precise reaction control. The electron-withdrawing nature of the ester group renders the alkyne highly electrophilic and susceptible to nucleophilic attack, such as Michael additions.

Critical Safety Considerations: Before any experimentation, it is imperative to consult the Safety Data Sheet (SDS). EBP is a combustible liquid that can cause skin and eye irritation.[1] It is suspected of causing genetic defects.[2] Therefore, all handling must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4] Keep the compound away from heat, sparks, and open flames.[2][5]

The "Why": Adopting an In-Situ Monitoring Framework

In-situ, or real-time, monitoring involves analyzing a chemical reaction as it happens, directly within the reaction vessel, without the need for periodic sampling.[6] This approach is a cornerstone of the FDA's Process Analytical Technology (PAT) initiative, which aims to design and control manufacturing processes through timely measurements of critical quality and performance attributes.[7][8][9] For a reactive species like EBP, the benefits are manifold:

  • Enhanced Safety: Immediate detection of reaction exotherms or unexpected side products allows for rapid intervention.

  • Mechanistic Insight: Identification of transient intermediates and byproducts provides a deeper understanding of the reaction mechanism.[6]

  • Kinetic Analysis: Continuous data collection allows for the precise determination of reaction rates, orders, and activation energies.[10][11]

  • Process Optimization: Real-time data enables the rapid optimization of parameters like temperature, dosing rates, and catalyst loading to maximize yield and purity.[12]

Below is a conceptual workflow for implementing an in-situ monitoring strategy.

cluster_0 Reaction Environment cluster_1 Analytical System cluster_2 Process Control & Understanding Reactor Reaction Vessel (e.g., Jacketed Reactor) Probe In-situ Probe (ATR, Raman, etc.) Spectrometer Spectrometer (FTIR, Raman, NMR) Probe->Spectrometer Signal Transfer (e.g., Fiber Optic) Computer Data Acquisition & Chemometrics Software Spectrometer->Computer Raw Data Analysis Real-Time Concentration & Kinetic Profiles Computer->Analysis Data Processing Control Process Control System (e.g., automated dosing, temp) Analysis->Control Feedback Loop

Caption: General workflow for in-situ reaction monitoring.

A Comparative Guide to Spectroscopic Techniques

The choice of an in-situ monitoring technique is dictated by the specific molecular changes occurring during the reaction. For EBP transformations, we are primarily interested in changes to the C≡C triple bond, the C=O ester group, and the formation of new bonds and functional groups.

Technique Principle Key Analytes for EBP Strengths Limitations
FTIR-ATR Vibrational Spectroscopy (Absorption)C≡C (weak), C=O, C-O, C=C (product)Fast acquisition, sensitive to polar functional groups, widely available.[6][13]C≡C signal is often weak; water/alcohol solvent interference; probe can be fouled by solids.[6]
Raman Vibrational Spectroscopy (Scattering)C≡C (strong) , C=C, C=OHighly sensitive to symmetric, non-polar bonds like C≡C[14][15]; minimal interference from aqueous solvents.Can suffer from fluorescence of starting materials or impurities; less sensitive to polar groups compared to FTIR.
NMR Nuclear Magnetic ResonanceAcetylenic H, Vinylic H (product), α-protonsProvides detailed structural information, highly specific, inherently quantitative.[11][16]Slower acquisition times, lower sensitivity, requires specialized (and expensive) flow-tube or probe setups.[17][18]
Mass Spec. Mass-to-Charge RatioReactants, products, intermediatesExcellent for identifying species and reaction pathways.[19][20]Requires an interface (e.g., flow system) to sample the reaction; quantification can be complex.

Application Showcase: Monitoring a Michael Addition to EBP

Let's consider a common transformation: the Michael addition of a thiol (e.g., benzyl mercaptan) to this compound. This reaction is expected to proceed via nucleophilic attack on the β-carbon of the alkyne.

EBP This compound Enolate Enolate Intermediate EBP->Enolate Thiol R-SH (Nucleophile) Thiol->Enolate Michael Addition Base Base Base->Thiol deprotonation Product Adduct Product (Z/E isomers) Enolate->Product Protonation

Caption: Simplified mechanism for a Michael addition to EBP.

Monitoring this reaction with different techniques:

  • Using FTIR-ATR: We would primarily track the carbonyl (C=O) stretch of the ester group (~1715 cm⁻¹). A shift in this peak's position or the appearance of a shoulder can indicate the formation of the conjugated product. The weak alkyne (C≡C) peak around 2200 cm⁻¹ would decrease, while a new alkene (C=C) peak would appear around 1620 cm⁻¹.[6]

  • Using Raman Spectroscopy: This is the ideal technique for this transformation. The strong, sharp peak for the disubstituted alkyne C≡C bond (~2250 cm⁻¹) provides a clear and unambiguous signal.[14] We would monitor the disappearance of this peak over time to track the consumption of EBP. The appearance of the C=C product peak (~1620 cm⁻¹) would simultaneously be monitored.[21]

  • Using NMR Spectroscopy: In an NMR tube or flow cell, we would monitor the disappearance of the singlet for the acetylenic proton of EBP. Concurrently, we would observe the appearance of two new signals in the vinylic region, corresponding to the protons of the newly formed double bond, allowing for the determination of the E/Z isomer ratio in real-time.[11]

Experimental Protocols: A Practical Approach

Trustworthy data begins with a robust experimental setup. The following protocols are designed to be self-validating, ensuring that the data you collect accurately reflects the chemistry in your reactor.

Protocol 1: In-situ FTIR-ATR Monitoring
  • System Preparation:

    • Ensure the FTIR spectrometer and the ATR probe (e.g., Diamond or Silicon ATR) are clean and dry.[6]

    • Install the ATR probe into the reaction vessel, ensuring the immersion depth is sufficient to remain submerged throughout the reaction but does not interfere with stirring.

    • Establish an inert atmosphere (e.g., Nitrogen or Argon) in the vessel.

  • Background Spectrum Acquisition:

    • Charge the reactor with the solvent and the thiol nucleophile.

    • Begin stirring and allow the system to reach the desired reaction temperature.

    • Collect a background spectrum. This is a critical step, as this spectrum will be automatically subtracted from all subsequent spectra, effectively removing signals from the solvent and starting materials already present.[22]

  • Reaction Initiation and Monitoring:

    • Configure the software to collect spectra at a suitable time interval (e.g., every 30-60 seconds).[6]

    • Initiate the reaction by adding the this compound (and base, if required) to the vessel.

    • Monitor the reaction in real-time by observing the key spectral changes outlined in Section 4. Track the peak heights or areas of the reactant and product bands to generate concentration profiles over time.

  • Data Validation:

    • At the end of the reaction, take a final offline sample (e.g., for HPLC or GC analysis). Compare the final conversion determined by FTIR with the offline method to validate the in-situ data.

Protocol 2: In-situ Raman Monitoring
  • System Preparation:

    • Connect the Raman spectrometer to the immersion probe via fiber optic cables.

    • Insert the probe into the reactor, securing it in a position that minimizes interference from stirring and potential bubble formation.

    • Set the laser power to a level that provides a good signal without causing sample degradation or fluorescence.

  • Reference Spectra and Calibration:

    • Acquire individual Raman spectra of the pure starting materials (EBP, thiol) and, if available, the final product at known concentrations in the reaction solvent.[21] This helps in identifying unique, non-overlapping peaks for monitoring. The C≡C peak of EBP at ~2250 cm⁻¹ is an excellent candidate.

  • Reaction Initiation and Monitoring:

    • Charge the reactor with solvent and reactants, bring to temperature, and begin stirring.

    • Begin spectral acquisition, setting an appropriate integration time (e.g., 5-15 seconds) to achieve a good signal-to-noise ratio.[21]

    • Initiate the reaction.

    • Create a real-time trend plot of the intensity of the EBP C≡C peak (decreasing) and a unique product peak (increasing) to monitor the reaction progress.

  • Data Validation:

    • Correlate the Raman peak intensity with concentration by taking periodic offline samples during a calibration run. This allows for the generation of a quantitative model to predict concentration directly from the Raman signal.

Conclusion: Selecting the Right Tool for the Job

The in-situ monitoring of this compound transformations offers a powerful avenue for enhancing process safety, understanding reaction mechanisms, and accelerating development timelines.

  • For reactions where the primary transformation involves the alkyne bond, Raman spectroscopy is often the superior choice due to its high sensitivity to the C≡C stretch and minimal solvent interference.

  • FTIR-ATR spectroscopy serves as an excellent all-around tool, providing valuable information on a wider range of functional groups, particularly the carbonyl group, and is often more readily available in synthetic chemistry labs.

  • NMR spectroscopy , while less suited for rapid, routine monitoring, is unparalleled for detailed mechanistic studies where unambiguous structural identification of intermediates and products is required.

By carefully considering the specific goals of your study and the principles outlined in this guide, you can confidently select and implement an in-situ monitoring strategy that will provide invaluable insights into the complex and fascinating chemistry of this compound.

References

A Senior Application Scientist's Guide to Ethyl Propiolate: Assessing Substrate Scope in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Activated Alkyne

Ethyl propiolate (HC≡CCO₂Et) is a highly versatile and reactive building block in organic synthesis.[1] Its structure, featuring an electron-withdrawing ester group directly conjugated to a carbon-carbon triple bond, renders the alkyne highly electrophilic. This inherent reactivity makes it an exceptional Michael acceptor and a valuable partner in various cycloaddition reactions, enabling the construction of a diverse array of molecular architectures, particularly nitrogen- and sulfur-containing heterocycles.[2][3] This guide provides an in-depth assessment of the substrate scope of ethyl propiolate in key transformations, offering a comparative perspective against alternative reagents and providing actionable experimental protocols for its successful application in the laboratory.

Core Reactivity: A Tale of Two Pathways

The synthetic utility of ethyl propiolate is primarily centered around two fundamental reaction pathways: Michael additions and cycloaddition reactions. The choice of reactants and reaction conditions dictates which pathway is favored, offering chemists significant control over the final product.

The Michael Addition: A Gateway to Functionalized Alkenes and Heterocycles

The conjugate addition of nucleophiles to the β-carbon of ethyl propiolate is one of its most powerful applications.[4][5] This reaction is driven by the formation of a stable enolate intermediate and can be carried out with a wide range of nucleophiles.

  • Thiols: Thiols are excellent nucleophiles for this transformation, reacting readily with ethyl propiolate to yield β-thioacrylates.[3][6] The reaction is often highly stereoselective, favoring the formation of the (Z)-isomer due to intermolecular hydrogen bonding in the transition state. A broad range of aromatic and aliphatic thiols can be employed.

  • Amines: Primary and secondary amines undergo conjugate addition to afford enamines, which are versatile synthetic intermediates.[7][8] The reaction can be influenced by the stoichiometry of the reactants; a second addition can occur to form a diamino derivative.

  • Phosphines: Tertiary phosphines react with ethyl propiolate in a phospha-Michael addition to generate zwitterionic intermediates.[9] These intermediates can be trapped with various electrophiles, leading to the formation of highly functionalized ylides and other complex structures.

  • Carbanions: Stabilized carbanions, such as those derived from malonates and β-ketoesters, are effective nucleophiles for the Michael addition to ethyl propiolate, leading to the formation of new carbon-carbon bonds.[5]

Cycloaddition Reactions: Building Rings with Precision

Ethyl propiolate is an excellent dienophile and dipolarophile, participating in a variety of cycloaddition reactions to construct five- and six-membered rings.

  • [3+2] Cycloadditions: Ethyl propiolate readily reacts with 1,3-dipoles such as azides, nitrile oxides, and nitrones to afford a variety of five-membered heterocycles like triazoles, isoxazoles, and pyrazoles, respectively. This "click-like" reactivity is a cornerstone of modern heterocyclic synthesis.

  • [4+2] Cycloadditions (Diels-Alder Reaction): While less common due to the linear geometry of the alkyne, ethyl propiolate can act as a dienophile in Diels-Alder reactions with electron-rich dienes, particularly at elevated temperatures or under Lewis acid catalysis, to yield substituted cyclohexadienes.

Comparative Analysis: Ethyl Propiolate vs. Alternative Michael Acceptors

The choice of a Michael acceptor is critical for the success of a conjugate addition reaction. Here, we compare ethyl propiolate with a common alternative, ethyl acrylate.

FeatureEthyl PropiolateEthyl AcrylateAnalysis
Reactivity Generally more reactive due to the higher electrophilicity of the alkyne.Less reactive than ethyl propiolate.The sp-hybridized carbons of the alkyne are more electron-withdrawing, making the β-carbon more susceptible to nucleophilic attack.
Product Structure Yields a β-substituted acrylate (an alkene).Yields a β-substituted propionate (a saturated ester).This is a key synthetic difference. The double bond in the product from ethyl propiolate can be further functionalized.
Stereoselectivity Can often provide high stereoselectivity (E or Z isomer) depending on the nucleophile and conditions.The newly formed C-C bond can create a stereocenter, and achieving high stereoselectivity may require chiral auxiliaries or catalysts.The rigidity of the alkyne and the potential for intramolecular interactions in the transition state contribute to the stereocontrol observed with ethyl propiolate.
Handling Volatile and requires careful handling.Less volatile and generally easier to handle.Standard laboratory precautions should be taken with both reagents.

Experimental Protocols

Representative Protocol: Synthesis of (Z)-Ethyl 3-(phenylthio)acrylate

This protocol details the conjugate addition of thiophenol to ethyl propiolate, a reaction that typically proceeds with high yield and stereoselectivity.

Materials:

  • Ethyl propiolate

  • Thiophenol

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a stirred solution of thiophenol (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add ethyl propiolate (1.1 eq.) dropwise via syringe over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired (Z)-ethyl 3-(phenylthio)acrylate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: While not always strictly necessary for this specific reaction, using an anhydrous solvent minimizes potential side reactions, especially if moisture-sensitive functional groups are present on the substrates.

  • Inert Atmosphere: This prevents the oxidation of thiophenol to diphenyl disulfide.

  • Excess Ethyl Propiolate: A slight excess of the electrophile ensures complete consumption of the nucleophile.

  • Stepwise Addition at 0 °C: This helps to control the exothermicity of the reaction and can improve stereoselectivity.

Visualization of Key Workflows

Michael Addition of a Thiol to Ethyl Propiolate

Michael_Addition Thiol Thiol (R-SH) Intermediate Zwitterionic/Concerted Intermediate Thiol->Intermediate + EthylPropiolate Ethyl Propiolate EthylPropiolate->Intermediate Product (Z)-Ethyl 3-(alkylthio)acrylate Intermediate->Product Proton Transfer

Caption: Workflow for the Michael addition of a thiol to ethyl propiolate.

[3+2] Cycloaddition of an Azide with Ethyl Propiolate

Cycloaddition Azide Azide (R-N3) TransitionState Concerted Transition State Azide->TransitionState + EthylPropiolate Ethyl Propiolate EthylPropiolate->TransitionState Triazole Ethyl 1-substituted-1H-1,2,3-triazole-4-carboxylate TransitionState->Triazole

Caption: [3+2] Cycloaddition of an azide with ethyl propiolate to form a triazole.

Conclusion

Ethyl propiolate is a powerful and versatile reagent for the synthesis of a wide range of organic compounds. Its ability to participate in both Michael additions with a broad scope of nucleophiles and various cycloaddition reactions makes it an invaluable tool for the modern synthetic chemist. Understanding the factors that govern its reactivity, as well as how it compares to alternative reagents, allows for its strategic and effective implementation in the synthesis of complex molecules, from pharmaceuticals to advanced materials.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that handling highly reactive and hazardous reagents is a daily reality in innovative research. Ethyl 3-bromopropiolate, a valuable building block in organic synthesis, is also a potent lachrymator and a reactive chemical that demands meticulous handling from acquisition to disposal. This guide provides a direct, experience-driven protocol for its safe neutralization and disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our goal is to empower you with the knowledge to manage this chemical confidently, reinforcing a culture of safety that extends beyond the product itself.

Hazard Identification and Immediate Safety Assessment

Before handling this compound, a thorough understanding of its hazards is critical. It is a combustible liquid that is corrosive to the skin and eyes and may cause respiratory irritation.[1] As a lachrymator, it can cause immediate and severe eye irritation and tearing upon exposure.[2] Its reactive nature as a halogenated alkyne means it must be handled with care to prevent uncontrolled reactions.

Property Value Source
Chemical Name Ethyl 3-bromopropionate[1][3]
Synonyms Propanoic Acid, 3-Bromo-, Ethyl Ester[1][3]
CAS Number 539-74-2[1][3]
Molecular Formula C₅H₉BrO₂[1][3]
Molecular Weight 181.03 g/mol [3]
Appearance Light yellow liquid[1]
Flash Point 70 °C (158 °F) - closed cup
Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H341 (Suspected of causing genetic defects)[1]

Note: Data is for the analogous compound Ethyl 3-bromopropionate, which shares key hazardous properties. The propiolate functional group may confer additional reactivity.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize all forms of exposure.

  • Engineering Controls : All handling, including transfers and quenching, must occur within a certified chemical fume hood to manage vapor inhalation risks.[4] Ensure safety shower and eyewash stations are accessible and unobstructed.

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is mandatory.

    • Eye Protection : ANSI Z87.1-compliant safety goggles are required to protect against splashes. A face shield should be worn over goggles during quenching procedures.[2][5]

    • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them immediately after handling or if contamination is suspected.[5]

    • Body Protection : A flame-resistant laboratory coat is essential.[6] Ensure complete coverage with long pants and closed-toe shoes.[4]

    • Respiratory Protection : If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors (e.g., type ABEK) is necessary.[5]

Step-by-Step Disposal and Neutralization Protocol

Never dispose of active this compound directly into a waste container. It must be neutralized (quenched) first. This protocol is designed for small quantities typically found in a research setting.

Causality: The protocol uses a slow, controlled addition of a weak nucleophile (sodium carbonate solution) to hydrolyze the ester and react with the bromo-alkyne. The use of an ice bath is critical to manage the exothermic nature of the reaction, preventing boiling and uncontrolled release of the lachrymatory vapor.

Protocol for Quenching Small Quantities (e.g., <5 g)

  • Preparation :

    • Conduct the entire procedure in a chemical fume hood with the sash at the lowest practical height.

    • Prepare a 3-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel. The flask should be large enough that the reaction mixture does not exceed 50% of its volume.

    • Place the flask in an ice-water bath to maintain a temperature of 0-10°C.

  • Dilution :

    • Dilute the residual this compound in a water-miscible solvent like tetrahydrofuran (THF) or isopropanol to improve mixing and heat transfer. A 5 to 10-fold dilution is recommended.

  • Neutralization :

    • Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) dropwise from the addition funnel to the stirred, cooled solution of the chemical.

    • CAUTION : Monitor for any gas evolution or temperature increase. If the temperature exceeds 20°C, stop the addition and allow the mixture to cool before proceeding.

  • Completion and Verification :

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for at least 2 hours to ensure the reaction is complete.

    • Test the pH of the aqueous layer to ensure it is basic, indicating an excess of the quenching agent.

  • Waste Collection :

    • Once the reaction is complete and the mixture is inert, it can be disposed of as hazardous waste.

Waste Segregation and Labeling

Proper segregation is crucial for safe final disposal by environmental services.

  • Waste Stream : The quenched solution and all contaminated materials (gloves, pipette tips, paper towels) must be collected as Halogenated Organic Waste .[4][7][8] Do not mix with non-halogenated waste.[7]

  • Container : Use a designated, properly labeled, and leak-proof waste container.[9][10] The container must be compatible with the chemical mixture.

  • Labeling : Clearly label the container with "Halogenated Organic Waste" and list all components, including the reaction products (e.g., "Quenched this compound reaction mixture containing water, sodium carbonate, and THF").[9]

Disposal Workflow Diagram

G cluster_quench Neutralization Protocol start Waste Generated (this compound) ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe assess Assess Quantity & Reactivity quench 1. Dilute in Solvent (e.g., THF) in flask on ice bath assess->quench hood Work in Fume Hood ppe->hood hood->assess add_reagent 2. Slowly add saturated Sodium Carbonate solution quench->add_reagent monitor 3. Monitor Temperature (Keep < 20°C) add_reagent->monitor stir 4. Stir for 2 hours at room temperature monitor->stir collect Collect Quenched Liquid in Halogenated Waste Container stir->collect label_waste Label Container with Contents and Hazard collect->label_waste disposal Arrange Pickup by Licensed Waste Disposal Company label_waste->disposal

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures

Spill Management

  • Evacuate : Alert personnel and evacuate the immediate area. Keep people away from and upwind of the spill.[11]

  • Ventilate : Ensure the fume hood is operating correctly.

  • Control : Remove all sources of ignition.[5][11]

  • Absorb : For small spills, contain and absorb the spill with an inert material like vermiculite, sand, or earth.[12] Do not use combustible materials like paper towels directly on the liquid spill.

  • Collect : Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

  • Decontaminate : Clean the spill area with a detergent solution, followed by a water rinse.[13]

Personnel Exposure

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Equipment Decontamination

All glassware and equipment that have come into contact with this compound must be decontaminated before being removed from the fume hood.

  • Initial Rinse : Rinse the equipment three times with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. Collect these rinses as Halogenated Organic Waste.

  • Neutralization Rinse : Rinse the equipment with the sodium carbonate solution used for quenching to neutralize any remaining residue.

  • Final Cleaning : Wash the equipment thoroughly with soap and water.[13]

By adhering to this comprehensive guide, you can effectively manage the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

Personal protective equipment for handling Ethyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: January 2026

Safe Handling of Ethyl 3-bromopropiolate: A Guide for Researchers

This compound, a halogenated alkyne, is a reactive molecule with significant potential for causing harm upon exposure. Its structure suggests it is likely to be a potent lachrymator, causing severe irritation to the eyes, skin, and respiratory tract. The triple bond and the presence of a good leaving group (bromide) make it a reactive electrophile, capable of alkylating biological macromolecules. Therefore, stringent safety protocols are essential to mitigate the risks associated with its handling.

Immediate Safety and Personal Protective Equipment (PPE)

Given the anticipated hazards, a comprehensive PPE strategy is the first line of defense. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shieldDue to its expected lachrymatory properties, protecting the eyes from both liquid splashes and vapors is critical. A face shield provides an additional layer of protection for the entire face.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Silver Shield®)Standard nitrile gloves may not provide sufficient protection against direct contact or prolonged exposure. The use of double gloving (a lighter nitrile glove under a heavier, more resistant glove) is recommended.
Body Protection A flame-resistant lab coat and a chemical-resistant apronA lab coat protects against incidental contact, while a chemical-resistant apron is necessary for procedures with a higher risk of splashes.
Respiratory Protection A properly fitted respirator with an appropriate cartridge (e.g., organic vapor/acid gas)All work with this compound should be conducted within a certified chemical fume hood. If there is any potential for exposure outside of a fume hood, respiratory protection is mandatory.
Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and accidental release.

All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood sash should be kept as low as possible to maximize containment. An eyewash station and safety shower must be immediately accessible.

The following step-by-step process outlines a conservative approach to handling this compound:

  • Preparation:

    • Designate a specific area within the fume hood for the handling of this compound.

    • Ensure all necessary equipment, including reaction vessels, syringes, and quench solutions, are placed in the fume hood before the compound is introduced.

    • Have a container of a suitable quenching agent (e.g., a solution of sodium thiosulfate) and a spill kit readily available within the fume hood.

  • Aliquotting and Transfer:

    • Use a syringe or cannula for liquid transfers to minimize the risk of spills and vapor release.

    • If weighing is necessary, perform it within the fume hood on a tared and enclosed balance.

    • Always work with the smallest quantity of the material necessary for the experiment.

  • Reaction Quenching:

    • Upon completion of the reaction, the reaction mixture should be quenched carefully with a suitable reagent to neutralize any remaining this compound before workup.

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and paper towels, should be collected in a separate, sealed hazardous waste bag.

  • Decontamination: All glassware and equipment that have come into contact with this compound must be thoroughly decontaminated before being removed from the fume hood. This can be achieved by rinsing with a suitable solvent, followed by a quenching solution.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the absorbed material into a sealed container for hazardous waste disposal. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.

Workflow for Handling Uncharacterized Hazardous Chemicals

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal & Decontamination Phase prep_area Designate & Prepare Fume Hood Area don_ppe Don Full PPE prep_area->don_ppe prep_spill Prepare Spill & Quench Kits don_ppe->prep_spill weigh Weigh/Aliquot Compound prep_spill->weigh Proceed with Caution transfer Transfer to Reaction Vessel weigh->transfer react Perform Reaction transfer->react quench Quench Reaction react->quench waste Segregate & Contain Hazardous Waste quench->waste decon Decontaminate Glassware & Surfaces waste->decon doff_ppe Doff PPE Correctly decon->doff_ppe

Caption: A conservative workflow for handling chemicals with unknown hazards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.